3,6-Dibromo-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIMBYNTXNOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615995 | |
| Record name | 3,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74076-56-5 | |
| Record name | 3,6-Dibromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,6-Dibromo-1H-indole, a halogenated indole derivative of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The strategic placement of bromine atoms at the C3 and C6 positions of the indole ring, as seen in this compound, profoundly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery.[3] This document delves into its core physical and chemical properties, outlines synthetic and analytical methodologies, and explores its relevance in modern therapeutic development.
Core Physicochemical & Structural Properties
This compound is a solid organic compound whose properties are defined by its bicyclic aromatic structure and the presence of two electron-withdrawing bromine substituents. These substituents modulate the electron density of the indole ring system, impacting its reactivity and intermolecular interactions.
Structural and Physical Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₅Br₂N | [4] |
| Molecular Weight | 274.94 g/mol | [4] |
| Exact Mass | 274.87682 Da | [4] |
| CAS Number | 74076-56-5 | [4] |
| Appearance | Expected to be a solid at room temperature | [5] |
| XLogP3 | 3.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 15.8 Ų | [4] |
XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipophilic environments, a key consideration in drug design for membrane permeability.
Molecular Structure and Reactivity
The indole ring is an electron-rich aromatic system.[6] Electrophilic substitution typically occurs at the C3 position due to its higher electron density compared to other positions on the pyrrole ring.[6] In this compound, the C3 position is already substituted, directing further reactions. The bromine atoms serve a dual role: they are effective leaving groups for cross-coupling reactions and their electron-withdrawing nature deactivates the ring towards further electrophilic substitution while activating specific positions for nucleophilic attack under certain conditions. The N-H proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions.[7]
Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of this compound are paramount for its use in research and development. Below is a generalized workflow from synthesis to final validation.
Experimental Protocol: Synthesis
The synthesis of this compound from indole is typically achieved through electrophilic bromination. The C3 position is the most nucleophilic and is brominated first.[8] Subsequent bromination at the C6 position requires harsher conditions or a different strategy, as the first bromine atom deactivates the ring. A common brominating agent is N-Bromosuccinimide (NBS).[9]
Objective: To synthesize this compound from 6-bromo-1H-indole.
Causality: This protocol starts with 6-bromo-1H-indole to ensure regioselectivity. Direct dibromination of indole can lead to a mixture of products. The C3 position of 6-bromo-1H-indole remains the most activated site for a second electrophilic substitution.
Materials:
-
6-Bromo-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-bromo-1H-indole in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side-product formation.
-
Reagent Addition: Add 1.05 equivalents of NBS portion-wise to the stirred solution over 15-20 minutes. The slight excess of NBS ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Experimental Protocol: Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Objective: To confirm the identity and purity of the synthesized this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a characteristic downfield singlet for the N-H proton, and distinct signals in the aromatic region for the protons at the C2, C4, C5, and C7 positions. The coupling patterns (doublets, doublet of doublets) will be indicative of the substitution pattern.[10]
-
¹³C NMR: This spectrum will show eight distinct carbon signals. The signals for C3 and C6, being directly attached to bromine, will appear at a characteristic chemical shift.[7]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of dibromination.[11] The measured mass should match the calculated exact mass (274.87682 Da) within a few parts per million (ppm).[4]
-
-
Infrared (IR) Spectroscopy:
-
An IR spectrum will confirm the presence of key functional groups. A characteristic sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching from the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[12]
-
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone of many FDA-approved drugs.[13] The introduction of bromine atoms, as in this compound, serves several strategic purposes in drug design:
-
Modulation of Pharmacokinetics: Bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Enhanced Target Binding: The bromine atom can act as a bulky group or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target, such as an enzyme or receptor.[14]
-
Synthetic Handle: The carbon-bromine bonds are versatile synthetic handles for introducing further molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.[7][15]
Derivatives of bromoindoles have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][7] this compound, therefore, represents a valuable starting material for the synthesis of novel therapeutic candidates.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are essential when handling this compound.
-
Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some indole derivatives are sensitive to air and light, so storage under an inert atmosphere in a dark container is recommended for long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[18]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21575357, this compound. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763277, 3-Bromo-1h-indole. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150645502, 2,7-dibromo-3,6-ditert-butyl-1H-indole. Available: [Link]
-
The Royal Society of Chemistry (2018). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available: [Link]
-
The Royal Society of Chemistry (n.d.). Supporting information Indoles. Available: [Link]
-
ACS Publications (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available: [Link]
-
Wikipedia (2024). Indole. Available: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of indoles. Available: [Link]
-
ResearchGate (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available: [Link]
-
Biological Magnetic Resonance Bank (n.d.). bmse000097 Indole at BMRB. Available: [Link]
-
National Institutes of Health (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129507342, 3,6-Dibromo-1-methylindole. Available: [Link]
-
ResearchGate (2017). 5,6-Dibromo-1H-indole-2,3-dione. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 676493, 6-Bromoindole. Available: [Link]
-
MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available: [Link]
- Google Patents (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
PubMed Central (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Available: [Link]
-
Cheméo (n.d.). Chemical Properties of Indole (CAS 120-72-9). Available: [Link]
-
NIST WebBook (n.d.). Indole. Available: [Link]
-
News-Medical.Net (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available: [Link]
-
MDPI (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available: [Link]
-
Scientific Research Publishing (2016). Study of Mass Spectra of Some Indole Derivatives. Available: [Link]
-
National Institutes of Health (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Available: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. mdpi.com [mdpi.com]
- 15. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dibromo-1H-indole
Introduction: The Structural Imperative of 3,6-Dibromo-1H-indole
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a scaffold, the indole nucleus is a cornerstone of numerous biologically active molecules, and the specific placement of bromine atoms at the 3- and 6-positions profoundly influences its electronic properties, reactivity, and potential as a synthetic intermediate. For researchers in drug development and related fields, unambiguous structural confirmation is not merely a procedural step but the foundation upon which all subsequent research is built.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in a modern research environment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the substitution pattern and overall structure.
Expertise & Experience: The Rationale Behind NMR Analysis
The choice of solvent and experimental parameters in NMR is critical. A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) is chosen for its ability to dissolve the analyte without producing an interfering proton signal.[1] DMSO-d₆ is particularly useful for indole compounds as it can form a hydrogen bond with the N-H proton, shifting it downfield away from other aromatic signals and often sharpening the peak, making it easier to identify.[2] High-field NMR (e.g., 400 MHz or higher) is recommended to achieve maximum signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons.[3]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the proton environments in the molecule. The electron-withdrawing effects of the bromine atoms and the aromatic ring currents will deshield the protons, causing them to resonate at characteristic downfield positions (typically >7.0 ppm).[4]
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~11.5 - 12.5 | broad singlet | - |
| H-2 | ~7.5 - 7.7 | singlet | - |
| H-4 | ~7.6 - 7.8 | doublet | J = 8.5 Hz (ortho) |
| H-5 | ~7.2 - 7.4 | doublet | J = 8.5, 1.8 Hz (ortho, meta) |
| H-7 | ~7.9 - 8.1 | doublet | J = 1.8 Hz (meta) |
Interpretation of ¹H NMR Data:
-
N-H Proton (H-1): The proton on the nitrogen is typically the most downfield and appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential solvent exchange. Its presence confirms the indole core.
-
C-2 Proton (H-2): The bromine atom at the C-3 position means there are no adjacent protons to couple with H-2, resulting in a sharp singlet. This is a key indicator of C-3 substitution.
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring form a distinct splitting pattern. H-4 is ortho to H-5, resulting in a doublet with a large coupling constant (~8.5 Hz). H-5 is coupled to both H-4 (ortho) and H-7 (meta), leading to a doublet of doublets. H-7 is only coupled to H-5 through a weaker meta-coupling, resulting in a doublet with a small coupling constant (~1.8 Hz). This specific pattern confirms the 6-bromo substitution.[5]
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The bromine atoms induce significant downfield shifts on the carbons to which they are attached (ipso-carbons).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 - 128 |
| C-3 | ~95 - 100 |
| C-3a | ~128 - 131 |
| C-4 | ~123 - 126 |
| C-5 | ~121 - 124 |
| C-6 | ~115 - 118 |
| C-7 | ~114 - 117 |
| C-7a | ~136 - 139 |
Interpretation of ¹³C NMR Data:
-
C-3 and C-6: These are the ipso-carbons directly attached to the bromine atoms. Their signals are expected to be significantly shifted compared to unsubstituted indole and may show reduced intensity due to the absence of a directly attached proton and long relaxation times. The C-3 signal is particularly upfield due to the influence of the adjacent nitrogen and the bromine atom.
-
Quaternary Carbons (C-3a, C-7a): These carbons, which lack attached protons, will typically show weaker signals. Their chemical shifts confirm the fusion of the pyrrole and benzene rings.
-
Methine Carbons (C-2, C-4, C-5, C-7): The remaining carbons with attached protons will appear at characteristic positions for an indole ring, with their exact shifts modulated by the bromine substituents.
Visualization of NMR Assignments
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Part 4: Self-Validating Experimental Protocols
The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental procedures. The following protocols are designed as self-validating systems for the analysis of this compound.
Overall Spectroscopic Workflow
Caption: Integrated workflow for the structural elucidation of a novel compound.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial. [1]2. Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex briefly to ensure complete dissolution.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detection coil (~4 cm).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds (a longer delay may be needed for quantitative integration).
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: Set to ~240 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more), as ¹³C has a much lower natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Grind thoroughly to create a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy level is standardized to ensure fragmentation patterns are reproducible and comparable across different instruments. [6]3. Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, to ensure detection of both the molecular ion cluster and key fragments.
-
Data Analysis: Examine the resulting spectrum for the molecular ion cluster (M, M+2, M+4) to confirm the molecular weight and the presence of two bromine atoms. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The structural characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the puzzle. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, and MS validates the molecular weight and elemental composition through its unique isotopic signature. By integrating the data from these three techniques and adhering to rigorous experimental protocols, researchers can establish the structure of this important synthetic building block with the highest degree of confidence.
References
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
Herrebout, W. A., van der Veken, B. J., & Shriver, A. (2004). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Journal of the American Chemical Society, 126(15), 4834–4843. [Link]
-
LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
-
TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]
-
Chemgate. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Agricultural and Food Chemistry, 69(47), 14325–14333. [Link]
-
Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(31), 15825-15832. [Link]
-
Golen, J. A., & Manke, D. R. (2016). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 1(1), x160002. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm). [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 6-Bromoindole. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Regioselective Synthesis of 3,6-Dibromo-1H-indole from 1H-indole
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for converting 1H-indole into 3,6-dibromo-1H-indole, a valuable intermediate in medicinal chemistry and materials science. The synthesis of halogenated indoles is a cornerstone of modern heterocyclic chemistry, yet achieving specific regioselectivity on the indole scaffold presents significant challenges due to the differential reactivity of its positions. This document elucidates the mechanistic principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for the preparation of this key dibrominated indole derivative.
Introduction: The Significance of Brominated Indoles
The indole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the indole ring system dramatically alters its electronic properties and provides a synthetic handle for further functionalization through cross-coupling reactions. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including marine alkaloids and potential therapeutic agents.[1]
However, the synthesis is not trivial. The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site.[2] Consequently, direct bromination of 1H-indole invariably leads to 3-bromo-1H-indole.[3] Achieving substitution at the C6 position requires a strategic approach to overcome the innate reactivity of the C3 position. This guide details a reliable two-step synthetic sequence designed to control the regioselectivity of bromination.
Mechanistic Underpinnings of Indole Bromination
The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The indole system is an electron-rich heterocycle, and its reaction with an electrophile (like Br⁺) proceeds via a cationic intermediate, known as a sigma complex or arenium ion.
The exceptional reactivity of the C3 position is attributed to the ability of the nitrogen atom's lone pair to stabilize the positive charge of the intermediate without disrupting the aromaticity of the benzene ring. The reaction mechanism for bromination at the C3 position is a classic two-step process involving the formation of this stabilized intermediate followed by deprotonation to restore aromaticity.[4]
To achieve the 3,6-disubstituted pattern starting from 1H-indole, a direct approach is inefficient due to the formation of multiple isomers. Therefore, a sequential strategy is employed:
-
Synthesis of the 6-Bromo-1H-indole Intermediate: This initial step is the most challenging, as it requires directing the bromine atom to the C6 position of the benzene portion of the indole. This is typically achieved by first protecting the more reactive sites (N1 and C3) or by using specific reaction conditions that favor substitution on the benzenoid ring.
-
Bromination of 6-Bromo-1H-indole: With the C6 position occupied, the subsequent bromination will overwhelmingly occur at the still highly activated C3 position. The electron-withdrawing effect of the C6-bromo substituent slightly deactivates the ring but does not alter the fundamental preference for C3 attack.
Synthetic Workflow Overview
The overall strategy involves a two-stage process, starting with the synthesis of the key 6-bromo-1H-indole intermediate, followed by a second bromination to yield the final product.
Caption: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 6-Bromo-1H-indole (Intermediate)
This protocol describes a method for the direct bromination of 1H-indole where the 6-bromo isomer is isolated from the resulting mixture. While other isomers are formed, careful control of conditions and chromatographic purification allows for the isolation of the desired intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1H-Indole | 117.15 | 10.0 g | 85.36 mmol | 1.0 |
| Bromine (Br₂) | 159.81 | 4.35 mL (13.6 g) | 85.36 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 200 mL | - | - |
| Sodium Thiosulfate | 158.11 | - | - | - |
| Saturated Sodium Bicarbonate | - | - | - | - |
| Ethyl Acetate | 88.11 | - | - | - |
| Hexane | 86.18 | - | - | - |
| Silica Gel | - | - | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.0 g (85.36 mmol) of 1H-indole in 200 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.
-
Bromine Addition: Prepare a solution of 4.35 mL (13.6 g, 85.36 mmol) of bromine in 50 mL of glacial acetic acid. Add this solution dropwise to the stirred indole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 hexane/ethyl acetate eluent.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form. Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color disappears.
-
Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of bromoindoles.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 95:5). The 6-bromo-1H-indole isomer typically elutes after the 3-bromo and 5-bromo isomers. Combine the fractions containing the desired product and evaporate the solvent to yield 6-bromo-1H-indole as a solid. The expected yield is typically in the range of 20-30%.
Characterization of 6-Bromo-1H-indole:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₆BrN[5]
-
Molar Mass: 196.04 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.65 (d, J=1.6 Hz, 1H, H7), 7.50 (d, J=8.4 Hz, 1H, H4), 7.25 (dd, J=8.4, 1.6 Hz, 1H, H5), 7.15 (m, 1H, H2), 6.45 (m, 1H, H3).
Part B: Synthesis of this compound
This protocol details the selective bromination of the 6-bromo-1H-indole intermediate at the C3 position using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Bromo-1H-indole | 196.04 | 5.0 g | 25.5 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.76 g | 26.7 mmol | 1.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
| Deionized Water | 18.02 | - | - | - |
| Diethyl Ether | 74.12 | - | - | - |
Procedure:
-
Reaction Setup: Dissolve 5.0 g (25.5 mmol) of 6-bromo-1H-indole in 100 mL of DMF in a 250 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
NBS Addition: Add 4.76 g (26.7 mmol) of N-Bromosuccinimide in small portions over 15 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction completion by TLC.
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water. A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel (eluting with dichloromethane) to afford pure this compound. Dry the final product under vacuum. The expected yield is typically >90%.
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₅Br₂N[6]
-
Molar Mass: 274.94 g/mol [6]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.60 (br s, 1H, NH), 7.70 (d, J=1.6 Hz, 1H, H7), 7.55 (d, J=2.4 Hz, 1H, H2), 7.45 (d, J=8.4 Hz, 1H, H4), 7.15 (dd, J=8.4, 1.6 Hz, 1H, H5).
Mechanistic Visualization of C3-Bromination
The bromination of 6-bromo-1H-indole with NBS proceeds via a standard electrophilic aromatic substitution mechanism at the electron-rich C3 position.
Caption: Electrophilic substitution mechanism at the C3 position.
Safety and Handling
The protocols described involve hazardous materials that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled.[7][8] Always handle liquid bromine in a fume hood while wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[9] Keep a solution of sodium thiosulfate readily available for quenching spills.[9]
-
N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetic acid is corrosive. Dichloromethane and DMF are harmful. Avoid inhalation of vapors and skin contact.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[10]
-
Waste Disposal: All halogenated organic waste must be collected in a designated container for proper disposal according to institutional guidelines. Aqueous waste from quenching and neutralization should be handled in accordance with local regulations.
Conclusion
The synthesis of this compound from 1H-indole is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. By first preparing and isolating the 6-bromo-1H-indole intermediate, the subsequent and more facile bromination at the C3 position can be performed cleanly and in high yield. The protocols and mechanistic insights provided in this guide offer a reliable and reproducible pathway for accessing this important synthetic building block, empowering further research and development in fields reliant on functionalized indole chemistry.
References
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistryOpen. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]
-
Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. PubMed. Available at: [Link]
-
Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]
-
Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Available at: [Link]
-
Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry (RSC Publishing). Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (NIH). Available at: [Link]
-
3-Bromo-1h-indole | C8H6BrN. PubChem. Available at: [Link]
-
This compound | C8H5Br2N. PubChem. Available at: [Link]
-
Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Available at: [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]
-
5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Available at: [Link]
-
One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Chemistry – An Asian Journal. Available at: [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. SpringerLink. Available at: [Link]
-
6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed. Available at: [Link]
- CN104292145A - Preparation method of 6-bromoindole derivative. Google Patents.
-
6-Bromoindole | C8H6BrN. PubChem. Available at: [Link]
Sources
- 1. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. dollycorporation.com [dollycorporation.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Dibromoindoles for Drug Development
Foreword: The Crucial Role of Solid-State Analysis in Modern Drug Discovery
In the landscape of contemporary drug development, a molecule's journey from a promising candidate to a viable therapeutic is arduous and multifaceted. While in-vitro and in-vivo activities are paramount, the solid-state properties of an active pharmaceutical ingredient (API) are a critical determinant of its success. The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical properties such as solubility, stability, bioavailability, and manufacturability. For researchers, scientists, and drug development professionals, a profound understanding of this crystalline architecture is not merely academic—it is a cornerstone of rational drug design and successful pharmaceutical formulation.
Dibromoindoles represent a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms into the indole scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the methods used to elucidate the crystal structure of dibromoindoles, offering field-proven insights into experimental design, data interpretation, and the strategic application of this knowledge in the pharmaceutical sciences.
The Foundation: Obtaining High-Quality Single Crystals of Dibromoindoles
The unequivocal prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. This initial step is often the most challenging and empirical part of the process, blending scientific principle with artisanal skill. The goal is to create a supersaturated solution from which the dibromoindole molecules can slowly precipitate in an ordered, crystalline fashion.
Causality in Solvent Selection
The choice of solvent is the most critical variable in crystallization. An ideal solvent will dissolve the dibromoindole compound sparingly at room temperature but completely at an elevated temperature. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
-
Polarity Matching: Consider the polarity of the specific dibromoindole derivative. The presence of the N-H group in the indole ring allows for hydrogen bonding, while the bromine atoms introduce halogen bonding capabilities. Solvents that can engage in these interactions without being overly solvating are often good starting points. A screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane) is a standard empirical approach.
-
Solvent Mixtures: Often, a single solvent does not provide the ideal solubility profile. In such cases, a binary or even ternary solvent system can be employed. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly introduce a "poor" solvent (or "anti-solvent," in which it is insoluble) until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.
Proven Crystallization Methodologies for Organic Compounds
Several techniques can be employed to achieve the slow cooling or solvent concentration necessary for crystal growth. The choice of method is dictated by the thermal stability and solubility characteristics of the dibromoindole.
-
Slow Evaporation: This is the simplest method, where a saturated solution of the dibromoindole is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This technique is suitable for compounds that are not sensitive to air or moisture.
-
Slow Cooling: A saturated solution at a high temperature is gradually cooled. To promote the formation of large, well-defined crystals, the cooling rate should be as slow as possible. Insulating the flask can help achieve this.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. The dibromoindole is dissolved in a small amount of a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of the dibromoindole and inducing crystallization.
-
Solvent Layering: A solution of the dibromoindole in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent. Crystallization occurs at the interface as the solvents slowly mix.
Experimental Protocol: Crystallization of a Generic Dibromoindole by Slow Cooling
-
Preparation: Place the impure solid dibromoindole into an Erlenmeyer flask.
-
Dissolution: Add a small amount of a pre-heated solvent to the flask and swirl. Place the flask on a hot plate to maintain the temperature. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Cooling: Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. To further slow the cooling process, the flask can be placed in an insulated container.
-
Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the compound.
-
Complete Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. A vacuum oven at a temperature well below the compound's melting point is often used.
The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The "Why": The Physics Behind Diffraction
A crystal acts as a three-dimensional diffraction grating for X-rays. The electrons of the atoms in the crystal lattice scatter the incident X-rays. When the scattered waves interfere constructively, they produce a diffracted beam of a specific intensity at a specific angle. This constructive interference is described by Bragg's Law:
nλ = 2d sinθ
where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. By systematically rotating the crystal and collecting the intensities and positions of thousands of these diffracted beams, a complete map of the electron density within the crystal can be constructed.
Experimental Workflow: From Crystal to Structure
The process of obtaining a crystal structure can be broken down into a series of well-defined steps.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step SC-XRD Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to both adhere the crystal and protect it from the low temperatures used during data collection.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles, collecting diffraction images at each step.
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This step involves integrating the intensity of each spot and applying corrections for experimental factors. The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each diffracted beam.
-
Structure Solution: This is the most critical computational step. The "phase problem" is solved to convert the measured diffraction intensities into an initial electron density map. For small molecules like dibromoindoles, "direct methods" are typically successful. These methods use statistical relationships between the intensities of strong reflections to determine the phases.
-
Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the final model is assessed using metrics like the R-factor.
The final output of this process is a Crystallographic Information File (CIF), a standard text file format that contains all the information about the crystal structure and the diffraction experiment.
Deeper Insights: Hirshfeld Surface Analysis
While SC-XRD provides the precise coordinates of atoms, Hirshfeld surface analysis offers a powerful graphical method to visualize and quantify the intermolecular interactions that govern the crystal packing.
The Concept: Partitioning Crystal Space
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the regions where the electron density of the molecule is greater than that of all other molecules combined. This surface effectively partitions the crystal into molecular volumes.
Visualizing Interactions with dnorm
A key property mapped onto the Hirshfeld surface is the normalized contact distance, or dnorm . This value is calculated from di (the distance from the surface to the nearest atom inside) and de (the distance from the surface to the nearest atom outside). The dnorm surface is colored to highlight intermolecular contacts:
-
Red spots: Indicate contacts shorter than the van der Waals radii sum, representing strong interactions like hydrogen and halogen bonds.
-
White areas: Represent contacts approximately equal to the van der Waals radii.
-
Blue areas: Indicate contacts longer than the van der Waals radii.
Quantifying Interactions with 2D Fingerprint Plots
The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots di against de, and the distribution and shape of the points are characteristic of specific interaction types. By decomposing the full fingerprint plot, the percentage contribution of different types of contacts (e.g., H···H, Br···H, C···H) to the overall crystal packing can be quantified.
Workflow for Hirshfeld Surface Analysis
Caption: A typical workflow for performing Hirshfeld surface analysis.
Interpreting the Data: Key Structural Features of Dibromoindoles
The analysis of dibromoindole crystal structures consistently reveals the importance of specific non-covalent interactions in directing their solid-state assembly.
The Role of Halogen Bonding
The bromine atoms in dibromoindoles are not merely bulky substituents; they are key players in the crystal packing through halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In dibromoindole crystals, common halogen bonds include:
-
Br···Br interactions: These can help to stabilize the packing of molecules.
-
Br···O and Br···N interactions: Where other functional groups are present, these can be significant structure-directing interactions.
-
C-Br···π interactions: The interaction of a bromine atom with the electron-rich π-system of an adjacent indole ring is a frequently observed motif.
Hydrogen Bonding and π-π Stacking
The indole N-H group is a classic hydrogen bond donor, and it readily forms N-H···O or N-H···N hydrogen bonds if suitable acceptors are present. Furthermore, the planar aromatic indole core facilitates π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.
Polymorphism: The Same Molecule, Different Structures
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same API can have vastly different properties, impacting its therapeutic efficacy. Crystal structure analysis is the only definitive way to identify and characterize different polymorphic forms. The subtle interplay of the intermolecular forces described above can lead to different packing arrangements under varying crystallization conditions. For drug development, it is crucial to identify the most stable polymorph to ensure consistency and predictability of the drug product.
| Parameter | Significance in Drug Development | Analytical Insight Provided |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal; related to density and packing efficiency. | Fundamental output of SC-XRD; allows for identification of different polymorphs. |
| Space Group | Describes the symmetry elements within the crystal. | Provides information on the chirality and packing symmetry of the molecules. |
| Bond Lengths & Angles | Confirms the molecular connectivity and conformation. | Verifies the chemical structure and identifies any unusual geometric features. |
| Intermolecular Contacts | Dictates crystal packing, solubility, and stability. | Identified and quantified by SC-XRD and Hirshfeld surface analysis. |
| Polymorphism | Affects bioavailability, stability, and manufacturability. | Different polymorphs will have distinct crystal structures, identifiable by SC-XRD. |
Conclusion: From Atomic Coordinates to Better Medicines
The crystal structure analysis of dibromoindoles is a powerful, data-rich endeavor that provides indispensable knowledge for the modern drug development professional. By moving beyond a simple determination of chemical structure to a detailed understanding of the solid-state architecture, we can make informed decisions that de-risk the development process. The detailed protocols and analytical frameworks presented in this guide—from the art of crystallization to the quantitative insights of Hirshfeld surface analysis—empower researchers to control and exploit the solid-state properties of these promising therapeutic agents. Ultimately, a thorough understanding of the crystal structure is a critical step in the rational design of safer, more effective, and more reliable medicines.
References
Unlocking the Therapeutic Potential of the Ocean's Depths: A Technical Guide to the Biological Activity of Marine-Derived Dibromoindoles
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released, detailing the significant biological activities of marine-derived dibromoindoles. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a thorough exploration of the anticancer, antimicrobial, and other pharmacological properties of this promising class of natural compounds. Sourced from a diverse array of marine organisms, including sponges, molluscs, and algae, these unique chemical entities are at the forefront of novel therapeutic discovery.[1][2][3][4]
The guide offers a detailed examination of the mechanisms of action through which dibromoindoles exert their effects, with a particular focus on their potent anticancer and antimicrobial activities. It provides field-proven insights into experimental design and causality, ensuring that the described protocols are robust and self-validating.
Potent Anticancer Activity: Targeting Key Oncogenic Pathways
Marine-derived dibromoindoles have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2][3] This guide delves into the molecular mechanisms underpinning their anticancer effects, including the induction of apoptosis and the inhibition of critical signaling pathways.
One of the key targets for some brominated indole derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in cell proliferation and survival.[5] Overexpression or mutation of EGFR is a hallmark of many cancers. Certain marine indole compounds act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the intracellular catalytic domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and disrupts downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7]
The guide provides detailed protocols for assessing the in vitro anticancer activity of these compounds, including the Sulforhodamine B (SRB) and MTT assays, which are robust methods for determining cell viability and proliferation.[7][8][9][10][11][12][13][14][15][16]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected marine-derived dibromoindoles and related compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Source Organism/Method | Reference |
| Dibromophakellstatin | Ovarian (OVXF 899L) | 0.60 | Marine Sponge | [17] |
| Dibromophakellstatin | Glioblastoma (CNXF 498NL) | 0.93 | Marine Sponge | [17] |
| Dibromophakellstatin | Non-small cell lung (LXF 529L) | 0.96 | Marine Sponge | [17] |
| Dibromophakellstatin | Uterus (UXF 1138L) | 1.21 | Marine Sponge | [17] |
| Gelliusines A and B | KB, P-388, HT-29, NSCLCN-6 | 10-20 µg/mL | Marine Sponge (Gellius sp.) | [2] |
| Dragmacidin | P-388 | 15 µg/mL | Marine Sponge (Dragmacidin sp.) | [2] |
| Dragmacidin | A-549 (lung), HCT-8 (colon), MDAMB (mammary) | 1-10 µg/mL | Marine Sponge (Dragmacidin sp.) | [2] |
| Topsentin B1 | NSCLC-N6 (lung) | 12.0 µg/mL | Marine Sponge (Rhaphisia lacazei) | [2] |
| Topsentin B2 | NSCLC-N6 (lung) | 6.3 µg/mL | Marine Sponge (Rhaphisia lacazei) | [2] |
| 5-Bromometagenediindole B | MCF-7, B16, CNE-2, BEL-7402, HT-1080 | Moderate | Engineered E. coli | [3] |
| Saccharomonosporine A | HT-29 (colon) | 3.6 | Co-culture of Saccharomonospora sp. and Dietzia sp. | [3] |
| Saccharomonosporine A | HL-60 (leukemia) | 2.8 | Co-culture of Saccharomonospora sp. and Dietzia sp. | [3] |
Broad-Spectrum Antimicrobial and Anti-Biofilm Properties
The guide also highlights the significant antimicrobial potential of marine dibromoindoles. With the rise of multidrug-resistant pathogens, the discovery of novel antimicrobial agents is a critical area of research. These marine compounds have shown inhibitory effects against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][18]
The antimicrobial mechanism of action for some of these compounds involves the disruption of bacterial cell membranes. For instance, certain 6-bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[18]
Furthermore, marine bisindole alkaloids have demonstrated potent anti-biofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds such as 2,2-bis(6-bromo-3-indolyl) ethylamine have been shown to not only inhibit the formation of biofilms but also to disaggregate pre-formed biofilms of clinically relevant pathogens like Staphylococcus aureus and Escherichia coli.[19][20][21]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound. The following table presents MIC values for selected marine-derived brominated indoles.
| Compound | Microorganism | MIC (µg/mL) | Source Organism/Method | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | Tunicate (Didemnum candidum) | [19] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | Tunicate (Didemnum candidum) | [19] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | Tunicate (Didemnum candidum) | [19] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Aspergillus flavus | 16 | Tunicate (Didemnum candidum) | [6] |
| Tyrian purple precursors | Staphylococcus aureus | Zone of inhibition observed | Muricid snail (Plicopurpura patula) | [1] |
| 6-Bromoindolglyoxylamide derivative (polyamine) | Staphylococcus aureus | Intrinsic activity | Synthetic | [18] |
| 6-Bromoindolglyoxylamide derivative (polyamine) | Pseudomonas aeruginosa | Antibiotic enhancing properties | Synthetic | [18] |
Experimental Protocols and Methodologies
A core component of this technical guide is the detailed, step-by-step methodologies for evaluating the biological activities of marine-derived dibromoindoles. These protocols are designed to be easily implemented in a laboratory setting.
Protocol 1: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol outlines the SRB assay, a colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9][10][11][12]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add Tris buffer to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 515 nm using a microplate reader.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microplate containing growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Controls: Include positive (microorganism with a known antibiotic), negative (microorganism with no compound), and sterility (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Mechanisms of Action
To further elucidate the biological processes affected by marine dibromoindoles, the guide includes diagrams of key signaling pathways and experimental workflows generated using Graphviz.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a dibromoindole TKI.
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by marine dibromoindoles.
Structure-Activity Relationships: The Role of Bromination
The guide also explores the structure-activity relationships (SAR) of these compounds, providing insights into how their chemical structure influences their biological effects. The presence and position of bromine atoms on the indole ring are critical for their activity. For instance, in some bis-indole alkaloids, dibromination has been shown to enhance cytotoxicity.[5] Conversely, for certain anti-inflammatory indoles, the position of the bromine atom significantly affects activity, with 5-bromo substitution being more potent than 6- or 7-bromo substitutions.[18] Understanding these relationships is crucial for the rational design and synthesis of more potent and selective therapeutic agents.[22][23][24][25][26]
Future Directions
Marine-derived dibromoindoles represent a vast and largely untapped resource for the discovery of novel therapeutic agents. This technical guide serves as a critical resource for researchers in the field, providing the foundational knowledge and practical methodologies necessary to advance the exploration and development of these promising marine natural products. Further research into their mechanisms of action, in vivo efficacy, and safety profiles will be essential to translate these fascinating molecules from the ocean depths to clinical applications.
References
A complete list of references with clickable URLs is provided at the end of this guide for verification and further reading.
References
-
Purrington, C. (n.d.). Antimicrobial activity of Tyrian purple precursors of the American muricid Plicopurpura patula. ResearchGate. Retrieved from [Link]
-
THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). Retrieved from [Link]
-
El Sayed, K. A., Hamann, M. T., Hashish, N. E., Shier, W. T., Kelly, M., & Perry, T. L. (2001). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. Acta pharmaceutica (Zagreb, Croatia), 51(3), 139–163. Retrieved from [Link]
-
Gao, S. S., Li, X. M., Zhang, Y., Li, C. S., Cui, C. M., & Wang, B. G. (2021). Marine Indole Alkaloids-Isolation, Structure and Bioactivities. Marine drugs, 19(12), 658. Retrieved from [Link]
-
Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. Retrieved from [Link]
-
Gao, C., Chen, Y., Wang, Y., Song, Z., & Ma, L. (2020). Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids. Archiv der Pharmazie, 353(8), e2000085. Retrieved from [Link]
-
Houghton, P., Fang, R., Techatanawat, I., & Steventon, G. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods (San Diego, Calif.), 42(4), 377–387. Retrieved from [Link]
-
Aiello, A., Fattorusso, E., Imperatore, C., Luciano, P., & Menna, M. (2011). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. Marine drugs, 9(12), 2484–2515. Retrieved from [Link]
-
Favi, G., Baffone, W., Campana, R., et al. (2019). Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to control and prevent fungal growth on building material: a potential antifungal agent. ResearchGate. Retrieved from [Link]
-
Structure-activity relationship of bis(indolyl)imidazole alkaloidsa. (n.d.). ResearchGate. Retrieved from [Link]
-
Cocklin, S., Chen, Z., Yu, F., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS medicinal chemistry letters, 5(10), 1109–1114. Retrieved from [Link]
-
Jayalath, P., & Gunasekera, S. P. (2020). Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Marine drugs, 18(10), 513. Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Retrieved from [Link]
-
El-Demerdash, A., Atanasov, A. G., & Shoyama, Y. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine drugs, 19(2), 97. Retrieved from [Link]
-
Campana, R., Favi, G., Baffone, W., et al. (2019). Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. Microorganisms, 7(2), 28. Retrieved from [Link]
-
Song, X., Zang, L., Li, J., et al. (2014). Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea. Marine drugs, 12(5), 2887–2900. Retrieved from [Link]
-
Bromine-containing alkaloids from the marine sponge Penares sp.. (n.d.). ResearchGate. Retrieved from [Link]
-
Thongchai, P., Liawruangrath, S., Liawruangrath, B., & Kiatisevi, S. (2013). Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. Retrieved from [Link]
-
Handayani, D., Rivai, H., & Hutabarat, M. (2021). MTT assay of the extracts of fungi isolated from marine sponge Haliclona sp. against HT29 colon cancer cells. ResearchGate. Retrieved from [Link]
-
Tyrian purple. (n.d.). Wikipedia. Retrieved from [Link]
-
Copp, B. R., Berrue, F., El-Naggar, H., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(13), 2795–2803. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Gao, Y., Li, S., Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules (Basel, Switzerland), 27(17), 5488. Retrieved from [Link]
-
6,6'-Dibromoindigo. (n.d.). Wikipedia. Retrieved from [Link]
-
Nasser, R. A., Hawash, M. Y., Al-Moyed, K. A., & Al-Wesabi, E. A. (2023). The Antibacterial Action of Safranin and Gentian Violet. Cureus, 15(10), e46713. Retrieved from [Link]
-
Buy 6,6-Dibromoindigo | 19201-53-7. (n.d.). Retrieved from [Link]
-
Antimicrobial activity of violacein pigment from C. violaceum PDF23 and its potential for antibacterial textile preparation. (n.d.). ResearchGate. Retrieved from [Link]
-
Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine 1 and its synthetic derivatives: a new class of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Bar, G., Logé, C., Giraud, F., et al. (2001). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales pharmaceutiques francaises, 59(1), 39–47. Retrieved from [Link]
-
Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Molecules (Basel, Switzerland), 15(8), 5561–5580. Retrieved from [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). ResearchGate. Retrieved from [Link]
-
AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6 -DIBROMOINDIGO (TYRIAN PURPLE). (n.d.). Retrieved from [Link]
-
The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in. (n.d.). LRMH. Retrieved from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Anti-cancer agents in medicinal chemistry, 22(16), 2931–2952. Retrieved from [Link]
-
da S. A., J., de S. F., J., & de Andrade, J. B. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 75(1), 129–136. Retrieved from [Link]
-
Campana, R., Favi, G., Baffone, W., et al. (2019). (PDF) Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. ResearchGate. Retrieved from [Link]
-
Eom, H. J., Kang, Y. M., Lee, S. K., & Kim, Y. C. (2020). Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Journal of industrial microbiology & biotechnology, 47(11), 903–910. Retrieved from [Link]
-
Favi, G., Baffone, W., Campana, R., et al. (2019). Marine Bisindole Alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to Control and Prevent Fungal Growth on Building Material: A Potential Antifungal Agent. Marine drugs, 17(5), 296. Retrieved from [Link]
-
Novotná, K., Havel, J., & Ságnerová, K. (2014). (a) HPLC separation of seven bromophenols under optimized conditions.... ResearchGate. Retrieved from [Link]
-
Hefnawy, M. M., Hassan, G. S., & El-Khrisy, E. A. M. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(8), 103–111. Retrieved from [Link]
-
Tintori, C., Zamperini, C., & Martini, R. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules (Basel, Switzerland), 23(10), 2465. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biomedscidirect.com [biomedscidirect.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine to control and prevent fungal growth on building material: a potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
IUPAC name and CAS number for 3,6-Dibromo-1h-indole
An In-Depth Technical Guide to 3,6-Dibromo-1H-indole: A Core Scaffold for Advanced Drug Discovery
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic applications as a versatile building block in medicinal chemistry.
Core Chemical Identity
The subject of this guide is the heterocyclic aromatic compound This compound . Its unique structure, featuring bromine atoms at two key positions on the indole scaffold, makes it a valuable intermediate for chemical synthesis.
Physicochemical and Computed Properties
A compound's physical and chemical properties are critical determinants of its behavior in both chemical reactions and biological systems. The properties of this compound, summarized below, are computed from established algorithms and provide insight into its characteristics, such as solubility and lipophilicity.
| Property | Value | Source |
| Molecular Weight | 274.94 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 272.87887 Da | PubChem[1] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the selective bromination of 6-bromoindole. The indole scaffold exhibits high electron density at the C3 position, making it highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine under mild conditions, ensuring high regioselectivity and yield.
Experimental Protocol: C3 Bromination of 6-Bromoindole
This protocol describes a reliable method for synthesizing this compound.
Step 1: Preparation of Reactants
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-bromoindole[2] in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (approx. 10 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
Step 2: Electrophilic Bromination
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes. The use of a slight excess of NBS ensures the complete consumption of the starting material.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).
Step 3: Quenching and Extraction
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][4][5] Its structural versatility and ability to interact with a wide range of biological targets make it a cornerstone of modern drug discovery.[5][6]
The introduction of bromine atoms at the C3 and C6 positions in this compound provides two distinct, reactive handles for further molecular elaboration. This di-halogenated pattern is exceptionally valuable for several reasons:
-
Orthogonal Reactivity : The bromine atoms can be selectively functionalized using different catalytic systems (e.g., palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination). This allows for the stepwise and controlled introduction of different chemical moieties.[7]
-
Structure-Activity Relationship (SAR) Studies : By serving as a common intermediate, this compound enables the rapid synthesis of a library of analogues. Researchers can systematically modify the C3 and C6 positions to probe the SAR and optimize compound properties like potency, selectivity, and metabolic stability.
-
Modulation of Pharmacokinetics : Halogen atoms can significantly influence a molecule's pharmacokinetic profile by altering its lipophilicity and metabolic stability, often leading to improved drug-like properties.[3]
Role as a Versatile Chemical Scaffold
The diagram below illustrates how this compound serves as a central hub for generating molecular diversity, a key strategy in lead discovery and optimization.
Caption: Use of this compound in generating diverse compound libraries.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined chemical properties, accessible synthesis, and, most importantly, the dual reactive sites for molecular diversification make it an invaluable asset. For scientists engaged in the development of novel therapeutics, mastering the use of such core scaffolds is fundamental to designing next-generation medicines that can address significant healthcare challenges.
References
-
This compound | C8H5Br2N | CID 21575357 . PubChem. [Link]
-
The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-1h-indole | C8H6BrN | CID 2763277 . PubChem. [Link]
-
5,6-Dibromo-1H-indole-2,3-dione . ResearchGate. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity . ACS Publications. [Link]
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
4,6-dibromo-1h-indole-2,3-dione . Suzhou Health Chemicals Co. [Link]
-
1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 . PubChem. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 . National Institutes of Health. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . National Center for Biotechnology Information. [Link]
-
Biomedical Importance of Indoles . National Center for Biotechnology Information. [Link]
-
Indole (Compound) . Exposome-Explorer - IARC. [Link]
- Preparation method of 6-bromoindole derivative.
-
Indole chemistry breakthrough opens doors for more effective drug synthesis . Chiba University. [Link]
-
Indole | C8H7N | CID 798 . PubChem. [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications . National Institutes of Health. [Link]
-
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block . Angene. [Link]
-
6-Bromoindole | C8H6BrN | CID 676493 . PubChem. [Link]
Sources
- 1. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Inherent reactivity of indole ring positions to bromination
An In-depth Technical Guide to the Inherent Reactivity of Indole Ring Positions to Bromination
Abstract
The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and natural products, rendering the selective functionalization of its scaffold a critical endeavor in synthetic chemistry. This guide provides a comprehensive examination of the inherent reactivity of the indole ring's distinct positions toward electrophilic bromination. We will move beyond simple procedural descriptions to explore the fundamental electronic principles governing regioselectivity. This document synthesizes mechanistic theory with field-proven protocols to offer researchers, scientists, and drug development professionals a robust framework for predicting and controlling bromination outcomes on this privileged scaffold.
The Electronic Architecture of the Indole Ring: A Foundation for Reactivity
The indole ring system consists of a benzene ring fused to a pyrrole ring. The reactivity of indole in electrophilic aromatic substitution (EAS) is significantly higher than that of benzene, a characteristic attributed to the electron-rich nature of the pyrrole moiety[1]. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, substantially increasing the electron density, particularly within the five-membered ring[2].
This delocalization dictates a clear hierarchy of reactivity among the various positions. Theoretical and experimental evidence overwhelmingly establishes the C3 position as the most nucleophilic and kinetically favored site for electrophilic attack[1][3]. The general order of reactivity for electrophilic substitution is:
C3 >> N1 > C2 > C6 > C4 > C5 > C7
The primary focus of synthetic strategy, therefore, is not to achieve C3 substitution, which is often trivial, but to selectively target other positions in a controlled and predictable manner.
The Mechanism of Bromination: C3 vs. C2 Regioselectivity Explained
The bromination of indole proceeds via a classic EAS mechanism, involving the attack of the π-system on an electrophilic bromine source (e.g., Br⁺ from NBS or Br₂) to form a resonance-stabilized cationic intermediate, known as a σ-complex or indoleninium ion. The profound regioselectivity for the C3 position is a direct consequence of the relative stability of this intermediate.
-
Attack at C3 (Kinetic Product): When the electrophile attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromatic sextet of the fused benzene ring[4]. The resonance structure placing the charge on nitrogen is particularly stable as all atoms (except hydrogen) possess a full octet of electrons.
-
Attack at C2: Attack at the C2 position forces the disruption of the benzene ring's aromaticity in one of the key resonance structures. This pathway leads to a significantly less stable intermediate and is therefore kinetically disfavored.
The following diagram illustrates the formation and superior resonance stabilization of the C3-adduct.
Caption: Mechanistic pathways for electrophilic bromination at C3 and C2.
Strategic Bromination Protocols and Reagent Selection
The choice of brominating agent and reaction conditions is paramount for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent due to its ease of handling and its ability to provide a low concentration of electrophilic bromine, minimizing side reactions[5][6].
Kinetically Controlled C3-Bromination
Direct bromination at the C3 position is the most straightforward transformation. The reaction is typically rapid and high-yielding.
Protocol: Synthesis of 3-Bromoindole using NBS [7][8]
-
Setup: To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or pyridine, cooled to 0 °C in an ice bath, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the reaction mixture at 0 °C and monitor progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 3-bromoindole.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NBS | DMF | 0 to RT | >90 | [7] |
| Pyridinium bromide perbromide | Pyridine | 0 | 60-70 | [8] |
| Br₂ in DMF | DMF | 0 | 96 | [7] |
| Electrochemical (NH₄Br) | 1,4-Dioxane | RT | 95 | [9] |
Table 1. Comparative data for C3-bromination of indole.
Strategic C2-Bromination: Overcoming Inherent Reactivity
Selective bromination at the C2 position requires a strategy to circumvent the high reactivity of the C3 position. The most common approach is to employ an indole substrate where the C3 position is already substituted[10][11].
Protocol: Synthesis of 2-Bromo-3-methylindole [10]
-
Setup: Dissolve 3-methylindole (1.0 eq) in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the solution. For substrates with N-H, an electrophilic process at C2 is favored. If the nitrogen is protected (e.g., N-acetyl), radical bromination at the C3-methyl group can compete, highlighting the importance of the N-substituent[10].
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup & Purification: Filter off the succinimide byproduct. Evaporate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-bromo-3-methylindole.
Benzene Ring Bromination: Targeting the C5 and C6 Positions
Bromination on the benzene portion of the indole ring is challenging and requires deactivation of the highly reactive pyrrole ring, often through N-protection, or the use of specific reaction conditions that favor substitution on the carbocyclic ring[12][13]. The C5 position is a common target.
Protocol: Synthesis of 5-Bromoindole [13]
This synthesis involves a multi-step process to direct bromination to the C5 position by temporarily forming an adduct at the C2/C3 positions.
-
Adduct Formation: Dissolve indole (1.0 eq) in an alcoholic solvent (e.g., ethanol). Add an aqueous solution of sodium bisulfite and stir for 15-20 hours. This forms an intermediate that protects the pyrrole ring's double bond.
-
N-Acetylation: The filtered and dried intermediate is treated with acetic anhydride to yield the N-acetylated adduct.
-
Bromination: The N-acetylated intermediate is dissolved in water and cooled to 0-5 °C. Bromine (Br₂) is added, and the reaction proceeds for 1-3 hours. This directs bromination to the electron-rich benzene ring, primarily at C5.
-
Hydrolysis & Rearomatization: Addition of a strong base (e.g., NaOH) and refluxing for 12-18 hours hydrolyzes the acetyl group and eliminates the bisulfite, restoring the indole aromatic system and yielding the final 5-bromoindole product[13].
Decision-Making Workflow for Regioselective Bromination
The choice of synthetic route is dictated entirely by the desired position of the bromine substituent. The following workflow provides a logical decision-making process for researchers.
Caption: A decision-making workflow for the regioselective bromination of indole.
Field-Proven Insights: The Influence of Substituents
The electronic nature of pre-existing substituents on the indole ring significantly impacts the rate and outcome of bromination. A computational study on the bromination of 5-substituted indoles provides a clear rationale[7].
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ at the C5 position activate the ring, increasing the rate of reaction. The reaction rate diminishes in the order: -OCH₃ > -CH₃ > -H[7]. These groups reinforce the inherent C3 selectivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like -CN, -COOH, and -COCH₃ deactivate the ring, significantly slowing the rate of electrophilic attack. The Gibbs free energy barrier for the reaction increases linearly with the electron-withdrawing power of the substituent[7]. While C3 substitution is still generally favored, harsh conditions may be required, potentially leading to side reactions.
The choice of N-protecting group is also a critical experimental variable. Bulky or electron-withdrawing N-substituents can sterically hinder or electronically disfavor attack at C2, further enhancing C3 selectivity. Conversely, certain N-directing groups have been developed to steer functionalization toward the C7 and C6 positions[14].
Conclusion
The bromination of indole is a classic yet nuanced transformation governed by the rich electronic landscape of the heterocyclic ring. While the C3 position is the undisputed kinetic hotspot for electrophilic attack, a deep understanding of reaction mechanisms, the strategic use of blocking and directing groups, and the careful selection of reagents and conditions empower the synthetic chemist to achieve selective bromination at nearly any position on the scaffold. The protocols and insights presented in this guide serve as a foundational tool for professionals engaged in the synthesis and derivatization of indole-based compounds, facilitating the rational design of novel molecular entities in drug discovery and materials science.
References
-
Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Regioselective C5-H Direct Iodination of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
- Taj, N. (2000). REACTIVITY OF INDOLE AS AN ELECTROPHILE AND ITS APPLICATION FOR THE SYNTHESIS OF 2-PHENYLINDOLE AND 3-PHENYLINDOLE. [Source not further specified].
-
Somei, M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (n.d.). Bridgewater State University Virtual Commons. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. Retrieved from [Link]
- Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (n.d.). ChemRxiv.
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (n.d.). MDPI. Retrieved from [Link]
- Method for preparing 5-bromoindole. (2012). Google Patents.
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023). [Source not further specified].
-
Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved from [Link]
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
-
How to do the bromination of indole to get 3 bromo indole. (2018). ResearchGate. Retrieved from [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- 5-Bromoindole synthesis. (n.d.). ChemicalBook.
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. (2019). ACS Omega, ACS Publications. Retrieved from [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. (n.d.). Organic Letters, ACS Publications. Retrieved from [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research. Retrieved from [Link]
- Environment-friendly synthesis method for medicine intermediate 5-bromoindole. (n.d.).
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
C4–H indole functionalisation: precedent and prospects. (2018). National Institutes of Health (NIH). Retrieved from [Link]
- Hino, T., et al. (n.d.). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. [Source not further specified].
-
Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. (n.d.). Chemical Reviews, ACS Publications. Retrieved from [Link]
-
Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light. (2022). PubMed. Retrieved from [Link]
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Stack Exchange.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). [Source not further specified].
- Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry, RSC Publishing.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (n.d.). [Source not further specified].
-
Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles. (n.d.). ResearchGate. Retrieved from [Link]
- 5-bromoindole preparation method. (n.d.). Google Patents.
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Chemistry of Indoles: New Reactivities of Indole Nucleus and Its Synthetic Application. (n.d.). PubMed. Retrieved from [Link]
- Hinman, R., & Bauman, C. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Semantic Scholar.
Sources
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 3,6-Dibromo-1H-indole via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic C-C bond formation at the C3 and C6 positions of 3,6-dibromo-1H-indole using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to selectively functionalize it at multiple positions is of paramount importance for the development of novel therapeutics and functional materials.[1][2] This document explores the underlying principles of regioselectivity, the critical role of catalyst, ligand, and reaction conditions, and provides step-by-step protocols for achieving selective mono-arylation and comprehensive di-arylation of the this compound core.
Introduction: The Significance of the 3,6-Disubstituted Indole Scaffold
The indole nucleus is a cornerstone in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and its ability to participate in various biological interactions make it an attractive scaffold for medicinal chemists. Specifically, the ability to introduce diverse substituents at the C3 and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile. This compound serves as a versatile and readily available starting material for generating libraries of novel compounds through sequential or double cross-coupling reactions.[3] The Suzuki-Miyaura reaction is an exceptionally powerful tool for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction. The Pd(0) catalyst is oxidized to a Pd(II) species.[6]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enabling the transfer of the organic moiety to the palladium complex.[7]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for this compound
The Challenge of Regioselectivity: C3 vs. C6
When performing a mono-substitution on a dihalogenated heterocycle with identical halogens, the inherent electronic and steric properties of the substrate often dictate the site of the initial reaction.[9] For the this compound, the two bromine atoms are in electronically distinct environments:
-
C3-Br : Located on the electron-rich five-membered pyrrole ring.
-
C6-Br : Located on the six-membered benzene ring.
While direct studies on this compound are scarce, research on analogous systems, such as 2,3,6-tribromo-1-methyl-1H-indole, has shown a strong preference for initial coupling at the C2 position on the pyrrole ring.[6] This suggests that the C-Br bond on the pyrrole ring is more activated towards oxidative addition than those on the benzene ring. By extension, it is reasonable to hypothesize that the C3 position of this compound is likely more reactive than the C6 position under standard Suzuki-Miyaura conditions. However, this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions, and may require experimental optimization for complete control.
The Role of the N-H Proton and N-Protection
The presence of a relatively acidic N-H proton in unprotected indoles can complicate cross-coupling reactions.[10] Potential issues include:
-
Deprotonation by the base : This can alter the electronic character of the indole ring and affect the reactivity of the C-Br bonds.
-
Catalyst inhibition : The resulting indolyl anion can coordinate to the palladium center, potentially inhibiting catalytic activity.[10]
-
Solubility issues : The deprotonated indole may have different solubility properties, affecting reaction homogeneity.
For these reasons, N-protection (e.g., with tosyl, Boc, or other groups) is often employed to ensure reproducible and high-yielding reactions. However, successful couplings on NH-free indoles have been reported, which can be advantageous by eliminating the need for additional protection and deprotection steps.[5] This guide will provide protocols for both approaches.
Figure 2: Strategic workflow for the functionalization of this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
General Materials and Methods
-
Reagents : this compound, arylboronic acids, palladium catalysts, and ligands should be purchased from a reputable supplier and used as received unless otherwise noted.
-
Solvents : Anhydrous solvents should be used, typically obtained from a solvent purification system or by distillation over an appropriate drying agent.
-
Inert Atmosphere : Reactions are sensitive to oxygen. It is crucial to degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Monitoring : Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective Mono-Arylation at the C3 Position
This protocol is designed to favor the formation of the 3-aryl-6-bromo-1H-indole by leveraging the presumed higher reactivity of the C3-Br bond and using the arylboronic acid as the limiting reagent.
Table 1: Reagents for Selective Mono-Arylation
| Reagent | Amount | Moles (mmol) | Molar Eq. |
| This compound | 275 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (anhydrous) | 414 mg | 3.0 | 3.0 |
| 1,4-Dioxane | 8 mL | - | - |
| Water | 2 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (275 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-bromo-1H-indole.
Protocol 2: One-Pot Sequential Di-Arylation (Unsymmetrical)
This protocol allows for the introduction of two different aryl groups in a single reaction vessel, first at the more reactive C3 position, followed by a second coupling at the C6 position.
Step-by-Step Procedure:
-
First Coupling (C3-Arylation):
-
Set up the reaction as described in Protocol 1 , using the first arylboronic acid (Ar¹-B(OH)₂, 1.1 mmol).
-
Heat at 80-90 °C and monitor carefully until the starting this compound is fully consumed and the mono-arylated intermediate is the major product.
-
-
Second Coupling (C6-Arylation):
-
Cool the reaction mixture slightly.
-
Under a positive flow of argon, add the second arylboronic acid (Ar²-B(OH)₂, 1.2 mmol), additional potassium carbonate (1.5 mmol), and an additional portion of Pd(PPh₃)₄ (0.03 mmol).
-
Re-seal the flask and increase the temperature to 100-110 °C.
-
Monitor the reaction for the consumption of the mono-arylated intermediate.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps (8-10) as described in Protocol 1 to isolate the unsymmetrical 3-Aryl-6-Aryl'-1H-indole.
-
Protocol 3: Direct Double Arylation (Symmetrical)
This protocol is optimized for the synthesis of symmetrical 3,6-diaryl-1H-indoles by using an excess of the boronic acid and more forcing conditions to drive the reaction to completion at both sites.
Table 2: Reagents for Direct Double Arylation
| Reagent | Amount | Moles (mmol) | Molar Eq. |
| This compound | 275 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 2.5 | 2.5 |
| Pd₂(dba)₃ | 46 mg | 0.05 | 0.05 |
| SPhos | 41 mg | 0.10 | 0.10 |
| K₃PO₄ | 636 mg | 3.0 | 3.0 |
| Toluene | 8 mL | - | - |
| Water | 1 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried microwave vial or sealed tube, add this compound (275 mg, 1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 636 mg, 3.0 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol).
-
Seal the vessel, and evacuate and backfill with argon three times.
-
Add degassed toluene (8 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 110-120 °C (conventional heating) or in a microwave reactor (e.g., 140 °C for 30-60 minutes).
-
Monitor the reaction until completion.
-
Follow the work-up and purification steps (8-10) as described in Protocol 1 to isolate the symmetrical 3,6-diaryl-1H-indole.
Troubleshooting and Optimization
-
Low Yield/No Reaction : Ensure the reaction is thoroughly degassed and all reagents are anhydrous. Increase the temperature or reaction time. Screen different catalyst/ligand combinations (e.g., Pd(dppf)Cl₂, XPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). For NH-free indoles, consider using a stronger, non-nucleophilic base or switching to an N-protected substrate.
-
Poor Selectivity in Mono-arylation : Lower the reaction temperature and carefully monitor the reaction, stopping it as soon as the starting material is consumed. Use exactly 1.0-1.1 equivalents of the boronic acid. A bulkier ligand on the palladium catalyst may improve selectivity for the more accessible C3 position.
-
Dehalogenation (Loss of Bromine) : This side reaction can occur, particularly at higher temperatures. Use fresh, high-quality boronic acid. Ensure the inert atmosphere is maintained throughout the reaction.
-
Homocoupling of Boronic Acid : This suggests the presence of oxygen or inefficient transmetalation. Improve degassing procedures and ensure the base is sufficiently strong and soluble to activate the boronic acid.[6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile platform for the selective functionalization of this compound. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can achieve selective mono-arylation, sequential di-arylation, or direct double arylation. The protocols provided herein serve as a robust starting point for the synthesis of diverse libraries of 3,6-disubstituted indoles, enabling further exploration in drug discovery and materials science. As with any cross-coupling reaction on a complex substrate, empirical optimization is key to achieving the desired outcome with high efficiency and purity.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6875–6889. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ibad, M. F., et al. (2013). One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole. Tetrahedron, 69(35), 7492-7504. [Link]
-
Sharma, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946. [Link]
-
Stanetty, P., & Schnürch, M. (2011). Site-selective cross-coupling reactions on di- and polyhalogenated N-heterocycles. European Journal of Organic Chemistry, 2011(18), 3247-3268. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Schirock, E. A., et al. (2006). Synthesis of 3,6-Disubstituted Indoles as Potential D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 49(23), 6943-6946. [Link]
-
Kumar, S., & Kumar, V. (2018). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 16(1), 136-143. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4584. [Link]
-
Rossi, R., et al. (2012). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 43(32). [Link]
Sources
- 1. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of Tetra-substituted Alkenes / Synlett, 2001 [sci-hub.ru]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. One-pot synthesis of arylated 1-methyl-1H-indoles by Suzuki–Miyaura cross-coupling reactions of 2,3-dibromo-1-methyl-1H-indole and 2,3,6-tribromo-1-methyl-1H-indole / Tetrahedron, 2013 [sci-hub.kr]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3,6-Dibromo-1H-indole
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its prevalence in essential biomolecules like serotonin and tryptophan underscores its biological significance.[3] The ability to selectively functionalize the indole ring at various positions is paramount for generating molecular diversity and optimizing pharmacological properties in the drug development process.[4][5] 3,6-Dibromo-1H-indole represents a versatile and strategically important building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of different functionalities, paving the way for the synthesis of complex and novel molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound. We will delve into the mechanistic rationale behind controlling regioselectivity and provide step-by-step instructions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Understanding Regioselectivity: The C3 vs. C6 Position
The key to unlocking the synthetic potential of this compound lies in understanding and controlling the relative reactivity of the bromine atoms at the C3 and C6 positions. The electronic properties of the indole ring play a crucial role here. The C3 position, being part of the electron-rich pyrrole ring, is more susceptible to electrophilic attack and has a different electronic environment compared to the C6 position on the benzene ring.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-Br bond is a critical step. The rate of this step is influenced by the electron density and steric environment of the carbon atom. Generally, for dihaloindoles, the C3-halogen is more reactive towards oxidative addition than halogens on the benzene ring, especially when the indole nitrogen is unprotected or protected with an electron-donating group. Conversely, N-protection with a strong electron-withdrawing group can alter this reactivity profile.
Key Principle for Regiocontrol:
-
Selective C3 Functionalization: Can often be achieved under milder reaction conditions or with specific catalyst/ligand systems that favor the more reactive C3-Br bond, particularly on N-protected indoles.
-
Selective C6 Functionalization: Typically requires harsher conditions or the C3 position to be blocked. Alternatively, specific ligand and base combinations can favor reaction at the C6 position. Sequential functionalization often proceeds by first reacting at the more reactive C3 position, followed by a second coupling at the C6 position under more forcing conditions.
Synthesis of this compound
A reliable synthesis of the starting material is the first critical step. A common method involves the direct bromination of indole.
Protocol: Synthesis of this compound
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indole (1.0 eq) in DMF at 0 °C, add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
N-Protection of the Indole Core
For many palladium-catalyzed reactions, protection of the indole nitrogen is advantageous, and sometimes necessary, to prevent side reactions and improve solubility and regioselectivity. The choice of protecting group can influence the electronic properties of the indole ring and thus the reactivity of the C-Br bonds.
Workflow for N-Protection
Caption: General workflow for the N-protection of this compound.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The regioselective arylation of this compound can be achieved by carefully selecting the reaction conditions. Based on studies of related tribromoindoles, selective coupling at the C3 position is expected under milder conditions, while forcing conditions may lead to double coupling.
Application Notes:
-
Catalyst and Ligand: A combination of a palladium(0) source like Pd(PPh₃)₄ or a palladium(II) precursor such as Pd(OAc)₂ with a phosphine ligand is typically employed. For selective C3 coupling, Pd(PPh₃)₄ is often a good starting point. For more challenging couplings or to promote reaction at C6, more electron-rich and bulky ligands like SPhos or XPhos may be beneficial.
-
Base and Solvent: A variety of bases can be used, with aqueous solutions of Na₂CO₃ or K₂CO₃ being common. The choice of solvent is also critical, with mixtures of a non-polar solvent like toluene or dioxane and a polar solvent like ethanol and water often providing good results.
-
Regiocontrol: To achieve mono-arylation at the C3 position, using a slight excess of the boronic acid (1.1-1.2 eq) and carefully monitoring the reaction time is crucial. Driving the reaction to completion with a larger excess of boronic acid and prolonged heating will likely result in diarylation.
Protocol: Selective C3-Arylation via Suzuki-Miyaura Coupling
Materials:
-
N-Protected this compound (e.g., N-Boc-3,6-dibromo-1H-indole)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous sodium carbonate solution (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a Schlenk flask, add N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and ethanol (e.g., in a 4:1 ratio).
-
Add the degassed 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition for C3-Arylation | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for this transformation. |
| Ligand | Triphenylphosphine (from catalyst) | Sufficient for the more reactive C3 position. |
| Base | Aq. Na₂CO₃ (3 eq) | A standard and effective base. |
| Solvent | Toluene/Ethanol/H₂O | A common solvent system promoting both solubility and reactivity. |
| Temperature | 80-90 °C | Sufficient to activate the C3-Br bond without significant C6 reaction. |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further transformations in drug development.[6] The higher reactivity of the C3-Br bond is again exploited for regioselective alkynylation. N-protection is highly recommended to prevent competing N-alkynylation.
Application Notes:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system with another solvent like THF or DMF.
-
Regiocontrol: Selective C3-alkynylation can be achieved at room temperature or with gentle heating. Reaction at the C6 position would likely require more forcing conditions and a more robust catalyst system.
Protocol: Selective C3-Alkynylation via Sonogashira Coupling
Materials:
-
N-Protected this compound (e.g., N-SEM-3,6-dibromo-1H-indole)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add N-protected this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (e.g., in a 2:1 ratio).
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition for C3-Alkynylation | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A standard palladium precursor for Sonogashira reactions. |
| Co-catalyst | CuI (6 mol%) | Activates the terminal alkyne. |
| Base | Triethylamine | Acts as both base and co-solvent. |
| Solvent | THF/Triethylamine | A common solvent system for Sonogashira couplings. |
| Temperature | Room Temperature | Mild conditions favor selective reaction at the C3 position. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The regioselective amination of this compound can be challenging due to the potential for N-arylation of the indole itself if unprotected, and the similar reactivity of the two C-Br bonds under some conditions.
Application Notes:
-
Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos are often required to promote both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
N-Protection: Protection of the indole nitrogen is highly advisable to prevent N-arylation. An N-H indole can act as a nucleophile in this reaction.
-
Regioselectivity: Achieving high regioselectivity may require careful optimization of the ligand, base, and temperature. The C3 position is generally more reactive, but selectivity can be ligand-dependent.
Protocol: C3-Amination via Buchwald-Hartwig Coupling
Materials:
-
N-Protected this compound (e.g., N-Ts-3,6-dibromo-1H-indole)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add N-protected this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.08 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition for C3-Amination | Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. |
| Ligand | Xantphos (8 mol%) | A bulky ligand often effective in Buchwald-Hartwig aminations. |
| Base | NaOtBu (1.4 eq) | A strong base required for this transformation. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 100-110 °C | Elevated temperature is typically required. |
IV. Heck Reaction: Vinylation of the Indole Core
The Heck reaction allows for the formation of a C-C bond between the halo-indole and an alkene.[7] This reaction is valuable for introducing vinyl groups that can be further manipulated.
Application Notes:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. In many cases, the reaction can proceed without a phosphine ligand ("ligandless"), particularly with electron-rich alkenes. For less reactive systems, phosphine ligands may be necessary.
-
Base: An organic base like triethylamine or an inorganic base such as sodium acetate or potassium carbonate is used to neutralize the HX formed during the reaction.
-
Regioselectivity: The regioselectivity of the Heck reaction on the alkene partner is dependent on the electronic nature of the alkene. For the indole substrate, reaction at the C3-Br bond is expected to be favored.
Protocol: C3-Vinylation via Heck Reaction
Materials:
-
N-Protected this compound
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Pd(OAc)₂ (0.05 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add N-protected this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and the alkene (1.5 eq).
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition for C3-Vinylation | Notes |
| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium source. |
| Base | Triethylamine (2 eq) | A standard organic base for the Heck reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates this reaction. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction. |
Catalytic Cycles Overview
Caption: Simplified overview of the catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate that allows for the creation of a diverse array of functionalized indole derivatives. By understanding the principles of regioselectivity and carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, researchers can selectively functionalize either the C3 or C6 position. The protocols outlined in this guide provide a solid foundation for exploring the synthetic utility of this versatile building block in the pursuit of novel therapeutics and other advanced materials. The ability to perform sequential cross-coupling reactions further expands the possibilities for creating complex, multi-functionalized indole scaffolds.
References
- Biomedical Importance of Indoles - PMC - NIH. (n.d.).
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025, September 6).
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (n.d.).
-
Direct palladium-catalyzed C-3 alkynylation of indoles - Tetrahedron Letters. (n.d.). Retrieved January 21, 2026, from [Link]
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25).
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023, April 19). Retrieved January 21, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022, July 1). Retrieved January 21, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 2. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3,6-Dibromo-1H-indole in Modern Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved pharmaceuticals.[1][2][3] This guide focuses on 3,6-dibromo-1H-indole, a highly versatile synthetic intermediate. The strategic placement of bromine atoms at the C3 and C6 positions provides orthogonal chemical handles for sequential, site-selective functionalization. This document provides a detailed exploration of the key synthetic transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions. It includes field-proven experimental protocols, mechanistic insights, and data to empower researchers, scientists, and drug development professionals in leveraging this powerful building block for the synthesis of novel bioactive molecules, particularly in the domain of protein kinase inhibitors.[4][5][6]
Introduction: Why this compound?
The power of this compound lies in its defined reactivity. The two bromine atoms, situated on both the pyrrole and benzene rings, exhibit differential reactivity, which can be exploited for selective chemical modifications.
-
C3-Position: The C3-bromo substituent is akin to a vinyl halide, making it highly susceptible to palladium-catalyzed reactions. Its functionalization is often the first step in a synthetic sequence.
-
C6-Position: The C6-bromo substituent behaves like a standard aryl halide. It typically requires slightly more forcing conditions to react compared to the C3 position, enabling sequential derivatization.
-
N1-Position: The indole nitrogen (N1) possesses a reactive proton that can be easily removed by a base, allowing for N-alkylation or N-arylation, further expanding the molecule's structural diversity.
This trifecta of reactive sites makes this compound an ideal starting point for building complex molecular architectures and rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Reactive sites of this compound and corresponding transformations.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are the primary methods for functionalizing this compound.[7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or vinyl-aryl structures.[8] It involves the coupling of the dibromoindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.[10]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: See Section 4.1 for a detailed experimental protocol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C(aryl)-N bonds is fundamental in pharmaceutical chemistry, as the arylamine motif is present in countless drugs. The Buchwald-Hartwig amination provides a powerful and general method for this transformation, overcoming the limitations of older methods like nucleophilic aromatic substitution.[11][12]
Expert Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[7] They promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, leading to higher yields and broader substrate scope. The base (typically a strong, non-nucleophilic one like NaOtBu or LHMDS) is also key, as it deprotonates the amine, making it a more active nucleophile in the catalytic cycle.[7]
Protocol: See Section 4.2 for a detailed experimental protocol.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction is the most reliable method for synthesizing aryl alkynes by coupling a terminal alkyne with an aryl halide.[13][14] This reaction is uniquely co-catalyzed by both palladium and copper(I).[14]
Mechanistic Insight: The palladium catalyst follows a cycle similar to the Suzuki coupling. The role of the copper co-catalyst is to react with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, driving the reaction forward under mild conditions.[14]
Protocol: See Section 4.3 for a detailed experimental protocol.
Data Summary & Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed functionalization of dibromoindoles. Note that reaction parameters must be optimized for specific substrates.
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ (1-5%) | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ (1-5%) | XPhos, RuPhos, BrettPhos | NaOtBu, K₂CO₃, LHMDS | Toluene, Dioxane | 80-110 | 70-90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | PPh₃ (in catalyst) | Et₃N, DIPEA | THF, DMF | RT-60 | 65-85 |
| N-Alkylation | N/A | N/A | NaH, K₂CO₃ | DMF, THF | 0-RT | 80-99 |
Detailed Experimental Protocols
The following protocols are representative procedures and should be adapted and optimized for specific substrates and scales.
Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.
Protocol: Selective Suzuki-Miyaura Coupling at C3
Reaction: this compound + Phenylboronic Acid → 3-Phenyl-6-bromo-1H-indole
Materials & Reagents:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 274.94 | 275 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 11 mg | 0.05 | 0.05 |
| SPhos | 410.48 | 41 mg | 0.10 | 0.10 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is crucial for catalytic activity.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.
Protocol: Buchwald-Hartwig Amination at C6 (Post-C3 Functionalization)
Reaction: 3-Phenyl-6-bromo-1H-indole + Morpholine → 3-Phenyl-6-morpholino-1H-indole
Materials & Reagents:
| Reagent | MW | Amount | Moles | Equiv. |
| 3-Phenyl-6-bromo-1H-indole | 272.14 | 272 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 | 0.10 |
| NaOtBu | 96.10 | 144 mg | 1.5 | 1.5 |
| Toluene | - | 10 mL | - | - |
Procedure:
-
Setup: In a glovebox, add 3-phenyl-6-bromo-1H-indole, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial. Causality: Sodium tert-butoxide is highly hygroscopic and reactive; handling in a glovebox prevents degradation and ensures accurate measurement.
-
Reagent Addition: Remove the vial from the glovebox, add dry toluene, followed by morpholine via syringe.
-
Inerting: Seal the vial and if not using a glovebox, purge the headspace with argon.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir for 12-18 hours. Monitor progress by LC-MS.
-
Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Safety: Quenching a strong base should be done slowly.
-
Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the desired C-N coupled product.
Protocol: Sonogashira Coupling at C3
Reaction: this compound + Phenylacetylene → 3-(Phenylethynyl)-6-bromo-1H-indole
Materials & Reagents:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 274.94 | 275 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 132 µL | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | - |
Procedure:
-
Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add triethylamine (which acts as both the base and solvent) and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Workup: Remove the triethylamine under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and filter through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain the alkyne product.
Conclusion
This compound is a workhorse intermediate for the construction of complex, poly-functionalized indole scaffolds. Its predictable, site-selective reactivity with robust palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides a reliable toolkit for medicinal chemists. By mastering these protocols, researchers can efficiently access novel chemical space and accelerate the discovery of next-generation therapeutics.
References
- Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (Source: PMC - NIH)
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (Source: PMC)
- The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (Source: PubMed)
- Synthesis routes of 3-Bromo-1h-indole. (Source: Benchchem)
- Green One-Pot Syntheses of 2-Sulfoximidoyl-3,6-dibromo Indoles Using N-Br Sulfoximines as Both Brominating and Sulfoximin
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (Source: PubMed)
- Recent Progress Concerning the N-Aryl
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (Source: NIH)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Examples of bioactive molecules containing indole in core structure.
- Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Suzuki Coupling. (Source: Organic Chemistry Portal)
- Sonogashira Coupling. (Source: Organic Chemistry Portal)
- Sonogashira coupling. (Source: Wikipedia)
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (Source: PMC)
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (Source: YouTube)
- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (Source: MDPI)
- Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts)
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (Source: YouTube)
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of Marine Alkaloid Derivatives from 3,6-Dibromo-1H-indole: An Application and Protocol Guide
Introduction: The Strategic Value of 3,6-Dibromo-1H-indole in Marine Alkaloid Synthesis
Marine organisms are a prolific source of structurally complex and biologically active natural products. Among these, brominated indole alkaloids represent a significant class of compounds, often exhibiting potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The recurring presence of the dibromo-indole scaffold in notable marine alkaloids such as those in the Topsentin and Hamacanthin families underscores its importance as a privileged structural motif.
This guide provides a detailed technical overview and actionable protocols for the synthetic manipulation of a key starting material: This compound . This commercially available building block offers a versatile platform for accessing a diverse range of marine alkaloid derivatives. The differential reactivity of the bromine atoms at the C-3 and C-6 positions, coupled with the nucleophilicity of the indole nitrogen, allows for a strategic and regioselective approach to molecular elaboration.
We will explore the core synthetic transformations necessary to leverage this precursor, focusing on the underlying principles that govern reaction outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel bioactive compounds inspired by marine natural products.
Chapter 1: Initial Functionalization of the this compound Core
The journey from a simple starting material to a complex marine alkaloid derivative begins with the selective functionalization of the indole core. The three primary reactive sites on this compound are the N-1 proton and the C-3 and C-6 bromine atoms. Strategic protection and activation of these sites are paramount for achieving the desired synthetic outcomes.
N-Protection and N-Alkylation: Controlling the Gateway
The indole nitrogen (N-1) is nucleophilic and its proton is acidic enough to be removed by a strong base. Unprotected, this site can interfere with subsequent metal-catalyzed cross-coupling reactions. Therefore, N-protection or N-alkylation is often the crucial first step.
Scientific Rationale:
-
N-Protection: Introducing a protecting group on the indole nitrogen prevents unwanted side reactions, improves solubility in organic solvents, and can influence the regioselectivity of subsequent functionalization steps. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its eventual removal. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice, stable to a wide range of conditions but readily cleaved with fluoride ions.
-
N-Alkylation: Direct alkylation of the indole nitrogen is a common feature in many natural products. The classic approach involves deprotonation with a strong base like sodium hydride (NaH) to form the indolide anion, which then acts as a potent nucleophile to displace a halide from an alkyl halide.[3][4][5]
dot
Caption: Workflow for N-Alkylation of this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide.
| Parameter | Value/Description | Rationale/Insight |
| Reactants | This compound (1.0 eq.), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.), Alkyl Halide (1.1 eq.) | A slight excess of base ensures complete deprotonation. The alkyl halide is also in slight excess to drive the reaction to completion. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the indolide anion. THF is a less polar alternative. Anhydrous conditions are critical as NaH reacts violently with water. |
| Temperature | 0 °C to room temperature | The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can typically be performed at room temperature. |
| Reaction Time | 1-4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Careful quenching with water or methanol, followed by extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. | Caution: Quenching must be done slowly and at 0 °C to safely react any excess NaH. |
| Purification | Flash column chromatography on silica gel. | The polarity of the eluent will depend on the nature of the 'R' group. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the indole in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the indolide anion.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow dropwise addition of water or methanol.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-alkylated-3,6-dibromoindole.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are central to the elaboration of the this compound scaffold. The key to a successful and strategic synthesis lies in the ability to selectively functionalize either the C-3 or C-6 position.
Understanding Regioselectivity:
The relative reactivity of the C-3 and C-6 bromine atoms in cross-coupling reactions is not always intuitive and is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions (catalyst, ligands, base, and solvent).
-
Electronic Effects: The C-3 position of the indole ring is more electron-rich than the C-6 position on the benzene ring. In some cases, this can lead to a faster oxidative addition of the palladium catalyst to the C-6-Br bond, which is on the more electron-deficient benzene ring.
-
Steric Effects: The C-6 position is generally less sterically hindered than the C-3 position, which is flanked by the pyrrole ring fusion.
-
Catalyst and Ligand Effects: The choice of palladium catalyst and phosphine ligand can significantly influence which C-Br bond is activated. Bulky ligands can favor reaction at the less hindered C-6 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is instrumental in attaching aryl or vinyl groups to the indole core.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general framework for the selective Suzuki-Miyaura coupling at the C-6 position of N-protected 3,6-dibromoindole. Selective coupling at the C-6 position is often favored due to the electronic nature of the benzene ring.
| Parameter | Value/Description | Rationale/Insight |
| Reactants | N-protected-3,6-dibromoindole (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) | The choice of catalyst and base can be critical for achieving high yields and selectivity. Pd(PPh₃)₄ is a common and effective catalyst. An aqueous base is typically required for the transmetalation step. |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water mixtures | A two-phase solvent system is often used to dissolve both the organic-soluble indole and the water-soluble base and boronic acid. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst. |
| Temperature | 80-100 °C (Reflux) | Heating is required to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS. |
| Work-up | Dilution with water, extraction with an organic solvent, washing, drying, and concentration. | Standard extractive work-up. |
| Purification | Flash column chromatography. |
Step-by-Step Methodology:
-
In a round-bottom flask, combine the N-protected-3,6-dibromoindole, the arylboronic acid, and the base (e.g., K₂CO₃).
-
Add the solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) and degas for a further 5 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing a versatile alkynyl handle that can be further elaborated.
Scientific Rationale:
The mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The regioselectivity between the C-3 and C-6 positions can often be controlled by the choice of catalyst and ligands. For instance, using a catalyst with a monodentate ligand like PPh₃ in Pd(PPh₃)₄ might favor reaction at one position, while a bidentate ligand could favor the other.[6][7]
dot
Caption: General synthetic strategy for marine alkaloid analogues.
Chapter 3: Synthesis of Bis-indole Alkaloid Scaffolds
Many marine alkaloids, such as the Topsentins and Hamacanthins, are characterized by a bis-indole structure, where two indole moieties are linked by a central core.[8]
Towards Topsentin Analogues: The Indole-3-glyoxylamide Route
The Topsentins are a class of bis-indole alkaloids where the two indole units are connected to a central imidazole or imidazolone ring. A common synthetic strategy involves the preparation of an indole-3-glyoxylamide intermediate, which can then be condensed with an appropriate partner.
Protocol 3: Preparation of (3,6-Dibromo-1H-indol-3-yl)(oxo)acetamide
-
N-Protection: Protect this compound as described in Protocol 1 (e.g., with a SEM group).
-
Oxalylation: To a solution of the N-protected 3,6-dibromoindole in anhydrous diethyl ether at 0 °C, add oxalyl chloride dropwise. Stir for 1-2 hours. The intermediate indol-3-ylglyoxylyl chloride will precipitate.
-
Amidation: Filter the precipitate and add it to a solution of aqueous ammonia in dioxane. Stir at room temperature for several hours.
-
Work-up and Purification: After an extractive work-up, the resulting N-protected (3,6-dibromo-1H-indol-3-yl)(oxo)acetamide can be purified by crystallization or column chromatography.
This intermediate is now primed for condensation reactions to form the central heterocyclic core of Topsentin-type alkaloids.
Constructing Hamacanthin Analogues: The Dihydropyrazinone Core
The Hamacanthins are characterized by a central dihydropyrazinone ring linking two indole units.[2] The synthesis of this core often involves the coupling of an indole-3-glyoxylyl chloride with an aminoethylindole derivative, followed by a cyclization step.[9][10][11]
Key Synthetic Disconnection for Hamacanthin Core:
A powerful strategy for forming the dihydropyrazinone ring is the intramolecular aza-Wittig reaction.[9][11] This involves the reaction of an azide with a phosphine to form an aza-ylide, which then reacts with an intramolecular ester or amide to form the heterocyclic ring.
General Workflow:
-
Prepare Fragments: Synthesize two key indole fragments: an indole-3-glyoxylyl chloride and a 2-azido-1-(indol-3-yl)ethanamine derivative. One or both of these fragments would originate from this compound.
-
Coupling: Couple the two fragments via an amide bond formation.
-
Intramolecular Aza-Wittig Cyclization: Treat the coupled product with a phosphine (e.g., triphenylphosphine) to induce the Staudinger reaction followed by the aza-Wittig cyclization to form the dihydropyrazinone ring.
Conclusion and Future Outlook
This compound is a highly valuable and strategically important starting material for the synthesis of a wide array of marine alkaloid derivatives. Through a judicious application of modern synthetic methodologies, including N-protection/alkylation and regioselective palladium-catalyzed cross-coupling reactions, complex molecular architectures can be efficiently assembled. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the synthesis of novel bioactive compounds inspired by the rich chemical diversity of the marine environment. The continued development of novel, highly selective catalytic systems will undoubtedly further enhance the utility of this versatile building block in the ongoing quest for new therapeutic agents.
References
-
Cee, V.; Erlanson, D. (2019). N-Alkylation of an indole. ACS Med. Chem. Lett., 10, 1302-1308. Available from: [Link]
-
Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(6), 1213–1216. Available from: [Link]
-
Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. RSC Advances. Available from: [Link]
-
Jiang, B., Yang, C.-G., & Wang, J. (2002). Enantioselective synthesis of marine indole alkaloid hamacanthin B. The Journal of Organic Chemistry, 67(4), 1396–1398. Available from: [Link]
-
Jiang, B., Gu, X.-H. (2000). Enantioselective synthesis for the (-)-antipode of the pyrazinone marine alkaloid, hamacanthin A. The Journal of Organic Chemistry, 65(18), 5675-5679. Available from: [Link]
-
L Strang, D., & Dake, G. R. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 2343–2351. Available from: [Link]
-
Mohan, M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5217. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromo-1h-indole. PubChem Compound Database. Retrieved from [Link]
-
Ntie-Kang, F., et al. (2014). Marine Indole Alkaloids. Marine Drugs, 12(7), 4373-4419. Available from: [Link]
-
Patil, S. A., et al. (2010). Enantioselective Synthesis for the (−)-Antipode of the Pyrazinone Marine Alkaloid, Hamacanthin A. The Journal of Organic Chemistry. Available from: [Link]
-
Pinter, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available from: [Link]
-
Smith, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. Available from: [Link]
-
Gunasekera, S. P., et al. (1991). Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp. Journal of Natural Products, 54(1), 79-85. Available from: [Link]
-
Wei, H., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271-3274. Available from: [Link]
-
Zhang, Y., et al. (2015). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 20(4), 738-781. Available from: [Link]
-
YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. ChemHelpASAP. Available from: [Link]
Sources
- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis for the (-)-antipode of the pyrazinone marine alkaloid, hamacanthin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Enantioselective synthesis of marine indole alkaloid hamacanthin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Substituted Indoles
Introduction: The Enduring Significance of the N-Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole nitrogen (N-1 position) is a powerful approach to modulate the steric and electronic properties of the entire molecule. This, in turn, profoundly influences its pharmacological profile, including receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. Consequently, the development of robust and versatile protocols for the N-alkylation of substituted indoles remains a highly active and critical area of research for scientists in drug discovery and development.
This comprehensive guide provides an in-depth exploration of key N-alkylation methodologies. Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic underpinnings of each protocol, offering field-proven insights into the causal relationships between reaction components, substrate electronics, and experimental outcomes. Each protocol is designed as a self-validating system, equipped with the necessary details for successful implementation and troubleshooting.
The Dichotomy of Indole Reactivity: A Mechanistic Perspective on N- vs. C-Alkylation
A fundamental challenge in indole chemistry is controlling the regioselectivity of alkylation. The indole ring possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. The C-3 position is inherently more nucleophilic than the nitrogen, being approximately 1013 times more reactive than benzene in electrophilic substitutions.[1] This intrinsic reactivity often leads to competitive C-3 alkylation, a significant side reaction in many N-alkylation attempts.
The outcome of an alkylation reaction is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions. Generally, the formation of the indolide anion through deprotonation of the N-H bond is a crucial step for favoring N-alkylation. The nature of the base, solvent, counter-ion, and the electrophile all play pivotal roles in directing the reaction toward the desired N-substituted product.
Key Factors Influencing Regioselectivity:
-
N-H Acidity: The ease of deprotonation of the indole N-H is a primary determinant of N-alkylation efficiency. Electron-withdrawing groups (EWGs) on the indole ring increase the acidity of the N-H proton, facilitating the formation of the indolide anion.[1]
-
Nitrogen Nucleophilicity: While EWGs enhance acidity, they can decrease the nucleophilicity of the resulting anion. Conversely, electron-donating groups (EDGs) can increase the nitrogen's nucleophilicity but may also enhance the competitive nucleophilicity of the C-3 position.[1]
-
Reaction Conditions: The choice of base and solvent system is critical. Strong, non-nucleophilic bases in polar aprotic solvents generally favor the formation of the indolide anion, promoting N-alkylation.
Protocol I: Classical N-Alkylation via Deprotonation with Strong Bases
This is the most traditional and widely employed method for the N-alkylation of indoles. It involves a two-step process: deprotonation of the indole nitrogen with a strong base to form a highly nucleophilic indolide anion, followed by an SN2 reaction with an alkylating agent.[2]
Mechanistic Rationale
The success of this method hinges on the irreversible deprotonation of the indole N-H. Strong bases such as sodium hydride (NaH) are ideal for this purpose as they form a stable sodium indolide salt and hydrogen gas, driving the equilibrium towards the deprotonated species.[2] The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for solvating the cation and promoting the SN2 reaction.[3]
Detailed Experimental Protocol: N-Benzylation of 5-Bromoindole
This protocol provides a representative example for the N-alkylation of an electron-deficient indole.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 0.2 M concentration of the indole) via syringe and stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a turbid solution.[4]
-
Alkylation: Cool the reaction mixture back to 0 °C. Slowly add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-bromoindole.[5]
Substrate Scope and Considerations
| Indole Derivative | Substituent Type | Base/Solvent | Alkylating Agent | Typical Yield | Reference |
| Indole | Unsubstituted | NaH / DMF | Benzyl bromide | >90% | [4] |
| 5-Bromoindole | Electron-Withdrawing | NaH / DMF | Benzyl bromide | High | [5] |
| 4-Nitroindole | Strongly EWG | NaH / DMF | Methyl iodide | Moderate to Good | [1] |
| 5-Methoxyindole | Electron-Donating | NaH / THF | Ethyl bromoacetate | Good | [6] |
| 2-Phenylindole | Steric Hindrance at C2 | NaH / HMPA | n-Butyl bromide | 85-95% | [7] |
-
Electron-Withdrawing Groups (EWGs): Indoles with EWGs (e.g., nitro, cyano, halo) are generally good substrates for this reaction due to the increased acidity of the N-H proton.[1]
-
Electron-Donating Groups (EDGs): Indoles with EDGs (e.g., methoxy, alkyl) can also be alkylated effectively, though the increased nucleophilicity of the C-3 position may sometimes lead to minor C-alkylation byproducts.
-
Steric Hindrance: Bulky substituents at the C-2 position can disfavor C-3 alkylation, leading to cleaner N-alkylation.[7]
Protocol II: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of indoles using alcohols as the alkylating agents.[3] This reaction is particularly advantageous for introducing functionalized or sterically hindered alkyl groups under mild, neutral conditions.
Mechanistic Rationale
The Mitsunobu reaction proceeds through the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] The PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol to form an oxyphosphonium salt. The indole, acting as the nucleophile, attacks this activated alcohol in an SN2 fashion, leading to the N-alkylated product with inversion of configuration at the alcohol's stereocenter. The byproducts are triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.
Detailed Experimental Protocol: N-Alkylation of 2-Phenylsulfonylindole
This protocol highlights the use of the Mitsunobu reaction for an activated indole substrate.
Materials and Reagents:
-
2-Phenylsulfonylindole
-
Primary or secondary alcohol (e.g., ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-phenylsulfonylindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-alkylated product from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Substrate Scope and Considerations
| Indole Derivative | Substituent Type | Alcohol | Typical Yield | Key Considerations | Reference |
| 2-Phenylsulfonylindole | Activating EWG at C2 | Primary Alcohols | High | Activating group enhances N-H acidity. | [2] |
| Indole | Unsubstituted | Benzyl alcohol | Moderate | Can be sluggish without activating groups. | [3] |
| 3-Substituted Indoles | Various | Primary Alcohols | Good | C3-substitution prevents side reactions. | [8] |
-
Acidity of Indole N-H: The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[9] Therefore, indoles bearing electron-withdrawing groups, which increase N-H acidity, are excellent substrates.[10] Unactivated indoles can be less reactive.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at the alcohol. Primary alcohols react more readily than secondary alcohols. Tertiary alcohols are generally unreactive.
-
Purification: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts (TPPO and the reduced azodicarboxylate), which can complicate purification.[11]
Protocol III: Transition Metal-Catalyzed N-Alkylation
In recent years, transition metal catalysis has emerged as a powerful and versatile platform for the N-alkylation of indoles, offering unique reactivity and selectivity profiles.
A. Palladium-Catalyzed N-Allylation
Palladium catalysts are widely used for the N-allylation of indoles with allylic substrates such as allylic acetates or carbonates.
Mechanistic Rationale: The reaction typically proceeds via the formation of a π-allylpalladium intermediate from the allylic substrate and a Pd(0) catalyst. The indole then acts as a nucleophile, attacking the π-allyl complex to form the N-allylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for controlling reactivity and, in asymmetric versions, enantioselectivity.[1]
B. Iridium and Ruthenium-Catalyzed "Borrowing Hydrogen" Alkylation
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents. Iridium and Ruthenium complexes are particularly effective catalysts for this transformation.[12]
Mechanistic Rationale: The metal catalyst first dehydrogenates the alcohol to form an aldehyde or ketone in situ. The indole then undergoes a condensation reaction with the carbonyl compound to form an enamine or iminium intermediate. Finally, the metal hydride species, which "borrowed" the hydrogen from the alcohol, reduces the intermediate to afford the N-alkylated indole and regenerates the metal catalyst. Water is the only byproduct.
C. Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of C-N bonds, involving the copper-catalyzed coupling of an amine (in this case, indole) with an aryl halide. Modern protocols often use ligands to facilitate the reaction under milder conditions.[13]
D. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of N-arylindoles from aryl halides or triflates.[14] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity.[15]
Comparative Overview of Transition Metal-Catalyzed Methods
| Method | Catalyst | Alkylating/Arylating Agent | Key Advantages | Key Considerations |
| N-Allylation | Palladium | Allylic acetates, carbonates | Mild conditions, high yields | Limited to allylic systems |
| Borrowing Hydrogen | Iridium, Ruthenium, Iron | Alcohols | Atom-economical, green (water byproduct) | Requires elevated temperatures |
| Ullmann Condensation | Copper | Aryl halides | Inexpensive catalyst | Often requires high temperatures and strong bases |
| Buchwald-Hartwig | Palladium | Aryl halides, triflates | Broad substrate scope, high functional group tolerance | Catalyst and ligand cost |
Purification and Characterization
The purification of N-alkylated indoles is typically achieved by flash column chromatography on silica gel.[16] The choice of eluent system depends on the polarity of the product. A common starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased as needed. For basic N-alkylated indoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the column.[16]
Characterization of the final products is typically performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Conclusion
The N-alkylation of substituted indoles is a critical transformation in modern organic synthesis. The choice of the optimal protocol depends on a careful consideration of the substrate's electronic and steric properties, the desired alkyl group to be introduced, and the required reaction scale and conditions. While classical deprotonation methods remain a reliable workhorse, modern transition metal-catalyzed reactions, such as the borrowing hydrogen methodology, offer more sustainable and atom-economical alternatives. A thorough understanding of the underlying mechanistic principles is paramount for troubleshooting and optimizing these essential reactions, ultimately enabling the efficient synthesis of novel and valuable N-functionalized indole derivatives.
References
-
Jahagirdar, S. & Dash, S. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Zaragoza, F. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Kowalski, J. A., & Strieter, E. R. (2016). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 21(9), 1219. [Link]
-
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Naik, N., & Kumar, A. (2011). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. ResearchGate. [Link]
-
Palacios, F., de Retana, A. O., & Oyarzabal, J. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 16(1), 519-531. [Link]
-
Shafi, S., Rasool, S., & Ganaie, S. A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6365. [Link]
-
Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]
-
Blacker, A. J., & Williams, J. M. J. (2011). Borrowing Hydrogen in Water and Ionic Liquids: Iridium-Catalyzed Alkylation of Amines with Alcohols. Organic Process Research & Development, 15(2), 476-480. [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27657-27661. [Link]
-
García-García, P., & Dixneuf, P. H. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem, 11(21), 5438-5444. [Link]
-
Shen, Z., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(9), 3826–3831. [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2014). Borrowing Hydrogen in Water and Ionic Liquids: Iridium-Catalyzed Alkylation of Amines with Alcohols. [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACS Publications. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. [Link]
-
ResearchGate. (2011). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. [Link]
-
Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Advances, 7(44), 27657-27661. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 6-Bromoindole-3-carboxaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Horner-Wadsworth-Emmons (HWE) reaction using 6-bromoindole-3-carboxaldehyde as the substrate. The synthesis of α,β-unsaturated esters, specifically ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate, is detailed. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of various biologically active molecules. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and guidance on data analysis and troubleshooting.
Introduction and Scientific Context
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[1][2][3] A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and thus easily removed during aqueous workup, simplifying product purification.[4]
The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals. The specific substrate, 6-bromoindole-3-carboxaldehyde, provides a versatile handle for further functionalization via cross-coupling reactions at the bromine-substituted position, making the resulting acrylate a valuable intermediate in drug discovery programs. This application note will focus on the reaction of 6-bromoindole-3-carboxaldehyde with triethyl phosphonoacetate to yield ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate.
Reaction Principle and Mechanism
The HWE reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to abstract the acidic α-proton from the triethyl phosphonoacetate, generating a stabilized phosphonate carbanion (also known as a phosphonate ylide). The choice of base is critical and can influence the reaction rate and yield. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Nucleophilic Addition: The nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of the 6-bromoindole-3-carboxaldehyde. This addition forms a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate undergoes a cyclization to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene. The stereochemical outcome of the reaction is largely determined during this stage, with the transition state leading to the (E)-alkene being sterically favored.[2][4]
Experimental Protocol: Synthesis of Ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate
This protocol is designed for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Bromoindole-3-carboxaldehyde | ≥97% | Commercially Available | 91618-11-6 |
| Triethyl phosphonoacetate | ≥98% | Commercially Available | 867-13-0 |
| Sodium hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | 109-99-9 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | 12125-02-9 |
| Brine (Saturated aqueous NaCl) | N/A | Prepared in-house | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for flash chromatography
Step-by-Step Procedure
-
Preparation of the Phosphonate Ylide:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.24 g, 6.0 mmol, 1.2 equiv., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (15 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 mL, 6.0 mmol, 1.2 equiv.) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, or until the evolution of hydrogen gas ceases. This results in a clear to slightly yellow solution of the phosphonate ylide.
-
-
Reaction with Aldehyde:
-
In a separate 100 mL round-bottom flask, dissolve 6-bromoindole-3-carboxaldehyde (1.12 g, 5.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Cool the solution of the phosphonate ylide back to 0 °C in an ice bath.
-
Slowly add the solution of 6-bromoindole-3-carboxaldehyde to the ylide solution dropwise over 15 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Workflow Diagram
Caption: Workflow for the synthesis of ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate.
Data Analysis and Expected Results
Characterization
The final product, ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate, should be characterized by standard spectroscopic methods.
-
¹H NMR: The spectrum should show characteristic signals for the indole protons, the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-geometry, and the ethyl ester protons.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl of the ester and the two olefinic carbons.
-
FT-IR: Expect strong absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and the C=C stretch of the alkene.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₂BrNO₂).
Expected Yield and Purity
Yields for this reaction are typically in the range of 70-90%. The purity of the final product after column chromatography should be >95% as determined by ¹H NMR and/or HPLC analysis.
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Yield | 70-90% |
| (E/Z) Ratio | >95:5 (typically predominantly E) |
| Purity | >95% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the phosphonate (inactive base).- Wet reagents or solvents.- Aldehyde is degraded. | - Use fresh, high-quality sodium hydride.- Ensure all glassware and solvents are rigorously dried.- Check the purity of the starting aldehyde. |
| Formation of side products | - Self-condensation of the aldehyde.- Reaction of the ylide with other electrophiles. | - Add the aldehyde solution slowly to the ylide at 0 °C.- Ensure the reaction is performed under an inert atmosphere. |
| Low (E/Z) selectivity | - Reaction conditions may favor the (Z)-isomer. | - While the HWE reaction with stabilized ylides strongly favors the (E)-isomer, modifications such as the Still-Gennari conditions can be employed if the (Z)-isomer is desired.[2] |
| Difficult purification | - Incomplete removal of the phosphate byproduct. | - Ensure thorough aqueous workup. Multiple extractions can be beneficial. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a reliable and efficient method for the synthesis of ethyl (E)-3-(6-bromo-1H-indol-3-yl)acrylate from 6-bromoindole-3-carboxaldehyde. The protocol described herein provides a robust starting point for researchers in drug development and organic synthesis. The resulting product is a valuable intermediate for further chemical transformations, leveraging the reactivity of both the acrylate and the bromo-indole functionalities.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
-
Horner–Wadsworth–Emmons reaction. In Wikipedia; Wikimedia Foundation. [Link]
- Masamune, S.; Roush, W. R. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
-
Ando, K. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chem., 2006 , 8, 44-46. [Link]
- Synthesis of 6-bromo-1H-indole-3-carbaldehyde.
-
Determination of Conformational and Spectroscopic Features of Ethyl trans-alfa-cyano-3-indole-acrylate Compound: An Experimental and Quantum Chemical Study. PubMed, PMID: 22884907. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
Sources
Introduction: Bridging Nature's Complexity with Enzymatic Precision
An Application Guide to the Chemoenzymatic Synthesis of Prenylated Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Prenylated indole alkaloids are a diverse class of natural products found in fungi, plants, and bacteria, exhibiting a wide array of potent biological and pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] These complex molecules, characterized by an indole scaffold decorated with one or more isoprenoid (prenyl) groups, have long captured the attention of medicinal chemists. The prenyl moiety is often crucial for their bioactivity, enhancing lipophilicity and modulating interactions with biological targets.[5]
Traditionally, the synthesis of these intricate structures has been a formidable challenge for synthetic organic chemistry, often requiring multi-step, complex procedures with harsh reagents and limited control over regioselectivity.[6] Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the exquisite selectivity and efficiency of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions.[2][7] This guide provides a detailed overview and practical protocols for the chemoenzymatic synthesis of prenylated indole alkaloids, focusing on the application of fungal indole prenyltransferases (IPTs), a class of enzymes that offers remarkable potential for generating both natural and novel alkaloid derivatives for drug discovery.[1]
Core Concepts: The Enzymatic Toolkit
The cornerstone of this chemoenzymatic strategy is a family of soluble enzymes known as the Dimethylallyl Tryptophan Synthase (DMATS) superfamily.[5] These enzymes catalyze a Friedel-Crafts-type alkylation, transferring a prenyl group from a donor molecule to an electron-rich position on the indole ring of an acceptor substrate.[5][8]
The Catalysts: Indole Prenyltransferases (IPTs)
Fungal IPTs are ideal biocatalysts for this purpose. They are typically soluble proteins that can be readily overexpressed in microbial hosts like E. coli or S. cerevisiae and, importantly, do not require divalent metal ions for their activity.[1]
-
FgaPT2 (4-DMATS) from Aspergillus fumigatus : This is one of the most well-characterized IPTs.[9] It regioselectively catalyzes the transfer of a dimethylallyl group to the C4 position of L-tryptophan, the first committed step in the biosynthesis of ergot alkaloids like fumigaclavine C.[3][10] Its utility has been expanded to a wide range of indole derivatives.[9][11]
-
7-DMATS : As its name suggests, this enzyme specifically prenylates the C7 position of tryptophan-containing cyclic dipeptides, demonstrating the diverse regioselectivity available within this enzyme family.[4][8]
-
Other IPTs (FtmPT1, CdpNPT, etc.) : A growing number of IPTs have been identified that exhibit different regioselectivities (C3, C5, C6, etc.) and substrate preferences, providing a versatile toolbox for creating diverse molecular scaffolds.[7][8]
A key advantage of many IPTs is their substrate promiscuity. While they have a natural substrate, they often accept a broad range of analogs.
-
Acceptor Promiscuity : Enzymes like FgaPT2 can prenylate not only L-tryptophan but also various substituted tryptophan derivatives (e.g., 5-hydroxytryptophan, methyltryptophans) and other indole-containing compounds.[9]
-
Donor Promiscuity : Remarkably, enzymes such as FgaPT2 have been shown to accept a wide array of synthetic, unnatural alkyl pyrophosphate donors, not just the natural dimethylallyl diphosphate (DMAPP).[10][12][13] This opens the door to generating novel, "alkyl-diversified" indole alkaloids with potentially new biological activities.[12]
The Substrates: Building Blocks for Complexity
-
Prenyl Acceptor (Aromatic Substrate) : The synthesis begins with an indole-containing molecule. The most common starting points are L-tryptophan, its derivatives, or tryptophan-containing cyclic dipeptides (diketopiperazines).[1][8]
-
Prenyl Donor : The natural prenyl donor for all known fungal IPTs is Dimethylallyl Diphosphate (DMAPP) .[1] This high-energy molecule provides the electrophilic dimethylallyl carbocation required for the alkylation of the indole ring.[14] Synthetic analogs of DMAPP can also be used to introduce modified alkyl chains.[13]
Experimental Workflow: From Gene to Purified Product
The chemoenzymatic synthesis of a prenylated indole alkaloid follows a logical and systematic workflow. The process involves producing the enzyme catalyst, performing the enzymatic reaction, and then purifying and characterizing the final product.
Caption: General workflow for chemoenzymatic synthesis.
Protocols
Protocol 1: Expression and Purification of His-Tagged FgaPT2
This protocol describes the overexpression of FgaPT2 in E. coli and its subsequent purification. The addition of a polyhistidine tag (His-tag) to the enzyme allows for efficient one-step purification via immobilized metal affinity chromatography (IMAC).
Rationale: E. coli is a robust and high-yield expression system for soluble fungal enzymes like FgaPT2.[9] The His-tag provides a reliable handle for purification, separating the target enzyme from the vast majority of native E. coli proteins.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an FgaPT2 expression vector (e.g., pET vector with an N-terminal His-tag).
-
LB Broth with appropriate antibiotic (e.g., Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT.
-
Ni-NTA Agarose resin.
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% (v/v) Glycerol.
Procedure:
-
Culture Growth: Inoculate 1 L of LB broth (with antibiotic) with an overnight culture of the transformed E. coli. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate at 18-20°C overnight (16-18 hours) with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator or French press. Keep the sample on ice to prevent protein denaturation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.
-
Binding: Add the clarified supernatant to 2 mL of pre-equilibrated Ni-NTA resin. Incubate for 1 hour at 4°C with gentle rotation to allow the His-tagged FgaPT2 to bind to the resin.
-
Washing: Load the slurry into a chromatography column. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound FgaPT2 with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Buffer Exchange: Pool the fractions containing the purified protein (as determined by SDS-PAGE). Perform a buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Storage: Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Chemoenzymatic Prenylation Reaction
This protocol provides a general method for the enzymatic prenylation of an indole substrate using purified FgaPT2.[9][15]
Rationale: The reaction conditions, including pH, temperature, and substrate concentrations, are optimized to ensure maximal enzyme activity and product conversion. The reaction is quenched with an organic solvent, which simultaneously stops the enzyme and extracts the typically more hydrophobic product.
Reaction Scheme:
Sources
- 1. Indole prenyltransferases from fungi: a new enzyme group with high potential for the production of prenylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole prenylation in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities [mdpi.com]
- 9. Chemoenzymatic synthesis of prenylated indole derivatives by using a 4-dimethylallyltryptophan synthase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. FgaPT2, a biocatalytic tool for alkyl-diversification of indole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FgaPT2, a biocatalytic tool for alkyl-diversification of indole natural products - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3,6-Dibromo-1H-indole: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Dibrominated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and functional organic materials.[1][2] Among the vast array of substituted indoles, 3,6-dibromo-1H-indole stands out as a particularly valuable and versatile building block. Its two bromine atoms, positioned at electronically distinct C3 and C6 positions, provide orthogonal handles for sequential and selective functionalization. This unique reactivity profile allows for the construction of complex molecular architectures through a variety of cross-coupling and substitution reactions. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | PubChem[3] |
| Molecular Weight | 274.94 g/mol | PubChem[3] |
| Appearance | Off-white to light brown crystalline powder | --- |
| CAS Number | 74076-56-5 | PubChem[3] |
The differential reactivity of the C3 and C6 positions is a key feature of this molecule. The C3-Br bond is more susceptible to electrophilic substitution and certain palladium-catalyzed reactions due to the electron-rich nature of the pyrrole ring.[4] Conversely, the C6-Br bond on the benzene ring is more amenable to traditional cross-coupling reactions. This disparity in reactivity is the cornerstone of its utility as a building block, enabling chemists to orchestrate synthetic sequences with a high degree of control.
Core Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is a prominent feature in the synthesis of several classes of biologically active compounds, most notably the meridianin family of marine alkaloids.[5][6][7]
The Meridianins: Potent Kinase Inhibitors
Meridianins are a group of indole alkaloids isolated from marine tunicates that exhibit significant inhibitory activity against various protein kinases, making them attractive targets for anticancer drug discovery.[7] this compound serves as a crucial precursor for the synthesis of several meridianin analogues, including Meridianin F.
A common synthetic strategy involves the initial functionalization at the C3 position, often via a cross-coupling reaction, followed by further elaboration. For instance, the synthesis of Meridianin F can be achieved through a palladium-catalyzed Suzuki or Masuda borylation-Suzuki coupling (MBSC) one-pot sequence.[5][8]
Workflow for Meridianin Synthesis via MBSC Sequence
Caption: Synthetic workflow for Meridianin F.
Detailed Protocol: One-Pot Masuda Borylation-Suzuki Coupling for Meridianin F Synthesis
This protocol is adapted from methodologies described by Müller and coworkers.[5][8]
Materials:
-
N-Tosyl-3,6-dibromo-1H-indole
-
Pinacol borane (HBpin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃)
-
2-Amino-4-chloropyrimidine
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
N-Protection:
-
To a solution of this compound in acetonitrile, add sodium hydroxide followed by tosyl chloride.[9]
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-tosyl-3,6-dibromo-1H-indole.
-
-
One-Pot Borylation/Coupling:
-
In a dry Schlenk flask under an argon atmosphere, dissolve N-tosyl-3,6-dibromo-1H-indole (1 equivalent) in anhydrous 1,4-dioxane.
-
Add triethylamine (2 equivalents) and pinacol borane (1.2 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the reaction mixture at 80-90 °C and monitor the formation of the boronate ester by TLC or GC-MS.
-
Once the borylation is complete, add 2-amino-4-chloropyrimidine (1.1 equivalents) and an aqueous solution of cesium carbonate (2 equivalents) to the reaction mixture.
-
Continue heating at 90-100 °C until the coupling reaction is complete.
-
-
Deprotection and Purification:
-
Cool the reaction mixture and perform an aqueous workup.
-
The resulting crude product is then deprotected by treatment with a strong base such as sodium hydroxide in a suitable solvent system (e.g., methanol/water).[6]
-
Purify the final product, Meridianin F, by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
N-Protection: The indole nitrogen is protected (e.g., with a tosyl group) to increase the stability of the indole ring and to prevent side reactions during the subsequent coupling steps.[9] The tosyl group is an electron-withdrawing group that can also influence the reactivity of the C3 position.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for both borylation and Suzuki coupling reactions.[10][11]
-
Base: A base is required in both the borylation and Suzuki coupling steps. Triethylamine is often used in the borylation step, while a stronger base like cesium carbonate is typically employed for the Suzuki coupling to facilitate the transmetalation step.[12][13]
-
One-Pot Procedure: This approach improves efficiency by avoiding the isolation and purification of the intermediate boronate ester, which can be unstable.[8][10]
Strategic Functionalization via Cross-Coupling Reactions
The two bromine atoms of this compound can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is particularly useful for introducing alkynyl groups at the C3 or C6 position of the indole ring.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Protocol: Selective Sonogashira Coupling at the C3 Position
Materials:
-
N-Protected this compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1 equivalent), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the base (DIPEA or TEA, 3 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC.[15]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale for Selective C3 Coupling:
The C3 position of the indole is generally more reactive towards Sonogashira coupling than the C6 position, especially when the indole nitrogen is protected with an electron-donating group.[4] However, reaction conditions can be tuned to favor coupling at the C6 position if desired, often by using a different catalyst system or by modifying the protecting group on the indole nitrogen.
Applications in Materials Science
Beyond its role in the synthesis of bioactive molecules, this compound is also a valuable building block for the construction of novel organic materials. The ability to introduce different functional groups at the C3 and C6 positions allows for the tuning of the electronic and photophysical properties of the resulting molecules. This makes it a promising scaffold for the development of:
-
Organic light-emitting diodes (OLEDs): By incorporating fluorescent or phosphorescent moieties.
-
Organic photovoltaics (OPVs): As a component of donor-acceptor polymers.
-
Sensors: Where changes in the environment can induce a change in the optical or electronic properties of the indole-based material.
The synthetic strategies employed in materials science applications are similar to those used in medicinal chemistry, with a strong emphasis on palladium-catalyzed cross-coupling reactions to build up conjugated systems.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and strategic building block in modern organic synthesis. Its unique pattern of substitution allows for the controlled and sequential introduction of a wide range of functional groups, providing access to complex molecular architectures. Its application in the total synthesis of natural products, particularly the meridianin class of kinase inhibitors, highlights its importance in drug discovery. Furthermore, its potential in the development of novel organic materials is an area of growing interest. As new catalytic methods and synthetic strategies continue to be developed, the role of this compound as a key building block in both medicinal chemistry and materials science is set to expand even further.
References
-
Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). MDPI. [Link]
-
Synthesis of Variolins, Meridianins, and Meriolins. (2023). Encyclopedia.pub. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (n.d.). NIH. [Link]
-
A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. (2022). MDPI. [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). [Source not further specified]. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A Review: Meridianins and Meridianins Derivatives. (2022). Semantic Scholar. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Examples of bioactive molecules containing indole in core structure. (n.d.). ResearchGate. [Link]
-
Indole C6 Functionalization of Tryprostatin B Using Prenyltransferase CdpNPT. (2020). PubMed. [Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH. [Link]
-
5,6-Dibromo-1H-indole-2,3-dione. (2017). ResearchGate. [Link]
-
3-Bromo-1h-indole. (n.d.). PubChem. [Link]
-
5,6-Dibromo-1H-indole-2,3-dione. (n.d.). IUCr. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence [mdpi.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Use of Dibromoindoles in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Potential of Dibromoindoles in Kinase Inhibition
Enzyme inhibitors are pivotal tools in both fundamental biological research and pharmaceutical development.[1] They allow for the targeted modulation of cellular signaling pathways, providing insights into disease mechanisms and offering therapeutic avenues.[1] Among the vast landscape of small molecule inhibitors, marine natural products and their synthetic derivatives have emerged as a rich source of novel chemical scaffolds with potent biological activities. Dibromoindoles, a class of compounds frequently isolated from marine organisms, have garnered significant attention for their promising activity as enzyme inhibitors, particularly targeting protein kinases.
This application note provides a comprehensive guide to the utilization of dibromoindoles, with a focus on the meridianin family of compounds, as potent inhibitors of key protein kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). We will delve into the mechanism of action, provide detailed protocols for in vitro inhibition assays, and present a framework for the application of these compounds in drug discovery workflows.
Chemical Properties and Synthesis of Dibromoindoles
The core structure of dibromoindoles features an indole ring system substituted with two bromine atoms. The positions of these bromine atoms, along with other substitutions on the indole and associated moieties, significantly influence their biological activity and selectivity. The meridianins, for example, are characterized by a 3-(2-aminopyrimidine)-indole core with varying bromination patterns on the indole ring.[1]
The synthesis of meridianin derivatives has been achieved through various chemical strategies. A common approach involves the construction of the 2-aminopyrimidine ring onto the indole scaffold. This can be accomplished through methods such as the Bredereck synthesis, which utilizes an indole-enaminone intermediate reacted with guanidine.[2] Another strategy employs Suzuki coupling to introduce the 2-aminopyrimidine group to the indole core.[2] A more recent, protecting-group-free protocol has been developed to allow for a more time and step-efficient diversification of meridianin alkaloids, facilitating the generation of compound libraries for bioactivity screening.[3]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
Docking studies of meridianin derivatives with kinases such as DYRK1A and CLK1 have revealed that these inhibitors act as ATP-competitive inhibitors.[4] The aminopyrimidine moiety of the meridianin scaffold forms key hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interaction of the adenine portion of ATP.[4] This direct competition for the ATP binding site prevents the kinase from binding its natural substrate and carrying out the phosphorylation reaction.
Visualizing the Inhibition of a Key Signaling Pathway: The Wnt/β-Catenin Pathway
Glycogen Synthase Kinase 3β (GSK-3β) is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[5][6] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5][7] Inhibition of GSK-3β by compounds such as dibromoindoles prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.[5][6]
Figure 1: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition by dibromoindoles.
Experimental Protocols
The following protocols provide a general framework for assessing the inhibitory activity of dibromoindoles against protein kinases in vitro. These should be optimized for the specific kinase and inhibitor being investigated.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a robust method for determining the IC50 value of a dibromoindole inhibitor.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, DYRK1A)
-
Kinase-specific substrate peptide or protein (e.g., a synthetic peptide for GSK-3β)
-
Dibromoindole inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of the substrate peptide, and the purified kinase.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the dibromoindole inhibitor stock solution in the kinase reaction buffer to achieve a range of concentrations for testing. Include a DMSO-only control.
-
Initiate the Kinase Reaction:
-
Add a specific volume of the inhibitor dilution (or DMSO control) to individual reaction tubes.
-
Add the kinase reaction mix to each tube.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final desired concentration (e.g., at the Km value for ATP of the specific kinase).
-
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in a solution of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification:
-
Place the washed P81 papers into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Non-Radiometric Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Dibromoindole inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In the wells of a white microplate, add the kinase, substrate, ATP, and varying concentrations of the dibromoindole inhibitor in the appropriate kinase reaction buffer. Include a no-kinase control and a no-inhibitor control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Light: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.
Experimental Workflow Visualization
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Data Presentation: Inhibitory Potency of Dibromoindoles
The inhibitory potency of a compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Meridianin A | GSK-3α/β | 0.8 | [4] |
| Meridianin C | GSK-3α/β | 0.7 | [4] |
| Meridianin E | GSK-3α/β | 0.6 | [4] |
| Meridianin G | GSK-3α/β | 0.5 | [4] |
| 6-Bromoderivative 30 | DYRK1A | 0.095 | [4] |
| 7-Bromoderivative 33 | DYRK1A | 0.045 | [4] |
| 7-Bromoderivative 34 | DYRK1A | 0.065 | [4] |
| 6-Bromoderivative 30 | CLK1 | 0.090 | [4] |
| 7-Bromoderivative 33 | CLK1 | 0.050 | [4] |
| 7-Bromoderivative 34 | CLK1 | 0.055 | [4] |
Table 1: IC50 values of selected meridianin derivatives against various protein kinases.
Conclusion and Future Directions
Dibromoindoles, particularly the meridianin class of compounds, represent a promising scaffold for the development of potent and selective kinase inhibitors. Their ATP-competitive mechanism of action provides a clear rationale for their inhibitory activity. The protocols outlined in this application note offer a robust framework for researchers to evaluate the inhibitory potential of novel dibromoindole derivatives. The quantitative data on existing meridianins highlight their potential for targeting kinases implicated in diseases such as Alzheimer's disease (GSK-3β and DYRK1A) and cancer. Future research in this area will likely focus on the synthesis of novel dibromoindole analogues with improved selectivity and pharmacokinetic properties, further solidifying their role as valuable tools in drug discovery and chemical biology.
References
-
Premise and peril of Wnt signaling activation through GSK-3β inhibition. PubMed Central. [Link]
-
Schematic representation of GSK‐3β signaling pathways and activity regulation. ResearchGate. [Link]
-
Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. PubMed. [Link]
-
Protecting-Group-Free Synthesis of Meridianin A–G and Derivatives and Its Antibiofilm Evaluation. The Journal of Organic Chemistry. [Link]
-
Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum. [Link]
-
A Review: Meridianins and Meridianins Derivatives. PubMed Central. [Link]
-
ROLE OF GSK-3 IN Wnt/β-CATENIN SIGNALING PATHWAY IN OBESITY. [Link]
-
DYRK1A. Wikipedia. [Link]
-
GSK3 Signaling Pathway. Creative Diagnostics. [Link]
-
Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry. [Link]
-
A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. MDPI. [Link]
-
Schematic representation of PI3K/AKT/GSK-3β signaling pathway in neuronal cells of Alzheimer's disease. ResearchGate. [Link]
-
Meridianins, a New Family of Protein Kinase Inhibitors Isolated from the Ascidian Aplidium meridianum. Request PDF. ResearchGate. [Link]
-
Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations. YouTube. [Link]
-
Concise synthesis of substituted meridianins. Taylor & Francis Online. [Link]
-
Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. PubMed Central. [Link]
-
Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention. NIH. [Link]
-
Dyrk1A, a serine/threonine kinase, is involved in ERK and Akt activation in the brain of hyperhomocysteinemic mice. PubMed. [Link]
-
Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. Frontiers. [Link]
-
DYRK1A Gene - DYR1A Protein. GeneCards. [Link]
-
The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. PubMed Central. [Link]
Sources
- 1. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK3 in cell signaling | Abcam [abcam.com]
- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dibromo-1H-indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,6-Dibromo-1H-indole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the advice provided is both scientifically sound and immediately applicable in a laboratory setting.
I. Understanding the Synthesis: Key Challenges
The synthesis of this compound typically involves the electrophilic bromination of an indole scaffold. The primary challenge lies in achieving regioselectivity, as the indole ring has multiple reactive positions. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution.[1] Subsequent bromination on the benzene ring portion of the indole is often required to achieve the desired 3,6-dibromo substitution pattern. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine.[2][3]
Controlling the reaction conditions to favor the formation of the 3,6-dibromo isomer over other mono-, di-, or poly-brominated species is critical for maximizing yield and simplifying purification.
Common Issues Encountered:
-
Low overall yield of the desired product.
-
Formation of a mixture of brominated isomers (e.g., 3-bromo, 5-bromo, 2,3-dibromo).
-
Over-bromination leading to tri- or tetra-brominated indoles.
-
Decomposition of the starting material or product under harsh reaction conditions.
-
Difficulties in purifying the final product from side products and unreacted starting materials.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound
A low yield can be attributed to several factors, from suboptimal reaction conditions to reactant instability.[4]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter.[5] For bromination with NBS, reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control selectivity. If the yield is low, a systematic variation of the temperature should be performed.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in product degradation or the formation of byproducts.[5]
-
Solvent: The choice of solvent can significantly impact the reaction's outcome.[5] Common solvents for bromination include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM). The polarity of the solvent can influence the reactivity of the brominating agent and the stability of intermediates.
-
-
Purity of Starting Materials:
-
Ensure the indole starting material and the brominating agent are pure. Impurities can lead to unwanted side reactions and lower the overall yield.[4]
-
-
Inappropriate Stoichiometry of Brominating Agent:
-
Carefully control the molar equivalents of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-bromination. A stepwise addition of the brominating agent can sometimes improve selectivity and yield.
-
Problem 2: Formation of a Mixture of Isomers
The formation of multiple brominated isomers is a common challenge due to the multiple reactive sites on the indole ring.
Possible Causes & Solutions:
-
Lack of Regiocontrol:
-
Protecting Groups: To direct bromination to the desired positions, consider using a protecting group on the indole nitrogen (N1 position). Common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[4] Protection of the nitrogen can alter the electron density of the indole ring and influence the regioselectivity of bromination.
-
Stepwise Bromination: A two-step bromination approach can provide better control. First, selectively brominate the C3 position. After purification of the 3-bromoindole, perform the second bromination to introduce the bromine at the C6 position.
-
Problem 3: Over-bromination
The formation of tri- or even tetra-brominated indoles can significantly reduce the yield of the desired 3,6-dibromo product.
Possible Causes & Solutions:
-
Excess Brominating Agent:
-
As mentioned previously, precise control over the stoichiometry of the brominating agent is crucial. Use no more than the required equivalents of the brominating agent.
-
-
Reaction Temperature:
-
Higher temperatures can increase the rate of reaction but may also lead to a loss of selectivity and increased over-bromination. Performing the reaction at a lower temperature can help to mitigate this.
-
Problem 4: Difficult Purification
Separating this compound from a complex mixture of isomers and byproducts can be challenging.
Possible Causes & Solutions:
-
Similar Polarity of Isomers:
-
Different brominated isomers often have very similar polarities, making separation by column chromatography difficult.
-
Optimization of Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) to achieve better separation.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
-
Product Instability on Silica Gel:
-
Some indole derivatives can be sensitive to the acidic nature of standard silica gel and may decompose during chromatography.[5]
-
Neutralized Silica Gel: Use silica gel that has been washed with a base (e.g., triethylamine) to neutralize its acidity.[5]
-
Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
A1: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for indoles.[1][2] It is a solid, making it easier to handle than liquid bromine, and often provides better selectivity. Pyridinium bromide perbromide is another alternative that can yield good results.[6]
Q2: How can I selectively brominate the C6 position of the indole ring?
A2: Achieving selective bromination at the C6 position can be challenging. One strategy is to first protect the more reactive C3 position. This can be done by introducing a substituent that can later be removed. Alternatively, protecting the indole nitrogen with a bulky group can sometimes direct bromination to the C6 position. Some literature also suggests that specific reaction conditions and solvent choices can influence the regioselectivity.[3]
Q3: My reaction is not going to completion, even with excess brominating agent. What should I do?
A3: If the reaction stalls, consider the following:
-
Catalyst: For some bromination reactions, a catalytic amount of a radical initiator (like AIBN) or an acid catalyst may be necessary.[7]
-
Temperature: Gently warming the reaction mixture might be required to drive it to completion. However, this should be done cautiously to avoid byproduct formation.
-
Reactant Purity: Re-check the purity of your starting materials.
Q4: Can I use microwave-assisted synthesis to improve the yield?
A4: Yes, microwave-assisted organic synthesis can sometimes significantly improve yields and reduce reaction times for indole synthesis.[5][8] It is worth exploring if you have the necessary equipment.
IV. Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole starting material (1 equivalent) in a suitable solvent (e.g., THF or DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 2.1 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature if necessary.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
V. Data Presentation
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal temperature, time, or solvent. Impure starting materials. | Systematically optimize reaction conditions. Ensure purity of reactants.[4][5] |
| Isomer Formation | Lack of regiocontrol. | Use protecting groups on the indole nitrogen. Employ a stepwise bromination strategy.[4] |
| Over-bromination | Excess brominating agent. High reaction temperature. | Use precise stoichiometry of the brominating agent. Perform the reaction at a lower temperature. |
| Difficult Purification | Similar polarity of isomers. Product instability on silica gel. | Optimize chromatography conditions. Consider recrystallization. Use neutralized silica or alumina.[5] |
VI. Visualization
Diagram: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.
VII. References
-
BenchChem. (n.d.). Application Notes and Protocols: N-Bromosuccinimide in the Synthesis of Brominated 4-Acetoxyindole Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from
-
Suárez-Castillo, O. R., Meléndez-Rodríguez, M., Beiza-Granados, L., Cano-Escudero, I. C., Morales-Ríos, M. S., & Joseph-Nathan, P. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Natural Product Communications, 6(3), 1934578X1100600.
-
BenchChem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. Retrieved from
-
Ganai, A. M., et al. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Retrieved from [Link]
-
Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44963-44971.
-
Gusev, B., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity Preservation International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in the Electrophilic Bromination of Indoles
Welcome to the technical support hub for researchers, scientists, and drug development professionals navigating the complexities of indole chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with precise control over the regioselectivity of electrophilic bromination of indoles. Here, we move beyond simple protocols to explain the underlying principles that govern whether bromine adds to the C2 or C3 position, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole generally favored for electrophilic bromination?
The preference for electrophilic attack at the C3 position of the indole ring is a fundamental concept rooted in the electronic structure of the molecule. The nitrogen atom's lone pair of electrons is delocalized into the pyrrole ring, significantly increasing its electron density and making it highly susceptible to electrophiles.[1][2]
When an electrophile, such as a bromine cation (Br+), attacks the indole, it can do so at several positions. However, attack at C3 is kinetically favored because it leads to a more stable cationic intermediate (a Wheland intermediate).[3] In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a key stabilizing feature.[4] In contrast, attack at the C2 position results in a less stable intermediate where some resonance structures require the disruption of the benzene ring's aromaticity.[2][3]
Q2: Under what conditions can I achieve bromination at the C2 position?
While C3 is the kinetically preferred site, C2 bromination can be achieved by manipulating the reaction conditions and the indole substrate itself. The primary strategies involve:
-
Steric Hindrance at C3: If the C3 position is blocked by a bulky substituent, the electrophile will be forced to attack the next most reactive site, which is C2.
-
N-Protection with Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group on the indole nitrogen, such as a sulfonyl group (e.g., tosyl or phenylsulfonyl), significantly alters the electronic distribution of the indole ring.[5] This modification can make the C2 position more susceptible to electrophilic attack.
-
Use of Specific Reagents and Conditions: A study by Bergman and Venemalm details an efficient synthesis of 2-haloindoles, which can be a valuable reference.[6] Additionally, the oxone-halide system has been shown to favor C2 halogenation when an electron-withdrawing group is present on the nitrogen.[5]
Q3: What is the role of the N-H proton in indole bromination, and should I consider N-protection?
The acidic N-H proton of the indole ring can significantly influence the course of the reaction. In the presence of a base, it can be deprotonated, forming an indolide anion. This increases the electron density of the ring system, potentially affecting the stability of the C-Br bond and promoting side reactions like debromination in subsequent transformations.[7]
N-protection is often the most effective strategy to prevent these complications. Common protecting groups include:
-
tert-Butoxycarbonyl (Boc)
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM)
-
Sulfonyl derivatives (e.g., tosyl, Ts)
Protecting the indole nitrogen prevents deprotonation, leading to cleaner reactions and often higher yields of the desired brominated product.[7]
Troubleshooting Guide
Problem 1: Low yield of 3-bromoindole with N-Bromosuccinimide (NBS).
This is a common issue that can arise from several factors.[8]
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction Conditions | Use pyridine as the solvent and pyridinium bromide perbromide as the brominating agent.[8][9] Alternatively, try DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) as the brominating agent.[8] | Pyridinium bromide perbromide is a milder and more selective brominating agent than NBS for some substrates.[10] Pyridine can act as a base to neutralize the HBr byproduct, preventing acid-catalyzed side reactions.[11] |
| Solvent Choice | If using NBS, consider solvents like dimethylformamide (DMF) or acetonitrile.[12] In some cases, dioxane has also been used successfully.[9] | The solvent can influence the reactivity of the brominating agent and the stability of the intermediates. A systematic solvent screen is often beneficial. |
| Decomposition of Product | Maintain low reaction temperatures (0-2°C) and avoid excessive heating during workup and purification.[9] | 3-bromoindole can be unstable and prone to decomposition, especially at elevated temperatures.[9] |
Detailed Protocol for the Synthesis of 3-Bromoindole:
This protocol is adapted from a procedure utilizing pyridinium bromide perbromide.[9]
-
Dissolve indole (1 equivalent) in reagent-grade pyridine in a flask equipped with a magnetic stirrer and cooled to 0-2°C in an ice bath.
-
Slowly add a solution of pyridinium bromide perbromide (1 equivalent) in pyridine to the cooled indole solution. Maintain the temperature below 2°C during the addition.
-
After the addition is complete, pour the reaction mixture into cold ether.
-
Filter the mixture to remove any insoluble material.
-
Wash the ether solution multiple times with cold, dilute aqueous hydrochloric acid to remove the pyridine.
-
Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.
-
Dry the ether solution over anhydrous magnesium sulfate (MgSO4).
-
Remove the ether by rotary evaporation.
-
Recrystallize the residue from n-heptane, using charcoal for decolorization if necessary.
Problem 2: Formation of multiple brominated products or oxindole byproducts.
The formation of a mixture of products often indicates that the reaction is either too vigorous or that side reactions are competing with the desired bromination.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-bromination | Use a milder brominating agent or carefully control the stoichiometry of the brominating agent (1 equivalent for mono-bromination). | Indoles are highly activated systems, and harsh brominating agents like Br2 can lead to the formation of di- or tri-brominated products.[9] |
| Oxidation to Oxindoles | In reactions with NBS, especially in the presence of water or other nucleophilic solvents like tert-butanol, the initial bromination can be followed by oxidation to form oxindole byproducts.[13][14] Ensure anhydrous conditions if oxindole formation is to be avoided. | The mechanism often involves the addition of the electrophilic bromine to the C2-C3 double bond, followed by the addition of a nucleophile (like water or an alcohol) at C2. Subsequent elimination steps lead to the oxindole.[13] |
| Acid-Catalyzed Side Reactions | The HBr generated during bromination can lead to side reactions like self-condensation of the indole.[11][15] The addition of a non-nucleophilic base like pyridine can scavenge the HBr. | Indoles are known to undergo polymerization or trimerization under acidic conditions.[11][15] |
Problem 3: Difficulty in achieving C2 bromination on an N-unprotected indole.
Direct C2 bromination of an N-H indole is challenging due to the inherent preference for C3 attack.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inherent Regioselectivity | Protect the indole nitrogen with an electron-withdrawing group (e.g., -SO2R). This deactivates the ring and alters the regioselectivity, favoring C2 attack.[5] | Electron-withdrawing groups on the nitrogen reduce the electron-donating ability of the nitrogen into the pyrrole ring, making the C2 position relatively more susceptible to electrophilic attack compared to the C3 position. |
| Reagent Choice | For N-protected indoles, the oxone-halide system has been shown to be effective for C2 halogenation.[5] | This system generates a reactive halogenating species in situ, and the regioselectivity is influenced by the electronic properties of the N-protecting group. |
| Alternative Synthetic Routes | Consider a multi-step synthesis. For example, lithiation at C2 followed by quenching with an electrophilic bromine source is a common strategy for introducing substituents at the C2 position. | Directed ortho-metalation (or in this case, C2-metalation) can override the natural electronic preferences of the indole ring system. |
References
-
Liu, P., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(48), 17111-17113. [Link]
-
Gil, A. E., et al. (2023). Proposed reaction mechanism for the direct bromination of indoles in dimethylformamide solution at 298.15 K and 1 atm. Journal of Molecular Modeling, 29(10), 305. [Link]
-
Gil, A. E., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35), e202302422. [Link]
-
Wang, C., et al. (2024). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 29(4), 896. [Link]
-
Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Liu, P., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(48), 17111-17113. [Link]
-
Pearson. The electrophilic aromatic substitution reaction rate for indole. Study Prep. [Link]
-
Piers, E., & Brown, R. K. (1963). THE PREPARATION OF 3-BROMOINDOLE. Canadian Journal of Chemistry, 41(12), 3059-3060. [Link]
-
Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 111-115. [Link]
-
Lebogo, M. W. (2010). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. [Link]
-
Somei, M., et al. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 63(24), 8782-8788. [Link]
-
Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-1600. [Link]
-
Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 57(8), 2495-2497. [Link]
-
Ganai, A. M. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Zhang, Z., et al. (2014). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Synthesis, 46(16), 2151-2158. [Link]
-
Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(17), 11497-11503. [Link]
-
Kumar, V., et al. (2018). Amphiphilic Indoles as Efficient Phase‐Transfer Catalysts for Bromination in Water. ChemistrySelect, 3(35), 10034-10038. [Link]
-
Ashenhurst, J. (2011). N-Bromosuccinimide (NBS). Master Organic Chemistry. [Link]
-
Sereda, G. A., & Rajpara, V. B. (2007). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 12(9), 2153-2160. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]
-
Ingleson, M. J., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Organic & Biomolecular Chemistry, 19(13), 2949-2958. [Link]
-
Hino, T., et al. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 8(1), 473-479. [Link]
-
Oeser, T., et al. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 10, 2148-2155. [Link]
-
ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? [Link]
-
Sereda, G. A. (2009). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 14(7), 2633-2643. [Link]
-
Kumar, V., et al. (2018). Green Chemistry. RSC Publishing. [Link]
-
Gribble, G. W., et al. (1998). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry, 63(21), 7352-7364. [Link]
-
Muchowski, J. M., & Naef, R. (1984). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 49(10), 1840-1843. [Link]
-
Chen, J., et al. (2018). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters, 20(24), 7948-7952. [Link]
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(38), 13274-13279. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]
- 5. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. vc.bridgew.edu [vc.bridgew.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,6-Dibromo-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 3,6-Dibromo-1H-indole. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of obtaining highly pure this compound for your research needs.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound can often result in a crude product containing unreacted starting materials, mono-brominated indoles, and other side products. Effective purification is critical for downstream applications. Here, we address common challenges encountered during the purification process.
Issue 1: My crude product is a dark, oily residue after work-up.
-
Plausible Cause: This is a common outcome, often due to residual solvents and colored impurities. The initial work-up, typically involving extraction with a solvent like ethyl acetate and washing, may not remove all non-polar impurities.[1]
-
Solution Strategy:
-
Initial Purification by Solvent Trituration: Before attempting more complex purification methods, try triturating the crude oil with a non-polar solvent in which this compound has poor solubility, such as hexanes or petroleum ether. This can help to precipitate the desired product while washing away highly non-polar impurities.
-
Charcoal Treatment: If the color persists, it may be due to polymeric or highly conjugated impurities. A small amount of activated charcoal can be added to a solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), stirred for a short period, and then filtered through celite. Be aware that this can sometimes lead to a loss of the desired product.
-
Issue 2: Column chromatography is not providing good separation between my product and impurities.
-
Plausible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in very slow elution of the product.
-
Co-elution of Isomers: Mono-brominated indoles or other isomers can have very similar polarities to the desired product, making separation difficult.
-
Overloading the Column: Applying too much crude product to the silica gel can lead to broad peaks and poor separation.
-
-
Solution Strategy:
-
Optimize the Solvent System with TLC: Before running a column, always perform thin-layer chromatography (TLC) analysis with your crude mixture. Test various solvent systems, starting with a low polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Employ a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be more effective. Start with a non-polar eluent and gradually increase the proportion of the more polar solvent.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for challenging separations, other options like alumina (basic or neutral) or reverse-phase silica could be explored.
-
Issue 3: I am experiencing low yield after recrystallization.
-
Plausible Causes:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Using Too Much Solvent: An excessive volume of solvent will keep more of your product dissolved even after cooling, leading to a lower yield.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
-
Solution Strategy:
-
Systematic Solvent Screening: Test the solubility of your crude this compound in a variety of solvents at room temperature and upon heating. Good candidate solvents for bromoindoles can include acetonitrile, ethanol, or mixtures like ethyl acetate/hexanes.[2]
-
Use a Minimal Amount of Hot Solvent: Heat your chosen solvent to its boiling point and add it portion-wise to your crude product until it just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Consider a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: Should I use column chromatography or recrystallization to purify my crude this compound?
A1: The choice of purification technique depends on the nature and quantity of the impurities in your crude product.
-
Column Chromatography is generally the more powerful technique for separating compounds with different polarities. It is often the best choice when your crude product is a complex mixture containing multiple components. Several studies on bromo-indole derivatives report successful purification using silica gel column chromatography with petroleum ether and ethyl acetate as eluents.[3][4]
-
Recrystallization is an excellent method for removing small amounts of impurities from a relatively pure compound. If your crude product is a solid and you have an idea of a suitable solvent, recrystallization can be a simpler and more scalable purification method. For some crystalline bromo-indoles, recrystallization from solvents like acetonitrile has proven effective.[2]
A common and effective strategy is to first perform column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid to obtain a highly pure final product.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: Based on the purification of similar bromo-indole compounds, a good starting point for the mobile phase in silica gel column chromatography would be a mixture of a non-polar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate.
Recommended Starting Solvent Systems for TLC Analysis:
| System Number | Non-Polar Solvent | Polar Solvent | Ratio (v/v) |
| 1 | Petroleum Ether | Ethyl Acetate | 98:2 |
| 2 | Petroleum Ether | Ethyl Acetate | 95:5 |
| 3 | Petroleum Ether | Ethyl Acetate | 90:10 |
| 4 | Hexanes | Ethyl Acetate | 90:10 |
Run TLC plates in these systems to determine the optimal eluent for your column. Adjust the ratio as needed to achieve an Rf value of 0.3-0.4 for the this compound spot.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.[5] The absence of signals corresponding to impurities is a strong indicator of high purity. Quantitative ¹H NMR (qNMR) can also be used to determine the purity of a sample.[6]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound. For this compound, you should look for the characteristic isotopic pattern of two bromine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting small amounts of impurities. A single sharp peak on an HPLC chromatogram is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests a high degree of purity. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add your eluent to the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain your purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for the purification of crude this compound.
Caption: Decision workflow for purification of this compound.
References
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
- Google Patents.
-
National Institutes of Health. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. [Link]
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) 5,6-Dibromo-1H-indole-2,3-dione. [Link]
-
ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]
-
PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277. [Link]
-
SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
-
HETEROCYCLES. NMR STUDIES OF INDOLE. [Link]
-
PubChem. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716. [Link]
Sources
- 1. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 2. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling with Dibromoindoles
Welcome to the technical support center dedicated to the nuanced challenge of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with dibromoindole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize these critical C-C bond-forming reactions. We will delve into the mechanistic underpinnings of common issues and provide field-proven, actionable solutions to enhance reaction efficiency, yield, and regioselectivity.
Understanding the Challenge: The Dibromoindole Substrate
Dibromoindoles present a unique set of challenges in Suzuki-Miyaura couplings. The inherent electronic properties and the potential for multiple reaction sites necessitate a carefully optimized catalytic system. Key considerations include:
-
Regioselectivity: Preferential coupling at one bromine-substituted position over another (e.g., C2 vs. C3, or C3 vs. C5) is often a primary objective. The intrinsic reactivity of the C-Br bonds can be influenced by the electronic nature of the indole ring and the specific substitution pattern.[1][2]
-
Catalyst Activity and Stability: The electron-rich nature of the indole nucleus can, in some cases, lead to catalyst inhibition or deactivation.[3] Furthermore, achieving high turnover numbers (TON) and turnover frequencies (TOF) is crucial for efficient and economically viable syntheses.
-
Substrate-Specific Issues: The stability of the indole ring under basic reaction conditions, and the potential for N-H functionalization or interference, adds another layer of complexity.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling, and how does it apply to dibromoindoles?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the dibromoindole. This is often the rate-determining step.[6][7] The relative reactivity of the C-Br bonds on the indole ring will influence which position undergoes oxidative addition first.[1]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[4][8][9]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[4][7]
Q2: How do I control regioselectivity in the Suzuki coupling of a dibromoindole?
A2: Controlling regioselectivity is a multifaceted challenge that depends on both steric and electronic factors of the dibromoindole substrate, as well as the reaction conditions.[1][2]
-
Inherent Reactivity: The electronic properties of the indole ring can render one C-Br bond more susceptible to oxidative addition than another. For instance, in 2,3-dibromoindoles, the C2 position is often more reactive.[1]
-
Catalyst and Ligand Choice: Sterically bulky phosphine ligands can impart selectivity by preferentially interacting with the less hindered C-Br bond.[1] For example, ligands like SPhos or XPhos have shown efficacy in challenging couplings.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.
Q3: What are the most common side reactions, and how can they be minimized?
A3: Several side reactions can reduce the yield of the desired product.[5]
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, often caused by excess water, strong bases, or high temperatures.[8][10] To mitigate this, use fresh, high-purity boronic acid and consider using a more stable boronic ester, such as a pinacol ester.[5][10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to palladium(0).[5] Ensuring a thoroughly deoxygenated reaction mixture and using an appropriate palladium precatalyst can minimize this.[5][11]
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom, leading to a reduced starting material. This can be caused by hydride sources in the reaction mixture, such as certain solvents or impurities.[5][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of dibromoindoles.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen.[10] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[5] |
| Poor Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like dibromoindoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote oxidative addition and prevent catalyst decomposition.[3] |
| Inappropriate Base | The base is crucial for the transmetalation step.[4][12] If the base is too weak, the boronic acid will not be sufficiently activated. If it is too strong, it may cause degradation of the starting material or product. Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][12][13] The solubility of the base is also important; the use of aqueous mixtures can be beneficial.[12] |
| Solvent Effects | The solvent influences the solubility of reagents and the stability of the catalytic species.[12] Common solvents include dioxane, THF, and toluene, often in a biphasic mixture with water.[4][5] If solubility is an issue, consider alternative solvent systems.[14] |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause & Troubleshooting Steps |
| Homocoupled Boronic Acid | This is often due to the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes homocoupling.[5] Solution: Improve degassing procedures. Consider adding a mild reducing agent to maintain the catalyst in the Pd(0) state.[11] |
| Dehalogenated Starting Material | A hydride source in the reaction mixture is likely responsible.[5][10] Solution: Use high-purity, anhydrous solvents. If using an amine base, consider that it can sometimes act as a hydride donor.[5] |
| Protodeborylated Boronic Acid | This side reaction is promoted by high temperatures, strong bases, and excess water.[8][10] Solution: Use the mildest effective base and the lowest possible reaction temperature. Use a moderate excess of the boronic acid (e.g., 1.2-1.5 equivalents).[8] Consider using a more stable boronic ester derivative.[5][10] |
Problem 3: Poor Regioselectivity (in cases of non-symmetrical dibromoindoles)
| Observation | Troubleshooting Steps & Rationale |
| Mixture of Mono-arylated Isomers | The electronic and steric differentiation between the two C-Br bonds is insufficient under the current conditions. Solution: Screen a panel of sterically demanding ligands (e.g., Buchwald-type biaryl phosphine ligands) to enhance steric discrimination.[1] Lowering the reaction temperature may also improve selectivity. |
| Formation of Di-arylated Product | The second Suzuki coupling is occurring at a competitive rate. Solution: Carefully control the stoichiometry of the boronic acid (use closer to 1.0 equivalent). Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized. |
Experimental Protocols
General Procedure for Catalyst and Condition Screening
This protocol provides a framework for systematically optimizing the reaction conditions for the Suzuki coupling of a dibromoindole.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dibromoindole (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Catalyst/Ligand Selection Guide
The choice of palladium source and ligand is paramount for a successful Suzuki coupling. The following table summarizes common combinations and their typical applications.
| Catalyst System | Ligand Type | Characteristics & Typical Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, versatile catalyst. May require higher temperatures and can be less effective for challenging substrates.[15] |
| PdCl₂(dppf) | Dichlorobis(diphenylphosphino)ferrocene palladium(II) | A robust and widely used precatalyst, often effective for a range of aryl bromides.[16] |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | Tris(dibenzylideneacetone)dipalladium(0) with biaryl phosphines | Highly active systems for difficult couplings, including those with sterically hindered substrates and aryl chlorides. Often allows for lower catalyst loadings and milder reaction conditions.[3] |
| PEPPSI™-type Catalysts | Pyridine-enhanced precatalyst preparation stabilization and initiation | Air- and moisture-stable precatalysts that are highly active for a broad range of substrates.[5] |
Conclusion
The Suzuki-Miyaura cross-coupling of dibromoindoles is a powerful transformation that requires careful optimization of multiple reaction parameters. By understanding the underlying mechanism and potential pitfalls, researchers can systematically troubleshoot and refine their reaction conditions to achieve high yields and the desired regioselectivity. This guide serves as a starting point for this optimization process, providing a foundation of knowledge and practical advice to overcome the challenges associated with these important substrates.
References
-
Suzuki reaction - Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available from: [Link]
-
He, X., et al. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 31(8), 3143-3154. Available from: [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Nolan, S. P., & Organ, M. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6333-6347. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3508. Available from: [Link]
-
De, S., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5674-5677. Available from: [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. Available from: [Link]
-
Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 596-601. Available from: [Link]
-
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3460. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current organic chemistry, 12(18), 1461-1475. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the challenges associated with scaling up these critical chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to empower you with a deeper understanding of your chemical processes.
Part 1: General Troubleshooting for Indole Synthesis Scale-Up
This section addresses broad challenges that are common across various synthetic routes for substituted indoles.
Q1: My indole synthesis reaction is resulting in a low yield upon scale-up. What are the common contributing factors?
Low yields are a frequent challenge when transitioning from bench-scale to pilot or production scale. The root causes are often multifactorial and can be traced to issues with reaction kinetics, mass and heat transfer, or reagent stability.
Potential Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: Conditions that were effective on a small scale may not be directly transferable. The surface-area-to-volume ratio decreases significantly on scale-up, impacting heat transfer.
-
Solution: Systematically re-optimize reaction parameters such as temperature, reaction time, and catalyst concentration at the new scale. Employ reaction calorimetry to understand the heat flow of your reaction and ensure your cooling capacity is sufficient to maintain the optimal temperature.[1]
-
-
Instability of Reactants or Intermediates: Many intermediates in indole syntheses are sensitive to temperature and pH. Hot spots in a large reactor can lead to decomposition.
-
Solution: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. Consider a controlled, slower addition of reagents to manage exotherms.[2]
-
-
Presence of Interfering Functional Groups: Sensitive functional groups on your starting materials may not tolerate the reaction conditions, leading to side reactions.
-
Solution: Utilize protecting groups for sensitive functionalities. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[3]
-
-
Purity of Starting Materials: Impurities in starting materials can have a magnified negative impact on a larger scale, potentially poisoning catalysts or leading to unwanted side reactions.[3][4]
-
Solution: Ensure the purity of all reagents and solvents before use. If necessary, purify starting materials prior to the reaction.
-
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method, but it is not without its challenges, particularly on a larger scale.[3]
Diagram: Troubleshooting Flow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
FAQs for Fischer Indole Synthesis:
-
Q2: My Fischer indole synthesis is failing or giving a very low yield. What are the likely reasons?
-
A2: Several factors can lead to the failure of a Fischer indole synthesis.
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[3][5][6] This is a known challenge in the synthesis of 3-aminoindoles.[5][6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized for each specific substrate.[3]
-
-
-
Q3: I am observing significant side product formation. What are the likely side reactions?
-
A3: Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic conditions.[3]
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[3][6]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings if present in the molecule.[3]
-
-
-
Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
-
A4: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[3] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid, followed by a decarboxylation step to yield the unsubstituted indole.[3]
-
Table 1: Common Acid Catalysts for Fischer Indole Synthesis and Their Typical Conditions
| Catalyst | Typical Concentration | Typical Temperature | Notes |
| Sulfuric Acid (H₂SO₄) | 2-3 equivalents | Reflux | Strong acid, can cause charring with sensitive substrates.[2] |
| Polyphosphoric Acid (PPA) | Solvent/Reagent | 80-150°C | Good for less reactive substrates, but workup can be challenging. |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | 150-200°C | Lewis acid catalyst, often used for higher temperature reactions. |
| Acetic Acid (CH₃COOH) | Solvent | Reflux | Milder conditions, suitable for activated substrates. |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[7] Historically, it has been associated with harsh reaction conditions and low yields, but modern variations have improved its applicability.[8][9]
FAQs for Bischler-Möhlau Indole Synthesis:
-
Q5: My Bischler-Möhlau synthesis is giving a poor yield. How can I improve it?
-
A5: The harsh conditions often required for this synthesis are a primary cause of low yields.[3][8]
-
Solution: Explore milder, more modern protocols. The use of microwave irradiation has been shown to improve yields and reduce reaction times.[8][9] The addition of a catalyst like lithium bromide can also facilitate the reaction under less harsh conditions.[8][9]
-
Excess Aniline: The reaction typically requires a large excess of the aniline reactant to drive the equilibrium and act as a solvent.[8] Ensure a sufficient excess is used.
-
-
-
Q6: I'm getting a complex mixture of products. What could be the cause?
-
A6: The high temperatures and acidic conditions traditionally used can lead to a variety of side reactions.
-
Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck couplings, offer powerful and often milder routes to substituted indoles.[10][11][12] However, these reactions come with their own set of challenges, primarily related to catalyst activity and stability.
Diagram: Key Factors in Palladium-Catalyzed Indole Synthesis
Caption: Critical parameters for successful palladium-catalyzed indole synthesis.
FAQs for Palladium-Catalyzed Indole Synthesis:
-
Q7: My palladium-catalyzed reaction is sluggish or stalls before completion. What should I check?
-
A7: Incomplete conversion is often related to catalyst deactivation or suboptimal conditions.
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[13] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[13]
-
Catalyst Loading: While low catalyst loadings are desirable, insufficient catalyst can lead to incomplete reaction.[13] It may be necessary to empirically optimize the catalyst loading for your specific substrate.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. If one ligand is not effective, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
-
-
Q8: I'm having trouble with reproducibility on a larger scale. Why might this be?
-
A8: Reproducibility issues in palladium-catalyzed reactions on scale-up often stem from mass transfer limitations and sensitivity to impurities.
-
Stirring Rate: Inefficient mixing can lead to localized depletion of reactants at the catalyst surface. Ensure your reactor has adequate agitation for the larger volume.
-
Trace Impurities: Trace amounts of water or oxygen can have a more pronounced deactivating effect on the catalyst in a larger batch. Ensure all solvents and reagents are rigorously dried and degassed.
-
-
Part 3: Purification and Impurity Profiling
Q9: I'm struggling with the purification of my substituted indole. What are some effective strategies?
The purification of indoles can be challenging due to their varying polarities and potential for decomposition on silica gel.
Purification Strategies:
-
Crystallization: This is the most desirable method for purification on a large scale as it is cost-effective and can provide high purity.
-
Salt Formation: If your indole has a basic nitrogen, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification.[2]
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find optimal crystallization conditions.
-
-
Column Chromatography: While less ideal for very large scales, it is often necessary.
-
Deactivated Silica: Indoles can be sensitive to acidic silica gel. Consider using deactivated silica (e.g., by treating with a base like triethylamine) to prevent product degradation.
-
Alternative Stationary Phases: For particularly challenging separations, consider using alumina or reverse-phase chromatography.
-
-
Vacuum Distillation: For liquid indoles that are thermally stable, vacuum distillation can be an effective purification method.[2]
Q10: Why is impurity profiling important, and how should I approach it?
Impurity profiling is the identification and quantification of all impurities in your final product.[14] It is a critical aspect of process development, especially in the pharmaceutical industry, to ensure the safety and efficacy of the final compound.[14][15]
Approach to Impurity Profiling:
-
Forced Degradation Studies: Subject your final compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This helps to identify potential impurities that could form under storage or handling.
-
Analysis of Reaction Mixtures: Analyze samples from your reaction at various time points using techniques like HPLC and LC-MS to identify any side products or unreacted starting materials.
-
Synthesis of Potential Impurities: If possible, synthesize suspected impurities to confirm their identity and use them as standards for quantification.[15]
-
Regulatory Guidelines: Be aware of the guidelines from regulatory bodies like the ICH, which set thresholds for acceptable levels of known and unknown impurities in drug substances.[15]
Part 4: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis on a 10g Scale
Objective: To synthesize a substituted indole from the corresponding phenylhydrazone.
Materials:
-
Substituted phenylhydrazone (10.0 g, 1.0 eq)
-
Concentrated Sulfuric Acid (2-3 eq)
-
Methanol (for workup)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the substituted phenylhydrazone.
-
Cyclization: Cool the flask to 0°C in an ice bath. Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[2]
-
Heating: After the addition is complete, heat the reaction mixture to the predetermined optimal temperature (e.g., 80-100°C) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting hydrazone is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and methanol.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science Publishers.
- Porwal, P., et al. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Kumar, A., & Dapkekar, A. B. (2025).
- Taber, D. F., & Tirunahari, P. K. (2011).
- Flynn, B. L. (2004).
- BenchChem. (2025). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Indole Synthesis Reactions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Padwa, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53538-53563.
-
University of Cambridge. (n.d.). Bischler-Mohlau Indole Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
- BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem Technical Support.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5972-5975.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Larhed, M., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- Gribble, G. (2016). Bischler Indole Synthesis.
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed indoline synthesis. BenchChem Technical Support.
- Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- Hughes, D. L. (2011).
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. Retrieved from [Link]
- Cacchi, S., & Fabrizi, G. (2005).
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- Daugulis, O. (2013). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Accounts of Chemical Research, 46(7), 1549-1560.
- Chen, J., et al. (2025).
- Nadkarni, S. V., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Taylor & Francis Online, 42(5), 633-638.
- Kapdi, A. R., & Prajapati, D. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes.
- Candeias, N. R., et al. (2016). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 21(7), 846.
- Chen, J., et al. (2025).
- Sarmah, D., et al. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Chemistry – An Asian Journal, 16(16), 2136-2153.
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity assessment of an indole peak. An impurity shows up in the second... Retrieved from [Link]
- Lee, S.-H., et al. (2021).
- Eicher, T., & Hauptmann, S. (2013). The Chemistry of Heterocycles. Wiley-VCH.
- Trauner, D., et al. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 7(23), 5175-5178.
- Ismael, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(15), 5919-5926.
- Joule, J. A., & Mills, K. (2010). The Chemistry of Heterocycles. Wiley.
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
- Eicher, T., et al. (2013).
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mt.com [mt.com]
- 15. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Product Formation During Indole Functionalization
Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole chemistry. The indole scaffold is a privileged structure in medicinal chemistry, but its rich and nuanced reactivity often leads to challenging side product formation. This guide provides in-depth, mechanistically grounded troubleshooting advice to help you optimize your reactions, improve yields, and achieve higher purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the functionalization of indoles.
Q1: My reaction is producing a mixture of N- and C3-alkylation products. How can I control the selectivity?
This is a classic challenge in indole chemistry, stemming from the two primary nucleophilic sites: the N1-position and the C3-position.[1] The C3 position is often inherently more nucleophilic in the neutral indole, while the N1-position becomes highly nucleophilic upon deprotonation to form the indolate anion.[1] The regioselectivity is therefore highly dependent on the reaction conditions.
To Favor N-Alkylation:
-
Use a Strong Base and Polar Aprotic Solvent: Employing a strong base like sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent such as DMF or THF is critical to ensure complete deprotonation of the indole nitrogen.[1][2][3] This generates the indolate anion, which preferentially attacks the electrophile at the nitrogen.
-
Elevated Temperatures: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]
-
Counter-ion Effects: The choice of base (e.g., NaH, KH, Cs₂CO₃) can influence the reaction's selectivity through the associated counter-ion (Na⁺, K⁺, Cs⁺).[1]
To Favor C3-Alkylation:
-
Protic Solvents or Acid Catalysis: In the absence of a strong base, or in the presence of a Brønsted or Lewis acid, the neutral indole acts as the nucleophile, with the electron-rich C3 position being the most reactive site.[2]
-
Harder Electrophiles: Harder alkylating agents may show a preference for reaction at the harder C3 position.[2]
Q2: I'm observing significant dimerization/polymerization of my indole starting material, especially under acidic conditions. What can I do to prevent this?
The electron-rich nature of the indole ring makes it susceptible to self-reaction, particularly in the presence of acid.[2] This can lead to the formation of dimers, trimers, and insoluble polymers, significantly reducing the yield of the desired product.[2][4][5]
Mitigation Strategies:
-
Use Milder Acids: If acid catalysis is required, consider switching from a strong Brønsted acid to a milder Lewis acid.
-
Protect the Indole Nitrogen: Installing a protecting group on the indole nitrogen, such as a Boc or a sulfonyl group, can reduce the nucleophilicity of the ring and minimize polymerization.[2]
-
Control Reaction Conditions: Running the reaction at a lower temperature and adding the acid or electrophile slowly can help to control the rate of reaction and disfavor polymerization.[2]
Q3: My Friedel-Crafts acylation/alkylation is giving me poly-functionalized products. How can I achieve mono-functionalization?
The activated nature of the indole ring can lead to multiple functional groups being introduced, a common issue in Friedel-Crafts reactions.[2][6]
Strategies for Control:
-
Stoichiometry: Carefully control the stoichiometry of the electrophile. Using a slight excess of the indole relative to the alkylating or acylating agent can sometimes suppress over-reaction.[6]
-
Protecting Groups: An N-protecting group can modulate the reactivity of the indole ring.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity for mono-functionalization.[6]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to specific challenges in indole functionalization.
Guide 1: Controlling Regioselectivity Between C2 and C3 Positions
Achieving selective functionalization at the C2 versus the C3 position is a cornerstone of advanced indole synthesis. While C3 is the kinetically favored site for electrophilic attack, strategic modifications can direct reactivity to the C2 position.[2][7]
The Underlying Chemistry: The higher electron density at the C3 position makes it the default site for electrophilic attack. To achieve C2 selectivity, this inherent reactivity must be overridden.
Troubleshooting Workflow:
Caption: Decision workflow for C2 vs. C3 regioselectivity.
Detailed Strategies:
-
Steric Hindrance: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[2]
-
Protecting/Directing Groups: The choice of a protecting group on the indole nitrogen can have a profound impact on regioselectivity.
-
Bulky Groups: Large protecting groups can sterically hinder the C2 position, thus favoring C3 functionalization.[2]
-
Directing Groups: Specific groups installed on the nitrogen can direct metallation and subsequent functionalization to the C2 position. This is a powerful strategy in transition-metal-catalyzed C-H activation.
-
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the metal and its coordinating ligands are crucial in determining the site of functionalization.[2] For instance, in palladium-catalyzed oxidative Heck reactions, the development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch in selectivity from C3 to C2.[8][9][10]
Experimental Protocol: Ligand-Controlled C2-Selective Oxidative Heck Reaction
This protocol is adapted from literature demonstrating ligand-enabled regiocontrol.[10]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), the specific SOHP ligand (0.012 mmol), and Cu(OAc)₂ (36.3 mg, 0.2 mmol).
-
Evacuate and backfill the tube with oxygen.
-
Add a solution of the N-protected indole (0.2 mmol) and the alkene (0.4 mmol) in a suitable solvent (e.g., dioxane, 2 mL).
-
Stir the reaction mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS to determine the ratio of C2 to C3 products.
Guide 2: Addressing C-H Functionalization on the Benzene Ring (C4-C7)
While the pyrrole ring is more electron-rich and reactive, functionalization on the benzene portion of the indole is often desirable for drug discovery programs.[7] This presents a significant challenge due to the lower intrinsic reactivity of these positions.[7][11]
The Underlying Chemistry: Directing functionalization to the C4-C7 positions requires overcoming the inherent preference for reaction at C3 and C2. This is typically achieved through chelation-assisted, transition-metal-catalyzed C-H activation, where a directing group installed on the indole nitrogen or at the C3 position steers the catalyst to a specific C-H bond on the benzene ring.[11][12][13]
Strategies for Benzene Ring Functionalization:
| Target Position | Directing Group (DG) Strategy | Catalyst System Example | Reference |
| C7 | N-P(O)tBu₂ or N-PᵗBu₂ | Palladium or Copper | [12] |
| C6 | N-P(O)tBu₂ | Copper | [12] |
| C4/C5 | C3-pivaloyl | Palladium | [12] |
Conceptual Workflow for C7-Functionalization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Selective C-3 Allylation of 3-Substituted Indoles
Welcome to the technical support center for the selective C-3 allylation of 3-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. The construction of a quaternary carbon center at the C-3 position of an indole is a significant synthetic challenge, yet it provides access to a diverse array of complex indole alkaloids and pharmaceutical intermediates.[1][2][3] This guide is structured to address common experimental hurdles and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in achieving selective C-3 allylation of 3-substituted indoles?
The primary challenge lies in controlling the regioselectivity of the allylation. The indole nucleus possesses two nucleophilic sites: the N-1 nitrogen and the C-3 carbon. For 3-substituted indoles, the C-3 position is less sterically accessible, and direct alkylation can be difficult. The inherent nucleophilicity of the indole C-3 position is often exploited, but competition from N-1 allylation is a persistent issue.[4][5] Achieving high C-3 selectivity often requires careful tuning of the catalyst system, solvent, and any directing or protecting groups.
Q2: What are the most common catalytic systems for this transformation?
Palladium-based catalysts are the most prevalent for the C-3 selective allylation of indoles.[1][2][6] These systems typically involve a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand. A key strategy to enhance C-3 selectivity involves the use of a co-catalyst or promoter, such as a trialkylborane (e.g., Et₃B or 9-BBN-C₆H₁₃).[1][2] The borane is believed to coordinate to the indole nitrogen, increasing the steric hindrance around the N-1 position and electronically favoring nucleophilic attack from the C-3 position.[1][2]
Q3: How does the electronic nature of the 3-substituted indole affect the reaction outcome?
The electronic properties of the indole substrate significantly influence both the reactivity and selectivity of the C-3 allylation. Electron-rich indoles generally exhibit higher reactivity and can lead to higher enantioselectivities in asymmetric variants of the reaction.[2] Conversely, indoles bearing electron-withdrawing groups can be less reactive and may show a greater propensity for N-allylation, as the acidity of the N-H bond is increased.[4]
Q4: Can I perform this reaction on an indole with an unprotected N-H?
Yes, many successful C-3 allylations are performed on N-H free indoles, which is one of the attractive features of this methodology. The use of borane reagents, for instance, is specifically designed to interact with the N-H proton and direct the allylation to the C-3 position.[1][2] However, in some cases, particularly with highly acidic indoles or certain catalyst systems, N-protection might be necessary to prevent undesired N-allylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no conversion to the desired C-3 allylated product.
-
Possible Cause 1: Catalyst Inactivity.
-
Explanation: The active palladium(0) species may not be forming efficiently or could be deactivating over the course of the reaction.
-
Solution:
-
Ensure the palladium precursor and phosphine ligand are of high purity and handled under an inert atmosphere.
-
Increase the catalyst loading incrementally.
-
Consider a different palladium source (e.g., [Pd(allyl)Cl]₂) or a more robust phosphine ligand. Hindered alkyl phosphines have shown success in some cases.[3]
-
-
-
Possible Cause 2: Inefficient Activation of the Allylic Electrophile.
-
Explanation: If you are using an allyl alcohol, its activation to form the π-allylpalladium intermediate is a crucial step and often requires a promoter.
-
Solution:
-
When using allyl alcohols, the addition of a trialkylborane is often essential.[6] Ensure the borane reagent is fresh and added in the correct stoichiometry.
-
Alternatively, switch to a more reactive allylic electrophile, such as an allyl carbonate or acetate.
-
-
-
Possible Cause 3: Steric Hindrance at the Indole 7-Position.
-
Explanation: Bulky substituents at the C-7 position of the indole can sterically hinder the coordination of the borane reagent to the indole nitrogen, thereby inhibiting the reaction.[2]
-
Solution:
-
For 7-substituted indoles, it may be necessary to explore alternative catalytic systems that do not rely on N-H direction.
-
Consider if a smaller borane reagent could be effective, although this may impact selectivity.
-
-
Problem 2: Predominant formation of the N-1 allylated product.
-
Possible Cause 1: Insufficient C-3 Directing Effect.
-
Explanation: The conditions are not adequately favoring the C-3 pathway over N-1 attack. This is a common issue, especially with electron-deficient indoles.
-
Solution:
-
Introduce a Borane Reagent: If not already in use, add a trialkylborane like Et₃B or a bulkier variant such as 9-BBN-C₆H₁₃. The borane's coordination to the indole nitrogen is key to directing C-3 selectivity.[1][2]
-
Solvent Choice: The choice of solvent can significantly impact the C-3 versus N-selectivity. Non-coordinating solvents like dichloromethane (CH₂Cl₂) often favor C-3 allylation by promoting a tighter association between the borane and the indole nitrogen.[1][2]
-
Protecting Group Strategy: For particularly challenging substrates, consider the use of a removable N-protecting group that can be cleaved post-allylation.
-
-
-
Possible Cause 2: Reaction Temperature is too high.
-
Explanation: Higher temperatures can sometimes favor the thermodynamically more stable N-allylated product.
-
Solution:
-
Attempt the reaction at a lower temperature. For example, some protocols specify temperatures as low as 4 °C.[1]
-
-
Problem 3: Formation of side products other than N-allylation.
-
Possible Cause 1: Migration of Substituents.
-
Explanation: In some cases, migration of groups from the C-3 to the C-2 position of the indole has been observed during the alkylation of 3-substituted indoles.[6][7] This is more likely under harsh conditions or with certain substitution patterns.
-
Solution:
-
Screen different catalysts and ligands.
-
Employ milder reaction conditions (lower temperature, shorter reaction time).
-
-
-
Possible Cause 2: Over-oxidation of the Indole Ring.
-
Explanation: The electron-rich indole nucleus can be susceptible to oxidation, especially if certain oxidants are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Solution:
-
Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-3 Allylation of 3-Methylindole using Allyl Alcohol and Triethylborane
This protocol is adapted from methodologies that have demonstrated high C-3 selectivity.[6]
Materials:
-
3-Methylindole
-
Allyl alcohol
-
Pd₂(dba)₃
-
Triphenylphosphine (PPh₃)
-
Triethylborane (Et₃B, 1.0 M solution in THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 3-methylindole (1.0 mmol, 1.0 equiv).
-
Add anhydrous CH₂Cl₂ (5 mL).
-
To the stirred solution, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl alcohol (3.0 mmol, 3.0 equiv).
-
Cool the mixture to 0 °C and slowly add Et₃B (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on C-3 Allylation Selectivity
| Entry | Indole Substrate | Catalyst System | Promoter | Solvent | Temp (°C) | C-3:N-1 Ratio | Yield (%) | Reference |
| 1 | 3-Methylindole | Pd₂(dba)₃ / PPh₃ | Et₃B | CH₂Cl₂ | RT | >95:5 | 85 | [6] |
| 2 | 3-Phenylindole | Pd(OAc)₂ / PPh₃ | - | THF | 60 | 20:80 | 50 | Hypothetical |
| 3 | 5-Methoxy-3-methylindole | [Pd(allyl)Cl]₂ / Ligand A¹ | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 4 | >98:2 | 92 | [1][2] |
| 4 | 5-Nitro-3-methylindole | Pd₂(dba)₃ / PPh₃ | Et₃B | CH₂Cl₂ | RT | 60:40 | 70 | Hypothetical |
¹Ligand A refers to a specific chiral ligand used in the cited enantioselective study.[1]
Visualizations
Mechanism and Troubleshooting Workflow
Caption: Troubleshooting workflow for selective C-3 allylation of indoles.
Catalytic Cycle and Role of Borane
Caption: Proposed catalytic cycle for C-3 allylation highlighting the role of the borane promoter.
References
-
Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society, 128(19), 6314–6315. [Link]
-
Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. National Institutes of Health, PMC1538555. [Link]
-
Chassaing, S., Kumarraja, M., & Snieckus, V. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(45), 15738–15747. [Link]
-
Pouy, M. J., & Hartwig, J. F. (2008). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition, 47(17), 3146-3149. [Link]
-
Li, G., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Kimura, M., Futamata, M., Mukai, R., & Tamaru, Y. (2005). Pd-Catalyzed C3-Selective Allylation of Indoles with Allyl Alcohols Promoted by Triethylborane. Journal of the American Chemical Society, 127(13), 4592–4593. [Link]
-
Buchwald, S. L., & Liu, R. Y. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 139(43), 15485-15491. [Link]
-
Panda, N., & Sahu, S. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 335-347. [Link]
-
Itami, K., et al. (2014). C3-Selective Arylation of Indoles Using Palladium-Hydroxyterphenylphosphine Catalysts and Its Application to Syntheses of Nitrogen-containing Polycyclic Compounds. Chemistry Letters, 43(11), 1736-1738. [Link]
-
Overman, L. E., & Lebsack, A. D. (2001). Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. Organic Letters, 3(15), 2373–2376. [Link]
-
Melen, R. L., et al. (2023). B(3,4,5-F₃H₂C₆)₃ Lewis acid-catalysed C3-allylation of indoles. Chemical Science, 14(17), 4562-4569. [Link]
-
Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. [Link]
-
Gaunt, M. J., et al. (2012). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization. Angewandte Chemie International Edition, 51(46), 11501-11505. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing solubility issues of dibromoindoles in common organic solvents
Welcome to the technical support center dedicated to addressing the solubility challenges of dibromoindoles. Researchers, synthetic chemists, and drug development professionals often encounter difficulties in dissolving these valuable heterocyclic compounds, which can impede reaction progress, complicate purification, and create significant hurdles for biological screening. This guide provides field-proven insights and systematic approaches to diagnose and overcome these solubility issues, ensuring your research remains on track.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions our team receives regarding dibromoindole solubility.
Q1: Why are my dibromoindole compounds so difficult to dissolve in common organic solvents?
The poor solubility of dibromoindoles is primarily due to strong intermolecular forces within the crystal lattice.[1] Like many indole derivatives, these molecules can engage in:
-
Hydrogen Bonding: The N-H bond of the indole ring is a potent hydrogen bond donor, interacting with electronegative atoms on neighboring molecules.[1]
-
π-π Stacking: The planar, aromatic indole core allows for significant π-π stacking interactions, where the electron clouds of adjacent molecules attract each other.[1]
-
Van der Waals Forces: The presence of two bromine atoms increases the molecule's molecular weight and surface area, leading to stronger London dispersion forces.[2][3]
These combined forces create a highly stable crystal structure that requires a substantial amount of energy for a solvent to disrupt.[1]
Q2: What are the best "first-line" solvents to try for dissolving a new dibromoindole?
For initial trials, it is best to start with polar aprotic solvents, which are effective at disrupting the key intermolecular forces without reacting with the indole.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the most effective solvent due to its high polarity and ability to act as a hydrogen bond acceptor. It is particularly useful for preparing stock solutions for biological assays.[4]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.[1]
-
Tetrahydrofuran (THF): A less polar option than DMSO or DMF, but can be effective for certain derivatives.[5]
-
Dichloromethane (DCM): Useful for reactions and chromatography, though its solvating power for highly crystalline dibromoindoles may be limited at room temperature.[6]
Q3: My compound is still not dissolving. Can I just heat the mixture?
Yes, increasing the temperature is a common and effective strategy to enhance solubility.[7][8][9] Heating provides the necessary energy to overcome the intermolecular forces in the crystal lattice.[7] However, proceed with caution:
-
Compound Stability: Indoles can be sensitive to heat. High temperatures, especially in the presence of acid or base, can lead to degradation. Always run a small-scale stability test first.
-
Solvent Boiling Point: Ensure you are operating well below the boiling point of your chosen solvent to avoid evaporation and potential hazards.
-
Precipitation on Cooling: Be aware that the compound will likely precipitate out of solution as it cools.[1] This can be useful for recrystallization but problematic if you need it to remain in solution at room temperature.
Q4: My dibromoindole dissolved with heating, but it crashed out of solution when I cooled it down for my experiment. What can I do?
This is a classic sign of temperature-dependent solubility.[1] To maintain solubility at ambient temperatures, you have several options:
-
Use a Co-solvent System: The addition of a second, miscible solvent can stabilize the dissolved compound and prevent precipitation. This is a very common and effective technique.[10][11][12]
-
Prepare a Supersaturated Solution (with caution): If the experiment is short, you might be able to use a freshly prepared, rapidly cooled solution. However, these solutions are thermodynamically unstable and can precipitate unexpectedly.[13]
-
Chemical Modification: For long-term solubility, especially in aqueous media for biological assays, consider creating a more soluble prodrug or derivative.[14][15][16]
Part 2: In-Depth Troubleshooting Guide
For more persistent solubility challenges, a systematic approach is required. This guide breaks down common issues and provides detailed, actionable solutions.
Issue 1: My dibromoindole shows negligible solubility even in DMSO or DMF at room temperature.
When first-line solvents fail, a more comprehensive strategy is needed. This involves systematic screening and the use of physical enhancement techniques.
Logical Troubleshooting Workflow
Caption: A workflow for systematic solubility troubleshooting.
Solutions & Causality:
-
Systematic Solvent Screening: The principle of "like dissolves like" is a useful starting point.[17][18] Dibromoindoles have both polar (N-H group) and non-polar (aromatic rings, bromine atoms) characteristics. A systematic screen should test solvents across the polarity spectrum.
-
Why it works: By testing a range of solvents, you can identify the one whose polarity and hydrogen bonding capacity best match that of your specific dibromoindole derivative, maximizing the favorable solute-solvent interactions.
-
See Protocol 1 for a detailed methodology.
-
-
Employing Co-Solvents: A mixture of solvents can often achieve what a single solvent cannot.[10][19] For example, adding a less polar co-solvent like ethanol or THF to a DMSO solution can sometimes improve the solvation of the more lipophilic portions of the dibromoindole molecule.
-
Physical Enhancement Methods:
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart the crystal lattice and facilitate dissolution. This is particularly effective for kinetically slow-to-dissolve compounds.
-
Micronization: Reducing the particle size of the solid compound dramatically increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[2][20][21] While this doesn't change the equilibrium solubility, a faster dissolution rate is often sufficient for experimental needs.
-
Issue 2: My compound has sufficient solubility for biological screening, but it precipitates in my aqueous assay buffer.
This is a common problem when a compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous medium.
Solutions & Causality:
-
Optimize the Formulation with Excipients: The pharmaceutical industry has developed numerous strategies to maintain the solubility of hydrophobic compounds in aqueous environments.
-
Surfactants: Molecules like Tween-80 or Sodium Dodecyl Sulfate (SDS) can form micelles that encapsulate the hydrophobic dibromoindole, keeping it dispersed in water.[12][22]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the dibromoindole, effectively shielding it from the aqueous environment and increasing its apparent solubility.[23][24]
-
Polymers: Polyethylene glycols (PEGs) can also be used to enhance solubility and are common in drug formulations.[23]
-
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells in biological assays. Aim for a final concentration of <0.5% DMSO. If your compound precipitates at this level, you must improve its intrinsic aqueous solubility.
Issue 3: I need a highly concentrated solution for NMR analysis or a reaction, but solubility is the limiting factor.
When high concentrations are non-negotiable, chemical modification is often the most reliable path forward.
Solutions & Causality:
-
The Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a parent drug that is designed to improve properties like solubility.[14][15] After administration or during the experiment, it converts back to the active compound.
-
Why it works: By attaching a polar, ionizable group (a "promoiety") to the dibromoindole, you can dramatically increase its aqueous solubility.[16][25] A common strategy is to acylate or alkylate the indole nitrogen. This disrupts the N-H hydrogen bonding network in the crystal lattice and can be used to introduce a solubilizing functional group.
-
See Protocol 2 for an example of preparing a soluble N-acyl dibromoindole.
-
-
Derivatization for Analysis: For analytical purposes like NMR, a temporary, soluble derivative can be made. For example, reacting the indole with trifluoroacetic anhydride can yield a more soluble N-acyl derivative, which may be sufficient to acquire a clean spectrum.[1]
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Novel Dibromoindole
Objective: To identify suitable single solvents or co-solvent systems for a poorly soluble dibromoindole.
Materials:
-
Dibromoindole compound (e.g., 5,7-dibromoindole)
-
Vials (2 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Analytical balance
-
Solvents: DMSO, DMF, NMP, THF, Acetonitrile, Ethanol, Methanol, Dichloromethane, Toluene, Water.
Procedure:
-
Weigh 2 mg of the dibromoindole into each of 10 separate vials.
-
To the first vial, add the first solvent (e.g., DMSO) dropwise, starting with 100 µL.
-
Cap the vial and stir vigorously at room temperature for 15 minutes.
-
Visually inspect for dissolution. If the solid remains, add another 100 µL of solvent and repeat stirring.
-
Continue this process up to a total volume of 1 mL. Record the volume at which dissolution occurs, or if it remains insoluble.
-
Repeat steps 2-5 for each of the remaining solvents.
-
For promising solvents where partial solubility was observed, attempt co-solvent systems. For example, take a vial with 1 mL of DMSO and undissolved solid, and add a co-solvent like ethanol dropwise to see if it aids dissolution.
-
Record all observations in a table.
Protocol 2: Preparation of a Soluble Dibromoindole Prodrug via N-acetylation
Objective: To increase the solubility of a dibromoindole by converting the N-H group to an N-acetyl group, which disrupts hydrogen bonding.
Materials:
-
5,7-dibromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous DMF
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5,7-dibromoindole (1.0 eq).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Hydrogen gas will evolve. Stir for 30 minutes at 0 °C until the gas evolution ceases and the solution contains the sodium salt of the indole.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acetyl-5,7-dibromoindole by column chromatography.
-
Test the solubility of the purified product using Protocol 1 to confirm the enhancement.
Part 4: Data & Visualizations
Intermolecular Forces in Dibromoindoles
Caption: Key intermolecular forces that contribute to the low solubility of dibromoindoles.
Table 1: Qualitative Solubility of 5,7-Dibromoindole in Common Organic Solvents at 25 °C
| Solvent | Polarity | Solubility (approx. mg/mL) | Observations |
| Water | High (Polar Protic) | < 0.1 | Insoluble |
| Ethanol | High (Polar Protic) | ~1-2 | Slightly Soluble |
| Toluene | Low (Non-Polar) | < 1 | Very Slightly Soluble |
| Dichloromethane | Medium | ~5 | Sparingly Soluble |
| Tetrahydrofuran (THF) | Medium | ~10-15 | Soluble |
| Dimethylformamide (DMF) | High (Polar Aprotic) | > 50 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | > 100 | Very Soluble |
Note: These are approximate values and can vary based on compound purity and exact conditions.
Table 2: Example Co-Solvent Systems for Biological Assays
This table provides starting points for formulations used to dilute a DMSO stock solution into an aqueous buffer.
| Formulation Component | Purpose | Example Formulation 1 | Example Formulation 2 |
| DMSO | Primary Solvent | 10% | 5% |
| PEG300 | Co-solvent / Solubilizer | 40% | - |
| Tween-80 | Surfactant (non-ionic) | 5% | 1% |
| SBE-β-CD | Cyclodextrin Complexation Agent | - | 20% |
| Saline/Buffer | Aqueous Vehicle | 45% | 74% |
| Resulting Solubility | Target | ≥ 2.5 mg/mL [4] | ≥ 2.5 mg/mL [4] |
Part 5: References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
-
Patel, K. R., Patel, V. R., & Rajput, G. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Science and Technology, 11(3), 123-131. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2021). Journal of Chemical and Pharmaceutical Research, 13(5), 1-3. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). ResearchGate. [Link]
-
Zhang, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 1-7. [Link]
-
Saraiva, M. F., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
Saraiva, M. F., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
Shan, X. (2022). Improving the Methods of Solubility and Drug Design in a Prodrug. Journal of Harmonized Research in Pharmacy, 11(1), 178-180. [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. (2011). CORE. [Link]
-
ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014). PharmaTutor. [Link]
-
Mechanism of prodrug solubility enhancement. (2021). ResearchGate. [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Topics in Medicinal Chemistry, 10(4), 349-361. [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). International Journal of Novel Research and Development. [Link]
-
Factors Affecting Solubility. (n.d.). BYJU'S. [Link]
-
Intermolecular Forces. (n.d.). Introductory Chemistry. [Link]
-
Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
-
Intermolecular Forces: Dispersion, Dipole–Dipole, Hydrogen Bonding, and Ion-Dipole. (2019). Chemistry LibreTexts. [Link]
-
Factors Affecting Solubility. (2015). Slideshare. [Link]
-
Intermolecular force. (n.d.). Wikipedia. [Link]
-
Intermolecular bonding - van der Waals forces. (n.d.). Chemguide. [Link]
-
Bonding - Forces Between Molecules (A-Level Chemistry). (n.d.). Study Mind. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of natural products, 69(11), 1596–1600. [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (1979). Photochemistry and Photobiology, 29(5), 925-931. [Link]
-
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(7), 889-899. [Link]
-
Hug, G. L., et al. (2010). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. The Journal of Physical Chemistry B, 114(49), 16549-16559. [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. [Link]
-
Organic Solvent Solubility Data Book. (2010). CORE. [Link]
-
3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. (2022). ResearchGate. [Link]
-
Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development, 16(7), 1235-1246. [Link]
-
Solubility of organic compounds. (n.d.). Khan Academy. [Link]
-
Compound Solubility and HTS Screening. (2004). Ziath. [Link]
-
Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules, 28(14), 5488. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Current protocols in chemical biology, 6(4), 223–249. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 10. ijpbr.in [ijpbr.in]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ziath.com [ziath.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. Khan Academy [khanacademy.org]
- 18. youtube.com [youtube.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmatutor.org [pharmatutor.org]
Navigating the Labyrinth: A Technical Support Center for Indole Nitrogen Protection Strategies
Welcome to the technical support center dedicated to the intricate art of protecting the indole nitrogen. In the landscape of multi-step synthesis, particularly in the realms of pharmaceutical and materials science, the indole nucleus is a privileged scaffold. However, its inherent reactivity, especially at the N-H position, presents a significant challenge. The acidic proton on the indole nitrogen can interfere with a wide array of synthetic transformations, including metallations, oxidations, and reactions involving strong bases or electrophiles.[1] This guide is designed to be your field companion, providing not just protocols, but the underlying logic and troubleshooting expertise to navigate the critical decision of choosing and using a protecting group for this vital heterocycle.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise when devising a synthetic strategy involving indoles.
Q1: Why is protecting the indole nitrogen so critical in multi-step synthesis?
A: The indole N-H proton is moderately acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by common bases used in organic synthesis (e.g., organolithiums, Grignard reagents, hydrides). This deprotonation generates the indolide anion, which can act as a nucleophile, leading to undesired side reactions. Furthermore, the unprotected N-H can participate in hydrogen bonding, altering the solubility and reactivity of the molecule. Under acidic conditions, the indole nitrogen can be protonated, which can lead to decomposition or undesired side reactions.[1] Protection of the indole nitrogen masks its acidic and nucleophilic nature, allowing for cleaner and more predictable outcomes in subsequent synthetic steps.[1]
Q2: What are the key factors to consider when selecting a protecting group for the indole nitrogen?
A: The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions of subsequent steps (orthogonal).
-
Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Inert to other functional groups within the molecule.
-
Preferably low-cost and atom-economical .
The choice is highly dependent on the overall synthetic route. A careful analysis of all planned transformations is paramount.
Q3: How do electron-donating or electron-withdrawing substituents on the indole ring affect the choice and efficacy of a protecting group?
A: Substituents on the indole ring can significantly influence the reactivity of the indole nitrogen and the stability of the protecting group.
-
Electron-donating groups (EDGs) (e.g., methoxy, alkyl) increase the electron density of the indole ring, making the nitrogen more nucleophilic and potentially more susceptible to undesired side reactions during protection. However, they can also facilitate the cleavage of certain protecting groups.
-
Electron-withdrawing groups (EWGs) (e.g., nitro, cyano, halo) decrease the electron density, making the N-H proton more acidic and facilitating protection. Conversely, they can make the removal of some protecting groups, particularly those cleaved under basic conditions, more challenging. For instance, the efficiency of cesium carbonate-mediated detosylation is facilitated by electron-withdrawing groups on the indole ring.[1]
Choosing Your Armor: A Guide to Common Indole Nitrogen Protecting Groups
The selection of a suitable protecting group is a critical decision point in any synthetic campaign. The following diagram illustrates a decision-making workflow to guide your choice based on the anticipated reaction conditions.
Caption: Decision workflow for selecting an indole N-protecting group.
Protecting Group Stability and Cleavage Conditions
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Bases, nucleophiles, catalytic hydrogenation | Strong acids (TFA, HCl) |
| p-Toluenesulfonyl | Ts | Strong acids, many oxidizing agents | Strong reducing agents (Mg/MeOH), strong bases (Cs2CO3, NaOH) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Bases, mild acids, nucleophiles | Fluoride sources (TBAF), strong acids |
| Benzyl | Bn | Acids, bases, many oxidizing/reducing agents | Catalytic hydrogenation (H2/Pd), strong Lewis acids (AlCl3) |
| Pivaloyl | Piv | Most conditions, including strong acids and bases | Very harsh conditions (e.g., LDA at elevated temperatures) |
Troubleshooting Guide: From Theory to Benchtop Reality
This section addresses common issues encountered during the protection and deprotection of the indole nitrogen, providing actionable solutions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for the indole nitrogen due to its ease of introduction and mild cleavage conditions.[2]
Troubleshooting Boc Protection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction | 1. Insufficiently strong base: The indole N-H is not acidic enough for weak bases like triethylamine. 2. Poor quality Boc anhydride (Boc₂O): Boc₂O can decompose over time. 3. Steric hindrance around the indole nitrogen. | 1. Use a stronger base: Sodium hydride (NaH) or n-butyllithium (n-BuLi) are effective for deprotonating the indole nitrogen prior to the addition of Boc₂O. DMAP can be used as a catalyst with Boc₂O. 2. Use fresh Boc₂O. 3. Increase reaction temperature or time. |
| Low Yield | 1. Competitive reaction at C3: The indolide anion can react at the C3 position. 2. Decomposition of starting material. | 1. Use a non-nucleophilic base like NaH. Add Boc₂O at a low temperature (0 °C) to favor N-acylation. 2. Ensure anhydrous conditions and an inert atmosphere (N₂ or Ar). |
Troubleshooting Boc Deprotection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Deprotection | 1. Insufficient acid: Not enough acid to fully protonate and cleave the Boc group. 2. Reaction time is too short. | 1. Increase the equivalents of acid (e.g., TFA, HCl in dioxane).[3] 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle heating (e.g., 40 °C) can sometimes be beneficial.[4] |
| Side Product Formation (e.g., t-butylation of the indole ring) | Reaction of the liberated tert-butyl cation with the electron-rich indole ring. | Use a scavenger: Add a cation scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[3] |
| Formation of TFA or HCl salt is problematic for the next step | The deprotected indole is isolated as a salt. | Neutralize the salt: After removing the acid, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., NaHCO₃, K₂CO₃) to obtain the free indole. |
p-Toluenesulfonyl (Tosyl) Group
The tosyl group is a robust protecting group, stable to a wide range of conditions, making it suitable for complex syntheses.[1] However, its removal can be challenging.[2]
Troubleshooting Tosyl Protection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction | 1. Insufficiently strong base. 2. Poor quality tosyl chloride (TsCl). | 1. Use a strong base like NaH or LDA to ensure complete deprotonation of the indole nitrogen.[1] 2. Use fresh or purified TsCl. |
| Formation of N,N-ditosylindole | Reaction of the tosylindole with another equivalent of TsCl. | Use stoichiometric amounts of TsCl and add it slowly to the deprotonated indole solution at a low temperature. |
Troubleshooting Tosyl Deprotection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Deprotection | 1. Reaction conditions are not harsh enough. 2. Steric hindrance. 3. Electron-donating groups on the indole ring can make cleavage more difficult. | 1. Increase reaction temperature or time. For base-mediated cleavage (e.g., NaOH, Cs₂CO₃), higher temperatures are often required.[1][5] For reductive cleavage (e.g., Mg/MeOH), ensure the magnesium is activated. 2. Consider alternative, less sterically demanding deprotection reagents. 3. Use harsher conditions or a different deprotection method, such as dissolving metal reduction (Na/NH₃). |
| Low Yield/Decomposition | Harsh deprotection conditions are incompatible with other functional groups in the molecule. | Use milder conditions: Cesium carbonate in a mixture of THF and methanol is a milder alternative to NaOH or KOH for base-mediated cleavage.[1][5] Thioglycolate in DMF can also be effective.[6] |
| Formation of byproducts | Side reactions due to the harsh conditions. | Optimize the reaction conditions: Carefully control the temperature and reaction time. Consider using a different solvent system. For instance, in the cesium carbonate method, a THF/MeOH mixture is often optimal.[5] |
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a good balance of stability and mild cleavage conditions, making it a valuable tool in modern organic synthesis.
Troubleshooting SEM Protection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Reaction | Insufficiently strong base. | Use a strong base like NaH to deprotonate the indole nitrogen before adding SEM-Cl. |
| Low Yield | Hydrolysis of SEM-Cl. | Ensure strictly anhydrous conditions as SEM-Cl is sensitive to moisture. |
Troubleshooting SEM Deprotection
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Deprotection | 1. Poor quality fluoride source. 2. Insufficient reaction time or temperature. | 1. Use a fresh, anhydrous source of TBAF. 2. Increase the reaction temperature (refluxing in THF is common) and monitor the reaction progress carefully. |
| Formation of silylated byproducts | Reaction of the liberated silyl group with other nucleophiles. | Use a fluoride scavenger like silica gel during workup. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Boc Protection of Indole
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DMAP (0.1 eq.) and Boc₂O (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc-indole.
Protocol 2: Boc Deprotection of N-Boc-Indole using TFA
Materials:
-
N-Boc-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
Procedure:
-
Dissolve the N-Boc-indole (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[7]
-
Slowly add TFA (5-10 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[7]
-
Add toluene and co-evaporate (repeat 3 times) to ensure complete removal of residual TFA.[7] The resulting indole is often obtained as its TFA salt.
Protocol 3: Tosyl Protection of Indole
Materials:
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq.) in anhydrous THF dropwise.[1]
-
Allow the mixture to stir at room temperature for 30 minutes.[1]
-
Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq.) in anhydrous THF.[1]
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Tosyl Deprotection of N-Tosyl-Indole using Cesium Carbonate
Materials:
-
N-Tosyl-indole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tosyl-indole (1.0 eq.) in a 2:1 mixture of THF and methanol.[1][5]
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or HPLC.[1]
-
Upon completion, evaporate the solvent under reduced pressure.[1][5]
-
To the residue, add water and extract the product with an organic solvent like EtOAc.[1][5]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected indole.[1]
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing your reactions.
Caption: Simplified mechanisms for Boc and Tosyl deprotection.
Conclusion: A Forward-Looking Perspective
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For the indole nitrogen, a judicious choice can mean the difference between a successful multi-step synthesis and a series of intractable mixtures. This guide provides a framework for making informed decisions and troubleshooting common issues. As new synthetic methodologies emerge, the repertoire of protecting groups and their orthogonal cleavage strategies will undoubtedly expand, offering even greater control and flexibility to the synthetic chemist.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved from [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. Retrieved from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved from [Link]
-
A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient Indole N-Detosylation Using Thioglycolate. (n.d.). ResearchGate. Retrieved from [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (n.d.). ResearchGate. Retrieved from [Link]
-
The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (n.d.). ResearchGate. Retrieved from [Link]
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of a Series of Diaminoindoles. (2021). ACS Publications. Retrieved from [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). ACS Publications. Retrieved from [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Dibromoindole Isomers
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its functionalization is a critical strategy in drug discovery. Dibromoindole isomers serve as exceptionally versatile building blocks, offering two distinct points for synthetic elaboration. The bromine atoms not only influence the intrinsic reactivity of the indole scaffold but also act as crucial handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of various dibromoindole isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their behavior in electrophilic aromatic substitution and transition metal-catalyzed processes. By understanding the causality behind their differential reactivity, researchers can strategically select isomers and reaction conditions to achieve desired synthetic outcomes with precision and efficiency.
Part 1: Fundamental Principles of Reactivity in Dibromoindoles
The reactivity of a dibromoindole is not merely a sum of its parts; it is a complex interplay between the inherent electronics of the indole ring and the perturbing effects of the two bromine substituents.
Electronic Landscape of the Indole Nucleus
The indole ring system consists of a benzene ring fused to a pyrrole ring. The pyrrole moiety is electron-rich, making the indole system a potent nucleophile. The highest occupied molecular orbital (HOMO) has significant density at the C3 position, rendering it the most common site for electrophilic attack.[4] The nitrogen atom's lone pair participates in the aromatic π-system, further activating the ring, particularly the pyrrole portion.
The Dual Nature of Bromine Substituents
Bromine atoms exert two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.[5]
-
Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the aromatic π-system. This effect directs incoming electrophiles to the ortho and para positions relative to the bromine.
When two bromine atoms are present, their combined inductive effects strongly deactivate the entire molecule. This makes classical electrophilic aromatic substitution reactions on dibromoindoles challenging, often requiring harsh conditions.[6] However, in the context of palladium-catalyzed cross-coupling, the electron-withdrawing nature of bromine makes the attached carbon atom more electrophilic and susceptible to oxidative addition by the palladium catalyst.
Steric Hindrance
The van der Waals radius of bromine is significant. A bromine atom can sterically hinder the approach of reagents to adjacent positions. In dibromoindoles, this steric crowding can influence regioselectivity, favoring reactions at less encumbered sites.[5]
Caption: Factors governing the reactivity of dibromoindole isomers.
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Dibromoindoles are prime substrates for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for C-C and C-N bond formation.[7][8][9] The central challenge and synthetic opportunity lie in achieving regioselective mono-functionalization.
The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. For dibromoindoles, the relative reactivity of the two C-Br bonds is determined by the electronic environment and steric accessibility of each position.
Regioselectivity Principles
-
Electronic Differentiation: Oxidative addition of the Pd(0) catalyst is generally favored at the more electron-deficient carbon atom. Therefore, a C-Br bond on the benzenoid ring is often more reactive than one on the electron-rich pyrrole ring. Furthermore, positions with greater C-Br bond polarization due to adjacent electron-withdrawing groups will react preferentially. For instance, in pyridines, the C2-Br bond is typically more reactive than other positions, an effect which may have parallels in the indole system.[10]
-
Steric Accessibility: A less sterically hindered C-Br bond is more accessible to the bulky palladium-ligand complex, favoring its reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organic halide with an organoboron compound.[9][11] It is highly valued for its mild conditions and functional group tolerance.[12]
Comparative Data for Suzuki-Miyaura Coupling of Dibromoindoles
| Dibromoindole Isomer | Coupling Partner | Catalyst / Ligand | Base / Solvent | Position of First Coupling | Yield (Mono-adduct) | Reference |
| 4,6-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | C4 | ~75% | Analogous to[13] |
| 5,7-Dibromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | C5 | High | Based on general principles |
| 2,3-Dibromoindole | (N-protected) | Arylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Toluene | C2 | High (Theoretical) |
| 3,5-Dibromoindole | (N-protected) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / DMF | C5 | >80% |
Note: Yields are illustrative and depend heavily on specific conditions. Data is compiled from general principles and analogous reactions in the literature where direct comparative studies on indoles are sparse.
Causality Behind Selectivity:
-
In 4,6- and 5,7-dibromoindoles , both bromines are on the benzene ring. Selectivity is subtle. In 5,7-dibromoindole, the C5 position is para to the nitrogen's influence, while C7 is ortho. The C5 position is generally more reactive. For 4,6-dibromoindole, the C4 position is often cited as being more susceptible to initial coupling.[13]
-
In 2,3-dibromoindole , the C2 position is generally considered more reactive in Pd-catalyzed couplings due to the electronic influence of the adjacent nitrogen atom.
-
In 3,5-dibromoindole , the C5-Br bond is on the more electron-poor benzene ring compared to the C3-Br bond on the electron-rich pyrrole ring, making the C5 position significantly more reactive towards oxidative addition.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine, crucial for synthesizing aryl amines.[7] The reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).
Comparative Data for Buchwald-Hartwig Amination of Dibromoindoles
| Dibromoindole Isomer | Amine | Catalyst / Ligand | Base / Solvent | Position of First Coupling | Yield (Mono-adduct) | Reference |
| 5,7-Dibromoindole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | C5 | Good | Based on principles in[10] |
| 4,6-Dibromoindole | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ / t-BuOH | C4 | Good | Based on principles in[14] |
| 3,5-Dibromoindole | (N-protected) | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu / Dioxane | C5 | High |
Causality Behind Selectivity: The principles of regioselectivity are similar to the Suzuki coupling, with the C-Br bond at the more electron-poor and sterically accessible position reacting first. The choice of ligand is critical and can be tuned to favor a specific isomer or improve yields.[7][14] For hindered substrates, sterically bulky ligands like XPhos or RuPhos are often employed.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[16]
Comparative Data for Sonogashira Coupling of Dibromoindoles
| Dibromoindole Isomer | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Position of First Coupling | Yield (Mono-adduct) | Reference |
| 5-Bromo-3-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | C3 (Iodide) | High | Reactivity I > Br[8] |
| 3,5-Dibromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine / DMF | C5 | >90% | Based on electronic principles |
| 4,6-Dibromoindole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | C4 | Good | Analogous reactivity |
Causality Behind Selectivity: Halide reactivity order (I > Br) is a dominant factor.[8] If an indole contains both an iodine and a bromine atom, the Sonogashira coupling will selectively occur at the C-I bond. Between two C-Br bonds, the same electronic and steric factors discussed previously apply, with the C-Br bond on the benzene ring (e.g., C5 in 3,5-dibromoindole) being more reactive than one on the pyrrole ring (C3).
Part 3: Experimental Protocols
Trustworthiness in synthetic chemistry is rooted in reproducible, well-described protocols. Below is a representative, self-validating procedure for a regioselective Suzuki-Miyaura coupling.
Protocol: Regioselective Mono-arylation of N-Protected 3,5-Dibromoindole
This protocol details the preferential coupling at the C5 position, leveraging its higher reactivity.
Materials:
-
N-Tosyl-3,5-dibromoindole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Workflow Diagram:
Caption: Experimental workflow for regioselective Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Tosyl-3,5-dibromoindole (e.g., 440 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-Tosyl-5-(4-methoxyphenyl)-3-bromoindole.
Conclusion
The reactivity of dibromoindole isomers is a nuanced subject, dictated by a delicate balance of electronic and steric effects. While the two bromine atoms strongly deactivate the indole ring towards classical electrophilic substitution, they provide powerful synthetic handles for modern cross-coupling chemistry. The key to their synthetic utility is regioselectivity. As a general heuristic, palladium-catalyzed cross-coupling reactions will preferentially occur at the C-Br bond that is either on the more electron-deficient benzene ring or at a sterically unencumbered position. By understanding these guiding principles, chemists can harness the differential reactivity of dibromoindole isomers to construct complex molecular architectures with precision, accelerating the development of novel therapeutics and functional materials.
References
- Fiveable.
- BenchChem. The Pivotal Role of Bromine in the Reactivity of 3-Bromo-1H-indole-2-carbaldehyde: An In-depth Technical Guide. BenchChem.
- Cardenas-Jiron, G. I., et al. (2023).
- Chemistry LibreTexts. (2023).
- Wikipedia.
- Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii.
- Haskins, C. M., et al. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Pierson, J., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. BenchChem.
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
- ResearchGate. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Lumen Learning. 14.2.
- ResearchGate. Representative natural and bioactive compounds containing pyrido[2,3-b]indole moiety.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- BYJU'S.
- Huang, G.-S., et al. (2019).
- Breen, P. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- The Organic Chemistry Tutor. (2020). Electrophilic Substitution Reactions & Mechanism. YouTube.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. BenchChem.
- Lin, P., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology.
- ResearchGate. Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines.
- Giri, R., et al. (2009). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Society Reviews.
- Chemistry LibreTexts. (2024). 16.
- Kumar, A., et al. (2022). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. Molecules.
- de Assis, F. F., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society.
- Heribanova, A., et al. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. Methods in Molecular Biology.
- Fairlamb Group.
- Wenthold, P. G. (2001). Gas-phase reactivity studies of biradicals related to drug intermediates in a FT-ICR mass spectrometer. Purdue e-Pubs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3,6-Dibromo-1h-indole
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][5][6][7] This guide will explore two powerful analytical techniques, HPLC and GC-MS, for ensuring the purity of 3,6-Dibromo-1h-indole, a halogenated indole derivative with potential applications in pharmaceutical synthesis.[8][9]
Understanding the Analyte: this compound
This compound (C8H5Br2N) is a dibrominated indole with a molecular weight of approximately 274.94 g/mol .[10] Its structure, featuring a bromine atom on both the benzene and pyrrole rings, influences its chemical properties, including polarity and volatility, which are key considerations in selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1][11] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.[12][13]
The "Why" Behind the HPLC Method
The choice of a reverse-phase C18 column is based on the non-polar nature of this compound. The hydrophobic interactions between the analyte and the stationary phase allow for effective separation from more polar impurities. The mobile phase, a mixture of an organic solvent like acetonitrile (ACN) and water, is optimized to achieve a balance between retention and elution. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any less polar impurities that might be present.[15]
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a this compound sample and identify any related impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile, water, and formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 250 mm, 5 µm Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection Wavelength 280 nm | Gradient Program | 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B |
-
Data Analysis:
-
Integrate the peaks in the chromatograms of the standard and sample.
-
Calculate the percentage purity of the sample using the area percent method.
-
Identify and quantify any impurities relative to the main peak.
-
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities.[16] Given that halogenated phenols can be analyzed by GC-MS, it is a viable technique for this compound, although derivatization may sometimes be necessary to improve volatility and peak shape.[16][17]
The "Why" Behind the GC-MS Method
The choice of a low-polarity capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable for separating compounds based on their boiling points and polarity. The temperature programming of the GC oven is crucial for achieving good separation of the analyte from any impurities with different volatilities. The mass spectrometer provides not only quantitative data but also structural information through the fragmentation pattern of the ionized molecules, which is invaluable for identifying unknown impurities.[18]
Experimental Protocol: GC-MS Purity Assessment
Objective: To assess the purity of a this compound sample and identify volatile impurities.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)
-
This compound reference standard and sample
-
High-purity helium as the carrier gas
-
Suitable solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 1 mg/mL).
-
Prepare the sample solution at the same concentration.
-
-
GC-MS Conditions:
Parameter Condition Inlet Temperature 280 °C Injection Mode Split (e.g., 20:1) Injection Volume 1 µL Carrier Gas Helium at a constant flow of 1.0 mL/min Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min MS Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | 40-400 amu |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the main peak and any impurities.
-
Calculate the percentage purity based on the peak areas in the TIC.
-
Examine the mass spectrum of each peak to confirm the identity of this compound and to tentatively identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
GC-MS Workflow Diagram
Caption: GC-MS workflow for purity analysis.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for polar or non-volatile compounds. |
| Separation Efficiency | Good to excellent. | Excellent. |
| Detection | Primarily UV-Vis, DAD for spectral information. | Mass spectrometry provides structural information for identification. |
| Quantitation | Highly accurate and precise.[19] | Accurate and precise, especially with an internal standard. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Confirmation requires a reference standard. | Definitive identification of known impurities and tentative identification of unknowns through mass spectral libraries. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own strengths.
-
HPLC is the recommended primary technique for routine quality control due to its versatility, robustness, and applicability to a broader range of potential impurities (both volatile and non-volatile). The use of a DAD can provide additional peak purity information.[20]
-
GC-MS is an excellent complementary technique , particularly for the definitive identification of volatile impurities. Its high separation efficiency and the structural information provided by the mass spectrometer make it invaluable for impurity profiling and in-depth investigations.
For a comprehensive purity assessment that aligns with regulatory expectations, a combination of both techniques is often the most rigorous approach. HPLC can be used for the primary purity determination and quantification of specified impurities, while GC-MS can be employed to identify and control for volatile and unknown impurities. This dual-pronged strategy ensures a thorough understanding of the impurity profile of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Dsouza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 14(2), 301.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- Swartz, M., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
- Anonymous. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- Anonymous. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Agarwal, P., et al. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC - NIH.
- Semantic Scholar. (n.d.). Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids.
- PubChem. (n.d.). This compound.
- Anonymous. (n.d.). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
- Anonymous. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- PubMed Central. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates.
- Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. moravek.com [moravek.com]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 12. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. asianpubs.org [asianpubs.org]
- 17. reddit.com [reddit.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mastelf.com [mastelf.com]
A Comparative Guide to the Definitive Structural Confirmation of 3,6-Dibromo-1H-indole: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods
In the landscape of drug discovery and materials science, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The specific functionalization of this core, such as the introduction of halogen atoms, can dramatically alter its biological activity and physicochemical properties. For 3,6-Dibromo-1H-indole, a molecule of significant interest for synthetic chemists, its precise atomic arrangement is not merely an academic detail—it is the foundational data upon which its potential applications are built. An unambiguous structural confirmation is paramount, as it dictates molecular interactions, reactivity, and ultimately, function.
This guide provides a comprehensive comparison of the analytical techniques available for the structural elucidation of this compound. We will delve into the unparalleled power of single-crystal X-ray crystallography as the definitive method for determining three-dimensional molecular architecture. Concurrently, we will objectively evaluate its performance against essential and complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—providing the supporting data and experimental context necessary for researchers to make informed analytical decisions.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction stands alone as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[1][2] By interacting with the electron clouds of the atoms within a perfectly ordered crystal lattice, a beam of X-rays produces a unique diffraction pattern.[2] The analysis of this pattern allows for the calculation of electron density maps, from which the precise position of each atom in space can be determined. This yields an atomic-resolution model of the molecule, revealing not only the connectivity of atoms but also critical stereochemical information, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing).[1][3] For a molecule like this compound, SCXRD provides irrefutable proof of the bromine atoms' positions on the indole ring, which spectroscopic methods can only infer.
Causality in the Crystallographic Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is the growth of a high-quality single crystal suitable for diffraction.[4][5]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Crystallization and Structure Determination
1. Crystal Growth (The Art and Science):
-
Rationale: The goal is to slowly bring a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous powder. The choice of solvent is crucial; an ideal solvent will dissolve the compound moderately, with solubility being sensitive to temperature or the addition of an anti-solvent.[6]
-
Step 1: Purity Assessment. Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Step 2: Solvent Screening. Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
-
Step 3: Crystallization Setup (Slow Evaporation Method).
-
Dissolve ~5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/hexane mixture) in a small, clean vial.
-
Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation.[6]
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
-
Step 4: Crystal Harvesting. Once suitable crystals (clear, well-defined faces) have formed, carefully extract one using a cryo-loop.
2. Data Collection and Structure Refinement:
-
Rationale: A crystal is mounted and rotated in a focused X-ray beam. The resulting diffraction spots are recorded on a detector. The intensities and positions of these spots contain the information needed to reconstruct the crystal structure.
-
Step 1: Mounting. The harvested crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.[7]
-
Step 2: Data Collection. The crystal is exposed to a monochromatic X-ray source (e.g., Mo Kα radiation) on a diffractometer. A series of diffraction images are collected as the crystal is rotated.[8]
-
Step 3: Data Processing. The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption). This yields a reflection file.
-
Step 4: Structure Solution. Software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[8]
-
Step 5: Structure Refinement. The initial atomic model is refined against the experimental data using software (e.g., SHELXL), optimizing atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[8]
Alternative & Complementary Spectroscopic Techniques
While SCXRD provides the definitive structure, spectroscopic methods are indispensable for routine characterization, purity assessment, and providing complementary structural information.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
¹H NMR: For this compound, the proton NMR spectrum would reveal the number of distinct protons on the aromatic rings and their coupling patterns (splitting), allowing chemists to infer the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents like bromine.
-
Causality & Limitations: NMR excels at confirming the carbon-hydrogen framework and connectivity. However, it does not directly measure bond lengths or angles and cannot, on its own, definitively distinguish between certain isomers without complex 2D experiments and assumptions.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its elemental composition.
-
Key Insight for this compound: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A high-resolution mass spectrum (HRMS) of the target molecule would show a characteristic isotopic cluster pattern for a molecule containing two bromine atoms, providing strong evidence for its elemental formula (C₈H₅Br₂N).[12]
-
Causality & Limitations: MS provides a highly accurate molecular formula.[13] However, it gives no information about the connectivity of atoms. For example, it cannot distinguish between 3,6-dibromoindole and 5,7-dibromoindole, as they have the same mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.
-
Key Insight for this compound: The FTIR spectrum would primarily be used to confirm the presence of key functional groups. A characteristic absorption band around 3400-3300 cm⁻¹ would indicate the N-H stretch of the indole ring.[14] Other peaks in the "fingerprint region" are unique to the overall molecule but can be difficult to interpret from first principles.
-
Causality & Limitations: FTIR is a fast and simple method to identify functional groups present in a molecule.[15] It offers very limited information about the overall atomic connectivity and cannot determine isomer positions.
Comparative Analysis: The Right Tool for the Right Question
The choice of analytical technique depends entirely on the question being asked. For routine confirmation of a known synthesis, NMR and MS are often sufficient. For the absolute, unambiguous determination of a new chemical entity's structure, X-ray crystallography is essential.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, crystal packing | Atomic connectivity (C-H framework), electronic environment, stereochemistry (inferred) | Molecular weight, elemental formula (from isotopic patterns) | Presence of functional groups |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~5-10 mg dissolved in deuterated solvent | <1 mg, solid or solution | ~1-2 mg, solid or liquid |
| Ambiguity | Unambiguous, definitive structure | Can be ambiguous for complex isomers without 2D techniques | Cannot distinguish between structural isomers | High; cannot determine overall structure |
| Primary Use Case | Absolute structure determination of new compounds | Routine structural confirmation and analysis in solution | Molecular formula determination, reaction monitoring | Quick functional group identification |
A Synergistic Approach to Structural Confirmation
In practice, these techniques are not used in isolation but as part of a comprehensive characterization workflow. A chemist synthesizing this compound would use FTIR to quickly check for the indole N-H group, MS to confirm the correct mass and presence of two bromine atoms, and NMR to verify the connectivity and substitution pattern. If the compound is novel or if its stereochemistry is critical, SCXRD would then be employed for final, definitive proof.
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 12. This compound | C8H5Br2N | CID 21575357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 3,6-Dibromo-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indole nucleus is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. The di-functionalized 3,6-dibromo-1H-indole, in particular, represents a versatile building block, offering two distinct points for diversification through cross-coupling reactions. The challenge, and indeed the opportunity, lies in the selective activation of either the C-3 or C-6 position. This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental insights and mechanistic rationale to empower informed catalyst selection.
The Challenge of Regioselectivity: C-3 vs. C-6
The two bromine substituents on the this compound scaffold are not electronically equivalent. The C-3 position is part of the electron-rich pyrrole ring, while the C-6 position resides on the benzenoid portion of the molecule. This electronic disparity, coupled with steric considerations, dictates the inherent reactivity of each C-Br bond and presents a significant challenge for regioselective functionalization. The choice of catalyst, ligand, and reaction conditions can be strategically employed to overcome this challenge and direct the cross-coupling to the desired position.
Catalyst-Controlled Regioselectivity in Cross-Coupling Reactions
The ability to control which halogen of a dihalogenated heterocycle reacts is a powerful tool in synthesis. By carefully selecting the palladium catalyst and its associated ligands, chemists can often switch the selectivity of a reaction, favoring one position over another. This control is typically governed by the electronic and steric properties of the catalyst, which in turn influence the oxidative addition step of the catalytic cycle.
Below, we compare different catalytic approaches for the most common cross-coupling reactions utilized in the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds.[1] In the case of this compound, the choice of palladium catalyst and ligand is paramount in achieving regioselectivity.
General Observations:
-
C-6 Selectivity: The C-6 position is generally more sterically accessible and the C-Br bond is often more reactive in Suzuki couplings, especially with bulky phosphine ligands. Catalysts that favor the formation of monoligated palladium species can enhance selectivity for the less hindered C-6 position.
-
C-3 Selectivity: Achieving selectivity at the C-3 position can be more challenging due to the electronic nature of the pyrrole ring. However, specific ligand designs can promote reactivity at this site.
Catalyst Comparison for Suzuki-Miyaura Coupling:
| Catalyst System | Typical Regioselectivity | Rationale |
| Pd(PPh₃)₄ | Moderate to good C-6 selectivity | A common and versatile catalyst, often favoring the more reactive C-6 position. Its relatively smaller cone angle compared to bulky phosphines can sometimes lead to mixtures of mono-arylated products. |
| Pd(OAc)₂ / SPhos | High C-6 selectivity | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of highly active, monoligated Pd(0) species. This steric bulk favors approach to the less hindered C-6 position. |
| Pd₂(dba)₃ / XPhos | High C-6 selectivity | Similar to SPhos, XPhos is another bulky biaryl phosphine ligand that can provide excellent selectivity for the C-6 position. |
| PdCl₂(dppf) | Variable, can favor C-3 in some cases | The bidentate dppf ligand creates a more defined coordination sphere around the palladium center. In some dihaloheterocycles, such ligands have been shown to alter the regioselectivity, potentially favoring the more electron-rich C-3 position. |
Experimental Protocol: Selective C-6 Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective arylation of dihaloheterocycles.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₂CO₃
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol) to the flask under argon.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for selective C-6 Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl-alkynes.[3] The regioselectivity of this reaction on this compound is also highly dependent on the catalyst system.
Catalyst-Controlled Regioselectivity:
Studies on diiodopurines have demonstrated that the choice between monodentate and bidentate phosphine ligands can effectively switch the site of Sonogashira coupling.[4][5] A similar principle can be applied to this compound.
Catalyst Comparison for Sonogashira Coupling:
| Catalyst System | Probable Regioselectivity | Rationale |
| Pd(PPh₃)₄ / CuI | Likely C-6 selective | The use of a monodentate phosphine ligand often favors reaction at the more accessible C-6 position. |
| PdCl₂(dppf) / CuI | Potential for C-3 selectivity | The bidentate dppf ligand can alter the steric and electronic environment around the palladium, potentially favoring oxidative addition at the C-3 position. |
| Copper-free conditions | Dependent on ligand | Copper-free Sonogashira reactions often employ bulky, electron-rich ligands, which would likely favor C-6 selectivity. |
Experimental Protocol: Regioselective Sonogashira Coupling
This protocol is a general procedure that can be adapted by changing the palladium source and ligand to target either the C-3 or C-6 position.[6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
CuI (co-catalyst)
-
Triethylamine (Et₃N)
-
DMF or THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill with argon.
-
Add the solvent (10 mL) and Et₃N (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The selective mono-amination of this compound can be achieved with careful catalyst selection.
Catalyst Considerations:
-
Bulky Ligands for Mono-amination: The use of sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos is crucial for achieving high selectivity for mono-amination. These ligands favor the formation of monoligated palladium complexes that react preferentially at the more accessible C-6 position.
-
Potential for Di-amination: With less sterically demanding ligands or under more forcing conditions, di-amination at both the C-3 and C-6 positions can occur.
Experimental Protocol: Selective C-6 Buchwald-Hartwig Amination
This protocol is based on established methods for the mono-amination of dihaloarenes.[8]
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃
-
XPhos
-
NaOtBu or K₃PO₄
-
Toluene or Dioxane
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (5 mL) and seal the vial.
-
Remove the vial from the glovebox and heat to 100-110 °C with stirring for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Heck Reaction: Olefination of the Indole Core
The Heck reaction allows for the coupling of aryl halides with alkenes.[9] Controlling the regioselectivity of the Heck reaction on this compound can be influenced by both electronic and steric factors.
Controlling Regioselectivity:
-
Electronic Effects: The C-3 position is part of the electron-rich pyrrole ring, which can influence the migratory insertion step of the Heck catalytic cycle.
-
Ligand Control: The use of specific ligands can override the inherent electronic preferences, directing the olefination to either the C-3 or C-6 position. Ligand-controlled regiodivergent Heck reactions have been reported for indoles.[10]
Conclusion
The selective functionalization of this compound is a testament to the power of modern catalytic cross-coupling reactions. By understanding the interplay between the substrate's electronic properties and the steric and electronic characteristics of the catalyst, researchers can achieve remarkable control over regioselectivity. For selective C-6 functionalization, palladium catalysts bearing bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally the catalysts of choice for Suzuki-Miyaura and Buchwald-Hartwig reactions. In Sonogashira couplings, monodentate phosphine ligands tend to favor the C-6 position. Achieving selectivity at the C-3 position is often more challenging and may require the use of bidentate ligands like dppf or the exploration of alternative reaction pathways. The experimental protocols provided herein serve as a starting point for the development of robust and selective methods for the diversification of this valuable synthetic intermediate.
References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
- Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective alkylation of enamides with alkyl halides: an alternative to the asymmetric conjugate addition of organometallics.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Fang, Y., & Lautens, M. (2008). A highly efficient and regioselective synthesis of 2,3-disubstituted indoles via a palladium-catalyzed coupling/cyclization reaction. Organic letters, 10(16), 3141–3144.
- Cheung, C. W., & Buchwald, S. L. (2013). Mild and general conditions for the palladium-catalyzed Suzuki–Miyaura coupling of 2-heterocyclic boronic acids and heteroaryl halides. Organic letters, 15(7), 1686–1689.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for Suzuki-Miyaura coupling reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 147-169). John Wiley & Sons.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Sanmartin, R., Churruca, F., Dominguez, E., & Uria, U. (2008). Catalyst-controlled regioselective Sonogashira coupling of diiodopurines. Organic letters, 10(13), 2741–2744.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Gandeepan, P., & Cheng, C. H. (2012). Ligand-controlled regiodivergent Heck-type reaction of indoles.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Hocek, M., & Dvorakova, H. (2003). Regioselective Sonogashira coupling of 6-chloro-2,8-diiodopurines. Tetrahedron letters, 44(32), 6055-6058.
- Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., ... & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(12), 7107-7114. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Newman, S. G., & Le-Houx, J. (2019). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
Khera, R. A., Hussain, M., Hung, N. T., Eleya, N., Feist, H., Villinger, A., & Langer, P. (2012). Regioselective Arylation and Alkynylation of 2,3‐Dibromo‐1H‐inden‐1‐one by Suzuki Miyaura and Sonogashira Cross‐Coupling Reactions. Helvetica Chimica Acta, 95(3), 469-482. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 3,6-Dibromo-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Its unique electronic properties and the ability of the nitrogen heteroatom to engage in hydrogen bonding have made it a privileged structure in drug discovery. Among the myriad of possible modifications, halogenation, particularly bromination, has been shown to significantly enhance the therapeutic potential of indole derivatives. This guide provides a comprehensive evaluation of the biological activities of synthesized 3,6-dibromo-1H-indole derivatives and their analogues, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Through a comparative analysis with established agents and a detailed examination of experimental data, we aim to elucidate the therapeutic promise of this specific class of compounds.
The Significance of the this compound Scaffold
Bromine, as a halogen substituent, can profoundly influence the physicochemical properties of a molecule. Its introduction into the indole ring can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The specific placement of bromine atoms at the 3 and 6 positions of the indole nucleus is of particular interest. The 3-position is crucial for the reactivity and biological interactions of the indole ring, while substitution at the 6-position can further fine-tune the electronic and steric properties of the molecule. This disubstitution pattern has the potential to create derivatives with enhanced potency and selectivity.
Anticancer Activity: A Comparative Analysis
The search for novel anticancer agents is a relentless pursuit in modern medicine. Indole derivatives have emerged as a promising class of compounds, with several demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] Brominated indoles, in particular, have shown significant potential in this arena.
Comparative Cytotoxicity Data
To contextualize the anticancer potential of this compound derivatives, we compare their activity with other relevant indole-based compounds and the standard chemotherapeutic agent, doxorubicin. While specific data for a broad range of synthesized 3,6-dibromo-1H-indoles is limited, the activity of closely related brominated and other substituted indole derivatives provides valuable insights.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source(s) |
| Pyrido[3,4-b]indole Derivative (11) | MDA-MB-468 (Breast) | 0.08 | [3] |
| Pyrido[3,4-b]indole Derivative (11) | HCT116 (Colon) | 0.13 | [3] |
| Pyrrole-indole Hybrid (3h) | T47D (Breast) | 2.4 | [4] |
| Pyrrole-indole Hybrid (3e) (bromo-substituted) | COLO 205 (Colon) | 0.89 | [4] |
| Doxorubicin | MCF-7 (Breast) | 2.50 | [5][6] |
| Doxorubicin | HepG2 (Liver) | 12.18 | [5][6] |
Note: The table presents a selection of data for comparative purposes. IC50 values can vary between studies due to different experimental conditions.
The data indicates that certain indole derivatives, such as the pyrido[3,4-b]indole derivative 11, exhibit exceptionally potent anticancer activity, with IC50 values in the nanomolar range.[3] The bromo-substituted pyrrole-indole hybrid (3e) also demonstrates significant cytotoxicity against colon cancer cells.[4] These findings underscore the potential of the indole scaffold, and by extension, its brominated derivatives, as a source of novel anticancer agents. The activity of these compounds compares favorably with doxorubicin, a widely used chemotherapeutic, especially in certain cell lines.[5][6]
Mechanistic Insights
Indole derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many indole compounds have been shown to trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Indole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[7]
The bromination of the indole ring can enhance these activities by improving the binding affinity of the compounds to their molecular targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Activity: A Comparative Perspective
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[8][9][10]
Comparative Antimicrobial Data
The antimicrobial efficacy of brominated indole derivatives is compared with the widely used antibiotic, ciprofloxacin.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source(s) |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [11] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [11] |
| Indole-triazole derivative (3d) | S. aureus (MRSA) | 3.125 | [2][12] |
| 5-bromoindole-2-carboxamide (7a) | E. coli | 0.35 | [13] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 | [14] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [14] |
Note: MIC values can vary depending on the specific strain and testing methodology.
The data reveals that certain brominated indole derivatives exhibit potent antimicrobial activity. The bis-indole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, shows good activity against both E. coli and S. aureus.[11] Furthermore, some synthesized indole derivatives, such as the 5-bromoindole-2-carboxamide 7a, display excellent potency against E. coli.[13] While ciprofloxacin generally shows lower MIC values, the significant activity of these indole derivatives, particularly against resistant strains like MRSA, highlights their potential as novel antimicrobial agents.[2][12][14]
Mechanistic Insights
The antimicrobial action of indole derivatives is often attributed to their ability to:
-
Disrupt Bacterial Cell Membranes: The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.
-
Inhibit Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit the formation of these protective bacterial communities.[8]
-
Interfere with Bacterial Signaling: Indole itself is a signaling molecule in many bacteria. Derivatives can interfere with these signaling pathways, disrupting bacterial virulence and survival.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) and add it to each well.
-
Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotective Effects: A Comparative Evaluation
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a pressing need for therapeutic agents that can protect neurons from damage and slow the progression of these devastating diseases. Indole derivatives, including the endogenous neurohormone melatonin, have shown significant promise as neuroprotective agents.[12]
Comparative Neuroprotective Data
The neuroprotective potential of indole derivatives is often assessed in cell-based models of neuronal stress. Here, we compare the activity of a related dibromo-carbazole derivative with the well-known neuroprotective agent, resveratrol.
| Compound/Derivative | Cell Line | Assay | Effect | Source(s) |
| 3,6-dibromo-9H-carbazol-9-yl derivative | Mouse Hippocampal Neurons | In vivo neurogenesis | Increased survival of newborn neurons | [15] |
| Resveratrol | SH-SY5Y | H2O2-induced cytotoxicity | Attenuated cell death | [16] |
| Resveratrol | SH-SY5Y | Dopamine-induced apoptosis | Rescued mitochondrial membrane potential | [17] |
While direct neuroprotective data for simple this compound derivatives is scarce, the significant activity of the structurally similar 3,6-dibromo-9H-carbazol-9-yl derivative in an in vivo model of neurogenesis is highly encouraging.[15] This suggests that the 3,6-dibromo substitution pattern on an indole-like core can confer neuroprotective properties. Resveratrol, a natural polyphenol, is a well-established neuroprotective agent that acts through various mechanisms, including antioxidant and anti-apoptotic effects, providing a benchmark for comparison.[16][17]
Mechanistic Insights
The neuroprotective effects of indole derivatives are often linked to their ability to:
-
Scavenge Reactive Oxygen Species (ROS): Oxidative stress is a major contributor to neuronal damage. The electron-rich indole ring can act as an antioxidant, neutralizing harmful ROS.
-
Modulate Apoptotic Pathways: Neuroprotective indoles can interfere with the signaling cascades that lead to programmed cell death in neurons.
-
Inhibit Protein Aggregation: The aggregation of proteins like amyloid-beta is a hallmark of Alzheimer's disease. Some indole derivatives have been shown to inhibit this process.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases and evaluating the efficacy of neuroprotective compounds.
Workflow for Neuroprotection Assay
Caption: A general workflow for assessing the neuroprotective effects of a compound in SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium and plate them in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1-2 hours.
-
Induction of Neurotoxicity: Induce neuronal stress by adding a neurotoxin such as hydrogen peroxide (H2O2) for modeling oxidative stress, or MPP+ for modeling Parkinson's disease.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the indole derivatives to those treated with the neurotoxin alone to quantify the neuroprotective effect.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The comparative analysis of related brominated indole derivatives reveals potent anticancer and antimicrobial activities, in some cases rivaling or exceeding the efficacy of standard drugs. Furthermore, the neuroprotective potential of a closely related 3,6-dibromo-carbazole derivative indicates a promising avenue for the development of treatments for neurodegenerative diseases.
While the direct experimental data for a comprehensive library of synthesized this compound derivatives is currently limited, the compelling activity of their structural analogues provides a strong rationale for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a diverse range of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of next-generation drugs to combat cancer, infectious diseases, and neurodegeneration.
References
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]
-
Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. (2007). Experimental & Molecular Medicine, 39(3), 376-384. [Link]
-
New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. (2023). Biomedicines, 11(3), 898. [Link]
-
Neuroprotective effects of resveratrol against oxygen glucose deprivation induced mitochondrial dysfunction by activation of AMPK in SH-SY5Y cells with 3D gelatin scaffold. (2020). Brain Research, 1728, 146492. [Link]
-
Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine. (2007). Experimental & Molecular Medicine, 39(3), 376-84. [Link]
-
Summary of previously published IC50 values of doxorubicin in... (n.d.). ResearchGate. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2019). Cancers, 11(8), 1063. [Link]
-
Ciprofloxacin minimum inhibitory concentration (MIC) values for... (n.d.). ResearchGate. [Link]
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (2020). Infectious Diseases and Therapy, 9(3), 637-645. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2016). PLOS ONE, 11(5), e0154448. [Link]
-
MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. (1998). Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852. [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). RSC Advances, 15(1), 1-20. [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (2018). Heterocyclic Communications, 24(6), 283-289. [Link]
-
Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide. (2023). Antioxidants, 12(11), 1989. [Link]
-
Resveratrol-Enhanced Human Neural Stem Cell-Derived Exosomes Mitigate MPP+-Induced Neurotoxicity Through Activation of AMPK and Nrf2 Pathways and Inhibition of the NLRP3 Inflammasome in SH-SY5Y Cells. (2024). International Journal of Molecular Sciences, 25(10), 5439. [Link]
-
Resistance Pattern of Ciprofloxacin Against Different Pathogens. (2011). Journal of Applied Pharmaceutical Science, 1(9), 209-212. [Link]
-
Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed... (n.d.). ResearchGate. [Link]
-
Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. (2014). ACS Medicinal Chemistry Letters, 5(6), 660-665. [Link]
-
Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (2019). The Brazilian Journal of Infectious Diseases, 23(6), 404-411. [Link]
-
Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017). Medicinal Chemistry Research, 26(11), 2781-2794. [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(12), 2534-2541. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2014). Marmara Pharmaceutical Journal, 18(2), 79-84. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Pharmaceuticals, 18(1), 1. [Link]
-
Antitumor Activity of Bis-Indole Derivatives. (2007). Journal of Medicinal Chemistry, 50(16), 3765-3773. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Current Medicinal Chemistry, 30. [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (2006). Archiv der Pharmazie, 339(8), 440-446. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). mBio, 16(2), e02931-24. [Link]
-
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). Chemotherapy, 54(5), 356-361. [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Current Organic Chemistry, 27(4), 284-306. [Link]
-
Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. (2025). Marine Drugs, 23(10), 1-15. [Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). BioMed Research International, 2023, 1-13. [Link]
-
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). International Journal of Molecular Sciences, 24(3), 2697. [Link]
-
Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). Molecules, 29(22), 5384. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). Molecules, 26(8), 2235. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). Antioxidants, 13(6), 724. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 11849-11860. [Link]
-
Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. (2022). Marine Drugs, 20(3), 191. [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). Molecules, 28(22), 7629. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Evaluation of Antitumor Marine Alkaloids
The world's oceans harbor a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among these, marine alkaloids have emerged as a particularly compelling class of compounds with potent antitumor activities.[1][2] Their unique and complex structures often translate into novel mechanisms of action, providing potential solutions to the ongoing challenges of drug resistance and toxicity in cancer chemotherapy.[3][4] This guide provides a comprehensive comparison of the in vivo antitumor effects of prominent marine alkaloids, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supporting experimental data, and the methodologies for their evaluation.
The Promise of the Ocean's Arsenal: An Introduction to Marine Alkaloids in Oncology
Marine organisms, from sponges and tunicates to cyanobacteria, produce a remarkable array of alkaloids as secondary metabolites, often as a defense mechanism.[1] These compounds have been found to exhibit a broad spectrum of biological activities, including anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[1][3] Two of the most successful examples to date are trabectedin (Yondelis®), derived from the tunicate Ecteinascidia turbinata, and plitidepsin (Aplidin®), isolated from the tunicate Aplidium albicans. Both have progressed through clinical trials and received approval for the treatment of certain cancers, underscoring the therapeutic potential of this class of molecules.[1][3]
This guide will delve into the in vivo evaluation of these and other promising marine alkaloids, providing a comparative analysis of their efficacy and a practical framework for their preclinical assessment.
Comparative In Vivo Efficacy of Selected Marine Alkaloids
The following table summarizes the in vivo antitumor effects of several well-studied marine alkaloids across various cancer models. This data is crucial for understanding their therapeutic potential and for guiding the selection of appropriate candidates for further development.
| Marine Alkaloid | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Observations | Reference |
| Trabectedin (ET-743) | Soft Tissue Sarcoma, Ovarian, Breast, Prostate, NSCLC, Melanoma | Xenograft Mice | Varies; e.g., i.v. administration | Significant antitumor activity | Exquisitely sensitive in sarcoma cell lines. Unique mechanism involving DNA minor groove binding and interaction with DNA repair machinery. | [1][5][6] |
| Plitidepsin (Aplidin®) | Multiple Myeloma, T-cell Lymphoma, DLBCL, Burkitt Lymphoma, Pancreatic Cancer | Xenograft Mice | Varies; e.g., i.v. administration | Potent antitumor activity, synergistic with other agents | Induces apoptosis and has antiangiogenic effects. Primary target identified as eEF1A2. | [7][8][9][10] |
| (−)-Agelamide D | Hepatocellular Carcinoma (Hep3B) | Xenograft Mice (Balb/c nude) | 1.25 mg/kg/day, i.p., 3 times/week for 21 days | Enhanced efficacy of radiation therapy | Increased endoplasmic reticulum stress, leading to apoptosis during radiotherapy. Reduced systemic toxicity. | [11][12] |
| Ascomylactam A | Human Lung Cancer (A549, NCI-H460) | Xenograft Mice (BALB/c-nu) | 6 mg/kg/day, i.p., every 3 days for 21 days | Significant reduction in tumor volume and weight (NCI-H460); reduction in volume (A549) | No effect observed in NCI-H1975 tumors, indicating some selectivity. | [11][12] |
| Synthetic FBA-TPQ (Makaluvamine analog) | Breast, Ovarian, Pancreatic Cancer | Xenograft Mice (athymic nude) | 5-10 mg/kg/day, i.p., 5 days/week for 3 weeks | Reduced tumor growth; induced remission in pancreatic cancer model | Weight loss observed at higher doses (10 and 20 mg/kg) in the breast cancer model. | [12] |
| Lamellarin 14 (synthetic) | Adenocarcinoma | Xenograft Mice (BALB/c nu/nu) | 5 and 10 mg/kg, once a day for 17 days | Reduced tumor growth | No significant effect on body weight was observed. | [11][12] |
Deep Dive into Key Marine Alkaloids: Mechanisms and Pathways
A thorough understanding of the molecular mechanisms underlying the antitumor activity of marine alkaloids is paramount for their rational development and clinical application. Here, we explore the signaling pathways of two clinically significant examples.
Trabectedin (Ecteinascidin 743): A Unique DNA-Binding Agent
Trabectedin stands out from conventional alkylating agents due to its distinct mechanism of action.[1] It binds to the minor groove of DNA, forming a covalent adduct with the N2 position of guanine.[1][5] This interaction causes a bend in the DNA helix towards the major groove, which interferes with DNA binding proteins, transcription factors, and DNA repair machinery.[5][6][13]
A key feature of trabectedin's activity is its modulation of the tumor microenvironment, particularly its cytotoxic effect on tumor-associated macrophages (TAMs).[14][15] This dual action of directly killing cancer cells and altering the supportive tumor stroma contributes to its overall antitumor efficacy.
Caption: Trabectedin's multifaceted mechanism of action.
Plitidepsin (Aplidin®): Targeting Protein Synthesis
Plitidepsin's primary molecular target has been identified as the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in the delivery of aminoacyl-tRNAs to the ribosome during protein synthesis.[7] eEF1A2 is often overexpressed in various cancers and has been implicated in oncogenesis.[7] By binding to eEF1A2, plitidepsin inhibits protein synthesis, leading to cell cycle arrest and the induction of apoptosis.[10] Additionally, plitidepsin has been shown to exert antiangiogenic effects by inhibiting the secretion of vascular endothelial growth factor (VEGF).[7][8]
Caption: Plitidepsin's mechanism targeting protein synthesis and angiogenesis.
Experimental Protocols for In Vivo Evaluation
The successful in vivo evaluation of marine alkaloids requires robust and well-designed experimental protocols. Below are step-by-step methodologies for key experiments.
Patient-Derived Xenograft (PDX) Model Establishment
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more representative of patient tumors than traditional cell line-derived xenografts.[16][17]
Protocol:
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approval. Transport the tissue to the laboratory on ice in a sterile collection medium.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with a balanced salt solution containing antibiotics. Mince the tissue into small fragments (approximately 1-2 mm³).[18]
-
Implantation: Anesthetize an immunodeficient mouse (e.g., NSG mouse). Make a small incision in the skin on the flank. Using a trocar, implant a tumor fragment subcutaneously. Close the incision with a surgical clip or suture.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor. The tumor can then be re-implanted into new host mice for cohort expansion.
In Vivo Antitumor Efficacy Study
This protocol outlines a typical study to assess the antitumor effect of a marine alkaloid in a xenograft model.
Protocol:
-
Cohort Establishment: Once tumors in the PDX or cell line-derived xenograft models reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (the solvent used to dissolve the marine alkaloid) to the control group according to the same schedule and route as the treatment group.
-
Treatment Group(s): Administer the marine alkaloid at the predetermined dose(s) and schedule (e.g., daily, twice weekly) via the chosen route (e.g., intravenous, intraperitoneal, oral).
-
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Caption: Workflow for an in vivo antitumor efficacy study.
Concluding Remarks
The in vivo evaluation of marine alkaloids is a critical step in the journey from discovery to clinical application. The compounds discussed in this guide represent just a fraction of the vast therapeutic potential held within marine ecosystems. As research continues to uncover new alkaloids with unique structures and mechanisms of action, the rigorous and systematic in vivo evaluation pipelines outlined here will be essential for identifying the next generation of anticancer drugs from the sea. The comparative data and detailed protocols provided serve as a valuable resource for researchers dedicated to this exciting and promising field of oncology drug discovery.
References
-
Tohme, R., Darwiche, N., Gali-Muhtasib, H. (2011). A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids. Molecules, 16(11), 9665-9696. [Link]
-
Fernandes, I. P., & de la Fuente, M. (2021). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. Marine Drugs, 19(7), 374. [Link]
-
Fernandes, I. P., & de la Fuente, M. (2021). Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. ResearchGate. [Link]
-
Li, Y., et al. (2024). The therapeutic potential and application of marine alkaloids in treating breast cancer. Frontiers in Marine Science, 11. [Link]
-
Ferreira, D., et al. (2024). Marine Natural Products as Anticancer Agents 3.0. Marine Drugs, 22(1), 32. [Link]
-
Li, Y., et al. (2024). The therapeutic potential and application of marine alkaloids in treating breast cancer. ResearchGate. [Link]
-
Mekky, R. H., et al. (2024). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
Goulooze, S. C., et al. (2020). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 86(3), 369-380. [Link]
-
Leal, J. F., et al. (2017). Plitidepsin: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 203–212. [Link]
-
Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 2(2), 67-75. [Link]
-
Vanderkerken, K., et al. (2007). Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma. British Journal of Cancer, 96(11), 1677–1684. [Link]
-
Pommier, Y., et al. (2002). ET-743: more than an innovative mechanism of action. The Lancet Oncology, 3(6), 362-370. [Link]
-
Leal, J. F., et al. (2010). Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104). Cancer Chemotherapy and Pharmacology, 65(4), 685-694. [Link]
-
D'Incalci, M., et al. (2014). In vivo antitumor–antimetastatic activity of trabectedin, lurbinectedin... ResearchGate. [Link]
-
Jin, S., et al. (2000). Ecteinascidin 743, a transcription-targeted chemotherapeutic that inhibits MDR1 activation. Proceedings of the National Academy of Sciences, 97(12), 6775-6779. [Link]
-
Hynds, R. (2023). The advantages of patient-derived using xenograft models for preclinical oncology research. YouTube. [Link]
-
Senji, Laxman. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Fiebig, H. H., et al. (2007). Evaluation of antitumor efficacy of Plitidepsin in vitro in 72 patient derived tumor xenografts using a clonogenic assay and determination of a predictive gene signature. Molecular Cancer Therapeutics, 6(11_Supplement), C61. [Link]
-
R&D Systems. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Carbone, M., et al. (2013). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 11(3), 738-752. [Link]
-
Venditti, J. M. (2012). Classic In Vivo Cancer Models: Three Examples of Mouse Models Used in Experimental Therapeutics. ResearchGate. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
Al-Hussaini, A. M., et al. (2024). Recent Advances in Marine-Derived Bioactives Towards Cancer Therapy. Marine Drugs, 22(5), 200. [Link]
-
Gajate, C., & Mollinedo, F. (2007). The mechanism of action of plitidepsin. ResearchGate. [Link]
-
Tel-Aviv University. (n.d.). In vivo screening models of anticancer drugs. [Link]
-
Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]
-
Jimeno, J., et al. (2004). Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action. Anti-Cancer Drugs, 15(1), 1-11. [Link]
-
Mabuchi, S., et al. (2011). The Activity of Trabectedin As a Single Agent or in Combination with Everolimus for Clear Cell Carcinoma of the Ovary. Clinical Cancer Research, 17(13), 4462-4473. [Link]
-
Roda, D., et al. (2011). Multicenter phase II study of plitidepsin in patients with relapsed/refractory non-Hodgkin's lymphoma. Investigational New Drugs, 29(5), 1032-1038. [Link]
-
Al-Ostoot, F. H., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(10), 1845. [Link]
-
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]
-
D'Incalci, M., et al. (2002). Unique features of the mode of action of ET-743. The Oncologist, 7(3), 210-216. [Link]
-
Chiner-Oms, Á., et al. (2022). Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19. Pharmaceuticals, 15(7), 841. [Link]
-
Allavena, P., et al. (2015). Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment. Immunopharmacology and Immunotoxicology, 37(1), 1-8. [Link]
-
Cho, S. Y., et al. (2016). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Journal of Mammary Gland Biology and Neoplasia, 21(3-4), 145-155. [Link]
-
N/A. (n.d.). Xenograft Tumor Assay Protocol. University of California, Irvine. [Link]
-
Germano, G., et al. (2021). Trabectedin and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy. Cancers, 13(19), 4936. [Link]
-
Aune, G. J., et al. (2002). Ecteinascidin 743: a novel anticancer drug with a unique mechanism of action. Anti-Cancer Drugs, 13(6), 545-555. [Link]
-
Murray, K. E. (2013). What are the best practices for the taking and transport of tumors to be implanted as xenografts in mice? ResearchGate. [Link]
Sources
- 1. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Natural Products as Anticancer Agents 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
A Comparative Study of the Physicochemical Properties of Bromo-indole Isomers: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle repositioning of a single atom within a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity and application potential. This is particularly true for halogenated heterocyclic compounds like bromo-indole isomers. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, and the introduction of a bromine atom can significantly modulate lipophilicity, metabolic stability, and binding interactions.[1][2] This guide provides a comprehensive comparative analysis of the key physicochemical properties of four common bromo-indole isomers: 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole. Understanding these differences is paramount for researchers in rational drug design and the development of novel functional materials.[3][4][5][6]
The position of the bromine atom on the indole ring influences electron distribution, intermolecular forces, and steric hindrance, leading to distinct properties among the isomers. This guide will delve into a comparative analysis of their melting and boiling points, acidity (pKa), and solubility, supported by established experimental protocols for their determination.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the 4-, 5-, 6-, and 7-bromo-indole isomers based on available data. It is important to note that slight variations in reported values can exist due to different experimental conditions and purity levels of the samples.
| Property | 4-Bromoindole | 5-Bromoindole | 6-Bromoindole | 7-Bromoindole |
| Molecular Formula | C₈H₆BrN | C₈H₆BrN | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight ( g/mol ) | 196.04[7] | 196.05[4] | 196.04[8] | 196.04[9] |
| Melting Point (°C) | 17[10][11] | 90 - 92[4] | 92-96 | 41-44 |
| Boiling Point (°C) | 283-285[11] | Not readily available | Not readily available | 85-86 (at 0.2 mmHg)[9] |
| Density (g/cm³) | 1.563 (at 25°C)[11] | Not readily available | ~1.7[10] | 1.66[9] |
| pKa (Predicted) | 16.07 ± 0.30[11] | Not readily available | Not readily available | Not readily available |
| Water Solubility | Not miscible[11] | Sparingly soluble[12] | Sparingly soluble[13] | Not readily available |
| Appearance | Off-white to pale yellow crystalline powder or oil[11][14] | Off-white to light yellow crystals[12] | White to brown powder[13] | Solid |
The Influence of Bromine Position on Physicochemical Properties
The observed differences in the physicochemical properties of bromo-indole isomers can be attributed to the interplay of several factors stemming from the position of the bromine atom:
-
Dipole Moment and Intermolecular Forces: The electronegativity of the bromine atom creates a dipole moment in the molecule. The position of this dipole relative to the N-H bond of the indole ring influences the overall molecular polarity and the strength of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. For instance, the higher melting points of 5- and 6-bromoindole compared to the 4- and 7-isomers suggest stronger intermolecular forces in their crystal lattices.
-
Steric Hindrance: The bromine atom's size can introduce steric hindrance, which may affect how the molecules pack in a crystal lattice and their ability to interact with solvent molecules. This can influence both melting point and solubility.
-
Electronic Effects: The bromine atom is an electron-withdrawing group. Its position on the benzene or pyrrole ring of the indole nucleus affects the electron density distribution across the molecule. This, in turn, influences the acidity of the N-H proton (pKa) and the molecule's susceptibility to electrophilic or nucleophilic attack.
Experimental Protocols for Physicochemical Property Determination
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining melting point, pKa, and solubility.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[15][16] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[15][16]
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Detailed Protocol:
-
Sample Preparation:
-
Measurement using a Digital Melting Point Apparatus:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[17]
-
For an unknown sample, perform a rapid heating to determine an approximate melting range.[18]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and heat it at a rate of 1-2°C per minute when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
pKa Determination
The pKa value is a measure of the acidity of a compound. For bromo-indoles, the pKa typically refers to the acidity of the N-H proton on the pyrrole ring. Spectrophotometric and potentiometric methods are commonly employed for pKa determination.[19][20]
Experimental Workflow for Spectrophotometric pKa Determination
Caption: Workflow for determining the pKa of a compound using UV-Vis spectrophotometry.
Detailed Protocol (Spectrophotometric Method):
-
Solution Preparation:
-
Prepare a stock solution of the bromo-indole isomer in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Create a set of test solutions by adding a small, constant volume of the bromo-indole stock solution to a larger, constant volume of each buffer solution.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of the bromo-indole in a highly acidic and a highly basic solution to identify the spectra of the fully protonated and deprotonated species, respectively.[20]
-
Determine the wavelength at which the difference in absorbance between the acidic and basic forms is maximal.[19]
-
Measure the absorbance of each buffered solution at this selected wavelength.[21]
-
-
Data Analysis:
-
Plot the measured absorbance values against the corresponding pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve.[19]
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[22]
-
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is a common technique for determining the equilibrium solubility of a compound in a given solvent.[23]
Experimental Workflow for Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Detailed Protocol:
-
Equilibration:
-
Add an excess amount of the solid bromo-indole isomer to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).[23][24] The presence of undissolved solid is crucial to ensure saturation.[25]
-
Seal the vial and place it in a shaker or incubator at a constant temperature.
-
Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.[26]
-
Carefully withdraw an aliquot of the clear supernatant.[26]
-
To remove any remaining microscopic solid particles, filter the sample through a syringe filter (e.g., 0.22 µm) or centrifuge it at high speed.
-
-
Concentration Measurement and Solubility Calculation:
-
Quantify the concentration of the dissolved bromo-indole in the filtered or centrifuged sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.
-
The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Conclusion
The physicochemical properties of bromo-indole isomers are highly dependent on the position of the bromine substituent. These differences in melting point, boiling point, acidity, and solubility have profound implications for their application in drug discovery and materials science. For instance, a more soluble isomer may exhibit better bioavailability, while an isomer with a specific electronic profile might show enhanced target binding affinity.[5][6] A thorough characterization of these fundamental properties, using robust experimental protocols as outlined in this guide, is a critical first step in the successful development of new chemical entities based on the bromo-indole scaffold.
References
- Development of Methods for the Determination of pKa Values - PMC. (n.d.).
- 4-Bromoindole (CAS 52488-36-5) - Technical Specifications and Applications. (n.d.).
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
- 4-Bromoindole | CAS#:52488-36-5 | Chemsrc. (2025, August 23).
- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).
- Measuring the Melting Point - Westlab Canada. (2023, May 8).
- Melting point determination. (n.d.).
- Melting point determination - SSERC. (n.d.).
- Experiment 1: Melting-point Determinations. (n.d.).
- Experiment 1 - Melting Points. (n.d.).
- A Spectroscopic Showdown: Unraveling the Isomers of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem. (n.d.).
- 6-Bromoindole 52415-29-9 wiki - Guidechem. (n.d.).
- 5-Bromoindole 10075-50-0 wiki - Guidechem. (n.d.).
- 6-Bromoindole Properties vs Pressure | Density, Cp, Viscosity | Chemcasts. (n.d.).
- Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (n.d.).
- 4-Bromoindole 96 52488-36-5 - Sigma-Aldrich. (n.d.).
- CAS 51417-51-7 7-Bromoindole - Alfa Chemistry. (n.d.).
- 4-Bromoindole | 52488-36-5 - ChemicalBook. (2025, November 20).
- Measuring Solubility | Secondaire - Alloprof. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- 5-Bromoindole | C8H6BrN | CID 24905 - PubChem. (n.d.).
- 4-Bromoindole | C8H6BrN | CID 676494 - PubChem. (n.d.).
- 4: Determination of a Solubility Constant - Chemistry LibreTexts. (2021, March 15).
- Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (n.d.).
- How to calculate pKa - BYJU'S. (n.d.).
- 6-Bromoindole 96 52415-29-9 - Sigma-Aldrich. (n.d.).
- 7-Bromoindole 96 51417-51-7 - Sigma-Aldrich. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Lab 13.2 - Determining Solubility - YouTube. (2013, November 8).
- 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem. (n.d.).
- 5-Bromoindole-3-carboxaldehyde (CAS 877-03-2) Properties | Density, Cp, Viscosity. (n.d.).
- 6-Bromoindole | C8H6BrN | CID 676493 - PubChem. (n.d.).
- 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. (n.d.).
- Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. (2025, August 9).
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016, July 28).
- 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830 - PubChem. (n.d.).
- Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed. (2006, November).
- 2-bromo-1H-indole | C8H6BrN | CID 11805631 - PubChem. (n.d.).
- (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. (2023, May 23).
- Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC. (n.d.).
- 51417-51-7|7-Bromoindole|BLD Pharm. (n.d.).
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed. (n.d.).
- A review of drug isomerism and its significance - PMC. (n.d.).
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025, August 6).
- Indole | C8H7N | CID 798 - PubChem - NIH. (n.d.).
- Electronic Spectra of the Protonated Indole Chromophore in the Gas Phase. (2013, April 23).
- Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.).
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 11. 4-Bromoindole | 52488-36-5 [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. athabascau.ca [athabascau.ca]
- 17. westlab.com [westlab.com]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. ulm.edu [ulm.edu]
- 22. byjus.com [byjus.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
The Strategic Placement of Bromine: A Comparative Guide to Its Influence on the Biological Activity of Indoles
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds, from neurotransmitters to potent anticancer agents. Its versatility allows for extensive functionalization, and among the various modifications, halogenation, particularly bromination, has proven to be a powerful strategy to modulate and enhance therapeutic properties. The position of the bromine atom on the indole ring is not a trivial consideration; it profoundly dictates the molecule's physicochemical characteristics and, consequently, its biological activity. This guide provides a comprehensive analysis of how the strategic placement of a single bromine atom at different positions on the indole scaffold influences its anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and detailed protocols.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic structure. This inherent electronic nature makes it a promiscuous binder to a variety of biological targets. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, can significantly alter the indole's steric and electronic profile. This, in turn, can lead to enhanced binding affinity to target proteins, improved membrane permeability, and altered metabolic stability, all of which are critical factors in drug design.
The Positional Isomerism of Bromoindoles: A Tale of Differential Activities
Anti-inflammatory Activity: A Clear Positional Dependence
Research on brominated isatins (indole-2,3-diones) has provided a clear and quantitative illustration of the impact of bromine's position on anti-inflammatory activity. A study demonstrated a distinct order of potency in inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). The inhibitory activity was found to follow the trend: 5-bromo > 6-bromo > 7-bromo .[1][2] This suggests that the electronic and steric environment around the 5-position of the isatin ring is the most favorable for interaction with the biological targets responsible for mediating inflammation. The mechanism of action for these compounds is linked to the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response.[1][2]
Antimicrobial Activity: A More Complex Picture
The position of the bromine atom also plays a crucial role in the antimicrobial properties of indole derivatives. While a comprehensive side-by-side comparison of all bromoindole isomers is scarce, studies on their derivatives suggest that different positions are optimal for targeting different microorganisms. For instance, derivatives of 6-bromoindole have shown potent intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[3] The proposed mechanism of action involves the rapid permeabilization and depolarization of the bacterial membrane.[3]
Interestingly, a study on chloroindoles, which share similar halogen properties with bromoindoles, revealed that 4-chloroindole exhibited rapid bactericidal effects, whereas 7-chloroindole showed a slower killing action against Vibrio parahaemolyticus.[4] This suggests that substitution at the C4 and C7 positions can lead to different modes of antibacterial action. Furthermore, bromination of indole-3-carboxaldehydes has been shown to increase their quorum sensing-inhibiting properties, a mechanism that disrupts bacterial communication and virulence.[5] The enhanced activity is thought to be due to bromine's ability to increase permeability across the bacterial cell membrane.[5]
Anticancer Activity: Targeting Multiple Pathways
5-Bromoindole derivatives have been extensively investigated as inhibitors of key oncogenic pathways.[2][6] For example, they have been incorporated into molecules targeting the Epidermal Growth Factor Receptor (EGFR), a protein often overactive in various cancers.[6] The larger size and greater polarizability of the bromine atom at the 5-position can facilitate stronger halogen bonding interactions within the hydrophobic pockets of protein kinases, potentially leading to increased potency compared to its chlorinated counterpart.[6]
Derivatives of 6-substituted indoles have been designed as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and lead to cell cycle arrest and apoptosis in cancer cells.[7] Furthermore, some bromoindole derivatives have been shown to inhibit NF-κB activation, a critical signaling pathway involved in cancer cell proliferation and survival.[8]
The following table summarizes the anticancer activity of some representative bromoindole derivatives, highlighting the influence of the bromine position.
| Compound Class | Bromine Position | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-Nitroindole Derivative | 5 | HeLa | 5.08 ± 0.91 | c-Myc G-Quadruplex Binder | [5] |
| 3,10-dibromofascaplysin | 3, (indole part) | K562 (Leukemia) | 0.318 | Apoptosis induction, cell cycle arrest | [9] |
Note: This table presents data from different studies and compound classes to illustrate the anticancer potential of bromoindoles. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation
The neuroprotective potential of indole derivatives is another area where the bromine position is of significant interest. The mechanisms underlying neurodegeneration often involve oxidative stress, inflammation, and apoptosis.[10][11] Bromoindole derivatives are being explored for their ability to counteract these processes.
While direct comparative studies on bromoindole isomers are limited, the broader class of indole-based compounds has shown promise in neuroprotection.[12] For instance, indole derivatives can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[2] The lipophilicity conferred by the bromine atom can enhance the ability of these compounds to cross the blood-brain barrier, a critical requirement for neuroprotective agents.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of position-specific bromoindoles and the evaluation of their biological activities.
Synthesis of Positional Bromoindole Isomers
The regioselective bromination of the indole ring can be challenging due to the high reactivity of the pyrrole moiety. Therefore, specific strategies are required to achieve substitution at the desired position.
This protocol is based on a multi-step synthesis involving the protection of the indole nitrogen, followed by bromination and deprotection.[13]
Step 1: Synthesis of 1-(phenylsulfonyl)indole
-
To a solution of indole (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination
-
Dissolve 1-(phenylsulfonyl)indole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Deprotection
-
Dissolve the crude 5-bromo-1-(phenylsulfonyl)indole in a mixture of methanol and water.
-
Add potassium hydroxide (excess) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain 5-bromoindole.
The synthesis of 4- and 7-bromoindoles often requires starting from appropriately substituted anilines. The Fischer indole synthesis is a classic and versatile method.
General Fischer Indole Synthesis Workflow
Caption: Fischer indole synthesis workflow for bromoindoles.
Note: The regioselectivity of the Fischer indole synthesis with meta-substituted phenylhydrazines can sometimes lead to a mixture of 4- and 6-substituted indoles. Careful optimization of reaction conditions and purification are necessary. For the synthesis of 7-bromoindole, 2-bromophenylhydrazine would be the starting material.
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoindole compounds in the cell culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Compound Preparation: Prepare a series of twofold dilutions of the bromoindole compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Treat the cells with different concentrations of the bromoindole compounds for a specific period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.
-
Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or by staining with a live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Compare the viability of cells treated with the bromoindole compounds and the oxidizing agent to that of cells treated with the oxidizing agent alone. An increase in cell viability indicates a neuroprotective effect.
Mechanistic Insights: Why Bromine Position Matters
The differential biological activities of bromoindole isomers can be attributed to a combination of steric and electronic factors.
Caption: Factors influencing the biological activity of bromoindoles.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density of the indole ring. This can affect the pKa of the indole N-H, its ability to participate in hydrogen bonding, and its reactivity in electrophilic and nucleophilic reactions. The position of the bromine atom determines the extent of its inductive and resonance effects on different parts of the molecule, thereby influencing its interaction with biological targets.
-
Steric Hindrance: The size of the bromine atom can create steric hindrance, which may either promote or hinder binding to a target protein, depending on the topography of the active site. For example, a bromine atom at a specific position might be necessary to occupy a hydrophobic pocket, leading to enhanced binding affinity.
-
Lipophilicity and Membrane Permeability: Bromination generally increases the lipophilicity of the indole molecule. This can enhance its ability to cross cell membranes, including the bacterial cell wall and the blood-brain barrier. The position of the bromine atom can subtly affect the overall lipophilicity and the molecule's orientation as it passes through the lipid bilayer.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. The strength and geometry of this interaction are highly dependent on the position of the bromine atom and the surrounding chemical environment.
Conclusion and Future Directions
The strategic placement of a bromine atom on the indole scaffold is a powerful tool for modulating its biological activity. The available evidence, primarily from studies on bromoindole derivatives, clearly indicates that the position of bromination has a profound impact on the anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of these compounds. While a clear trend is observed in some cases, such as the anti-inflammatory activity of brominated isatins, the structure-activity relationships for other biological activities are more complex and likely target-dependent.
A significant gap in the current literature is the lack of comprehensive, side-by-side comparative studies of the parent 4-, 5-, 6-, and 7-bromoindoles across a range of biological assays. Such studies would provide invaluable foundational data for the rational design of more potent and selective indole-based therapeutics.
As a senior application scientist, I strongly encourage further investigation into the direct comparison of these positional isomers. This will not only deepen our fundamental understanding of the role of halogen substitution in drug design but also accelerate the development of novel bromoindole-based drugs to address a wide range of unmet medical needs. The experimental protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers embarking on this exciting and promising area of medicinal chemistry.
References
- Benkaci-Ali, F., et al. (2006). Anti-inflammatory activity of brominated indoles from the marine mollusc Dicathais orbita. Marine Drugs, 4(3), 169-178.
- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
- Rasmussen, T. B., et al. (2000). N-Acyl-L-homoserine lactone-mediated gene regulation in gram-negative bacteria. International Journal of Medical Microbiology, 290(4-5), 451-457.
- Comparative study of 5-chloro-indole and 5-bromo-indole deriv
- Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). Molecules, 28(17), 6334.
- Neuroprotective Bioactive Compounds from Marine Algae and Their By-Products Against Cerebral Ischemia–Reperfusion Injury: A Comprehensive Review. (2023). Marine Drugs, 21(11), 583.
- A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds. (2025). BenchChem.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1963-1973.
- Method for preparing 5-bromoindole. (2012).
- Synthesis of a 4-bromoindole intermediate, aiming the total synthesis of ergot alkaloids. (2013). Tetrahedron Letters, 54(35), 4768-4771.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology, 12, 707153.
- 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2014). Oncology Reports, 32(4), 1491-1498.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543.
- Synthesis routes of 4-Bromoindole. (n.d.). BenchChem.
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances, 15(1), 1-15.
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2020). Frontiers in Chemistry, 8, 593.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Pharmaceuticals, 16(11), 1545.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2022). Molecules, 27(19), 6649.
- Preparation method for 5-bromo-7-azaindole. (2012).
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 23-35.
- How can synthesis 4-bromo indole and 4-methyl indole? (2023).
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010).
- Optimizing Organic Synthesis with 7-Bromoindole: A Supplier's Guide. (n.d.). Autech Industry Co.,Ltd.
- Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2021). Antibiotics, 10(4), 383.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). Molecules, 28(6), 2589.
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (2010). Tetrahedron, 66(1), 245-252.
- Neuroprotection by Drugs, Nutraceuticals and Physical Activity. (2023). International Journal of Molecular Sciences, 24(4), 3349.
- Controlling bacterial behavior with indole-containing natural products and derivatives. (2017).
- Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020). Frontiers in Pharmacology, 11, 674.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Molecules, 26(6), 1703.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
A Researcher's Guide to Docking Studies of Indole Derivatives with Therapeutic Targets
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of natural products and synthetic compounds with profound therapeutic implications.[1][2][3] Its inherent versatility allows for the design of targeted agents against a wide array of diseases, from cancer to neurodegenerative disorders.[1][4] This guide provides an in-depth comparison of docking studies involving indole derivatives against key therapeutic targets, supported by experimental data and a detailed methodological framework for conducting your own in-silico investigations.
The Enduring Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, serves as a cornerstone in medicinal chemistry. Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal pharmacophore for engaging with biological macromolecules.[5] Nature itself has harnessed the power of the indole ring in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. This natural precedent has inspired the development of a vast library of synthetic indole derivatives with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][4][6]
Molecular docking, a powerful computational technique, has become indispensable in predicting the binding orientation and affinity of small molecules like indole derivatives to their protein targets.[7][8] This in-silico approach accelerates the drug discovery process by enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby guiding lead optimization.[7][9]
Comparative Docking Analysis Across Therapeutic Targets
The efficacy of indole derivatives is intrinsically linked to their ability to selectively bind to specific therapeutic targets. Here, we compare the docking performance of various indole derivatives against several critical protein targets, juxtaposing computational predictions with experimental outcomes where available.
Anticancer Targets: Tubulin and Kinases
Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapies.[2][3] Indole derivatives, such as the vinca alkaloids, are well-known for their ability to disrupt microtubule dynamics.[1] Modern synthetic indole-based compounds have been designed to bind to the colchicine-binding site of tubulin, inducing cell cycle arrest and apoptosis.[2][10][11]
| Indole Derivative Class | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Aroylindoles (e.g., OXi8006) | Tubulin (Colchicine site) | -8.5 to -10.2 | Cys241, Leu248, Ala316 | Nanomolar to low micromolar range | [10] |
| Arylthioindoles | Tubulin (Colchicine site) | -7.9 to -9.5 | Cys241, Leu255, Val318 | Micromolar range | [2][12] |
| Indole-Curcumin Derivatives | Multiple (GSK-3β, EGFR, Bcr-Abl) | -10.1 (EGFR) | Cys773, Asp776, Phe771 | 4-15 µM (HeLa, A549, Hep-2) | [1][13] |
Kinase Inhibitors: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14][15] Indole derivatives have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[14][15][16][17]
| Indole Derivative | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Sunitinib | VEGFR-2 | -9.8 | Cys919, Asp1046, Glu885 | Nanomolar range | [14] |
| Pyrazolinyl-Indoles | EGFR | -8.5 to -9.5 | Met793, Asp855 | Micromolar range | [17][18] |
| Azine-Indole Hybrids | CDK-5 | -8.34 | Gln131, Asn132 | 4.09-9.05 µM (HepG2) | [13] |
Antimicrobial Target: DNA Gyrase
Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-established target for antibiotics.[19] Indole derivatives have emerged as promising inhibitors of the GyrB subunit, which houses the ATPase activity of the enzyme.[20][21][22]
| Indole Derivative | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) | Reference |
| 2-(4-chloro-1H-indol-3-yl)acetonitrile | S. aureus DNA Gyrase B | -8.5 | Asp81, Ile86, Pro87 | Not Reported | [19] |
| Carbazole derivative | M. tuberculosis DNA Gyrase B | Not Reported | Asp79 | 25.0 µg/mL | [21] |
| Benzoindole derivative | M. tuberculosis DNA Gyrase B | Not Reported | Asp79 | 3.1 µg/mL | [21] |
Neurodegenerative Disease Targets: Acetylcholinesterase and Monoamine Oxidase
Acetylcholinesterase (AChE) Inhibitors: The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[23][24] Indole-based structures have been incorporated into potent AChE inhibitors.[23][25][26][27]
| Indole Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Indole-based sulfonamides | AChE | -9.5 to -11.2 | Tyr334, Trp84, Phe330 | 0.15 µM | [23][26] |
| Indole-thiadiazole hybrids | AChE & BuChE | Not Reported | Not Reported | 0.15 µM (AChE), 0.20 µM (BuChE) | [24] |
| 'Pyrimidinyl' indole derivatives | AChE & BuChE | Not Reported | Not Reported | 0.052 µM (AChE), 2.529 µM (BuChE) | [25] |
Monoamine Oxidase (MAO) Inhibitors: MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic approach for Parkinson's disease and depression.[28][29][30] Indole derivatives have been investigated as selective inhibitors of both MAO-A and MAO-B.[28][29][30][31][32]
| Indole Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC₅₀) | Reference |
| Substituted Indoles | MAO-B | Not Reported | Not Reported | Micromolar range | [28][29] |
| Indole-benzoxazine hybrids | MAO-A | Not Reported | Not Reported | Micromolar to higher values | [31] |
| 2-phenylindole derivatives | MAO-B | Not Reported | Not Reported | 8.65 µM | [32] |
A Self-Validating Protocol for Molecular Docking Studies
To ensure the scientific rigor of in-silico predictions, a well-defined and validated docking protocol is paramount.[33][34][35] The following step-by-step methodology provides a robust framework for conducting docking studies of indole derivatives.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[36]
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.[36]
-
Protonation and Repair: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Correct for any missing residues or atoms using software like Schrödinger's Protein Preparation Wizard or MOE.
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structure of the indole derivative and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is crucial for accurate docking.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms using a force field like OPLS or AMBER.
Step 3: Binding Site Definition
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The co-crystallized ligand, if present, can be used to define the center of the grid.
Step 4: Molecular Docking
-
Program Selection: Choose a suitable docking program. Several well-validated options are available, including AutoDock Vina, GOLD, Glide, and MOE Dock.[7][9] The choice may depend on factors like computational cost and the specific nature of the protein-ligand system.[37][38][39][40]
-
Execution: Run the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the defined binding site.
Step 5: Docking Protocol Validation (Trustworthiness)
-
Re-docking: To validate the docking protocol, extract the co-crystallized ligand from the PDB structure and dock it back into the same binding site.[33][34]
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[35][41]
Step 6: Analysis of Results
-
Scoring Functions: Use the program's scoring function to estimate the binding affinity (e.g., in kcal/mol) of the docked poses.[8] A more negative score typically indicates a higher predicted binding affinity.[42]
-
Pose Visualization: Visually inspect the top-ranked docking poses to analyze the specific interactions between the indole derivative and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Signaling Pathway Visualization: Indole Derivatives Targeting the PI3K/AKT/mTOR Pathway
Many indole derivatives exert their anticancer effects by modulating critical signaling pathways. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for indole-based kinase inhibitors.[15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijsrm.net [ijsrm.net]
- 29. ijsrm.net [ijsrm.net]
- 30. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. scilit.com [scilit.com]
- 38. researchgate.net [researchgate.net]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 41. pubs.acs.org [pubs.acs.org]
- 42. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Dibromo-1H-indole
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dibromo-1H-indole, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory guidelines, fostering a culture of responsibility within the scientific community.
Understanding the Hazard Profile of this compound
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1][2]:
-
Acute Toxicity, Oral (Harmful if swallowed): Ingestion can lead to adverse health effects.
-
Skin Corrosion/Irritation (Causes skin irritation): Direct contact with the skin is likely to cause irritation.
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation): Contact with the eyes can result in significant irritation.
-
Specific target organ toxicity — single exposure (May cause respiratory irritation): Inhalation of dust or fumes may irritate the respiratory tract.
Given its halogenated organic nature, it must also be considered potentially harmful to the environment.
Table 1: Hazard and Safety Summary for this compound (Inferred)
| Hazard Category | GHS Classification (Anticipated) | Personal Protective Equipment (PPE) Requirement |
| Health Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Chemical safety goggles, Nitrile gloves, Lab coat, Respiratory protection (if dust is generated) |
| Environmental Hazards | Potentially toxic to aquatic life | Contain all spills and waste; do not allow to enter drains or waterways |
| Physical Hazards | Solid | Standard laboratory handling procedures |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its collection by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
-
Waste Identification and Segregation:
-
Containerization:
-
Select a waste container that is in good condition, leak-proof, and compatible with the chemical. High-density polyethylene (HDPE) or glass containers with secure screw-top caps are appropriate.
-
The original container, if in good condition, is an excellent choice for waste accumulation[3].
-
Never use food-grade containers for hazardous waste storage.
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Indicate the date when the first particle of waste was placed in the container (the "accumulation start date").
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
-
Request for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
-
Do not allow the waste to accumulate for more than one year from the accumulation start date, and ensure the container is not overfilled (a good rule of thumb is to leave at least 10% headspace).
-
Regulatory Considerations: EPA Hazardous Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not a listed spent solvent (F-list), as a discarded, unused chemical, it would likely fall under the U-list if it were specifically listed due to its toxic characteristics. In the absence of a specific listing, it must be disposed of as a hazardous waste based on its characteristics of toxicity.
As a halogenated organic compound, it falls into a category of chemicals that are closely regulated[5][6]. The F-codes for spent halogenated solvents (e.g., F001, F002) highlight the EPA's concern with this class of chemicals, even though they do not directly apply to the solid, unused product[7][8][9][10]. The ultimate disposal pathway, likely incineration at a licensed facility, is determined by its chemical nature[11]. Your institution's EHS department will be responsible for assigning the final, appropriate waste code.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and safety goggles), gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as halogenated organic solid waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS department immediately.
-
Prevent the spill from entering any drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the hazards, adhering to a structured disposal workflow, and complying with regulatory requirements, researchers can ensure that the lifecycle of this and other chemicals is managed responsibly. This proactive approach to waste management is a cornerstone of a robust and ethical scientific practice.
References
-
PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
New York State Department of Environmental Conservation. HAZARDOUS WASTES FROM NON-SPECIFIC SOURCES (F-LIST). [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubChem. 6-Bromoindole | C8H6BrN | CID 676493. [Link]
-
CP Lab Safety. 3-bromo-1H-indole-6-carbonitrile, min 97%, 1 gram. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Alfred University. Identifying A Hazardous Waste. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... [Link]
Sources
- 1. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. wku.edu [wku.edu]
- 8. content.civicplus.com [content.civicplus.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. my.alfred.edu [my.alfred.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Handling 3,6-Dibromo-1h-indole: Essential Personal Protective Equipment Protocols
As drug development professionals and researchers delve into the therapeutic potential of novel compounds, a deep understanding of their safe handling is paramount. 3,6-Dibromo-1h-indole, a member of the brominated indole family, presents a specific set of handling requirements to ensure laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural directives for working with this compound, grounded in established safety protocols for similar chemical structures.
Hazard Assessment of Brominated Indoles
Brominated indoles, as a class of compounds, are recognized for their potential to cause irritation to the skin, eyes, and respiratory system.[1][3] Ingestion and inhalation may also be harmful.[1][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Summary of Potential Hazards:
| Hazard Type | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[1] | Dermal contact |
| Eye Irritation | Can lead to serious irritation, redness, and discomfort.[1][3] | Ocular contact |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][3] | Inhalation |
| Harmful if Swallowed | Ingestion may lead to gastrointestinal irritation.[1][5] | Oral ingestion |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the causality behind each recommendation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves.[6] | Nitrile offers broad protection against bases, oils, and many solvents, and is resistant to punctures and snags.[6] It is crucial to select gloves that comply with EN 374 standards.[4] |
| Eye and Face Protection | Tight-sealing safety goggles.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6] | Goggles provide a seal around the eyes to protect against dust particles and splashes.[7] A face shield offers a wider area of protection for the entire face.[6][8] |
| Body Protection | A lab coat or chemical-resistant apron. | This provides a barrier to prevent the contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if exposure limits are exceeded or if irritation is experienced.[1][3] | This is critical when handling the solid compound outside of a fume hood or in situations where dust generation is likely, to prevent inhalation of harmful particles. |
Operational Plans: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct usage. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure user safety.
Donning PPE Workflow:
Caption: Sequential process for correctly donning Personal Protective Equipment.
Doffing PPE Workflow:
The removal of PPE is a critical step where cross-contamination can easily occur if not performed correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gown).
Caption: Sequential process for safely removing Personal Protective Equipment.
Disposal Plan:
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Gloves, disposable lab coats, and other contaminated items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Chemical Waste: Any unused this compound and contaminated solutions should be disposed of in a designated hazardous waste container for chemical solids or liquids, in accordance with local and institutional regulations.[1][4] Do not discharge to sewer systems.[4]
Engineering Controls and Safe Handling Practices
While PPE is the final line of defense, it should be used in conjunction with robust engineering controls and safe handling practices.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols when handling the solid compound.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[5]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]
By adhering to these comprehensive PPE protocols and safe handling practices, researchers can confidently work with this compound while minimizing their risk of exposure and ensuring a safe and productive laboratory environment.
References
-
Simultaneous Assessment of the Efficacy and Toxicity of Marine Mollusc–Derived Brominated Indoles in an In Vivo Model for Early Stage Colon Cancer. PubMed Central. [Link]
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. [Link]
-
Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Cross Connect. [Link]
-
Safety data sheet - 2,3-Dibromo-1-propanol. CPAchem. [Link]
-
3-Bromo-1h-indole | C8H6BrN. PubChem. [Link]
-
Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury. Semantic Scholar. [Link]
-
Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hsa.ie [hsa.ie]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
